molecular formula C11H11BO3 B009833 (2-methoxynaphthalen-1-yl)boronic Acid CAS No. 104116-17-8

(2-methoxynaphthalen-1-yl)boronic Acid

Cat. No.: B009833
CAS No.: 104116-17-8
M. Wt: 202.02 g/mol
InChI Key: NHVWTZOWDLOBBS-UHFFFAOYSA-N
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Description

(2-Methoxynaphthalen-1-yl)boronic Acid (CAS 104116-17-8) is a high-value naphthalene-based boronic acid building block essential for advanced chemical synthesis and materials science research. This compound, appearing as a white to off-white crystalline powder, is characterized by a molecular formula of C 11 H 11 BO 3 and a molecular weight of 202.01 g/mol, with a typical melting point of 125-130 °C . Key Research Applications & Value: Suzuki-Miyaura Cross-Coupling: Serve as a critical intermediate in transition-metal-catalyzed cross-coupling reactions to construct complex biaryl architectures, which are privileged structures in pharmaceutical agents, organic materials, and ligands . Transition-Metal-Free Catalysis: Act as an efficient arylating agent in modern, sustainable synthetic protocols. Recent advancements demonstrate its use in B(C 6 F 5 ) 3 -catalyzed reactions with allylic alcohols for C-C bond formation, offering excellent regioselectivity and atom economy without the need for precious metal catalysts . Molecular Sensing & Recognition: Function as a core component in the design of chemosensors. The boronic acid group selectively binds to diols (e.g., in sugars) and strong Lewis bases like fluoride, making it valuable for developing fluorescence-based assays and detection systems for biologically relevant analytes . Handling & Safety: This product is labeled with the signal word "Warning" and may cause skin and eye irritation (H315, H319). Researchers should wear appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling instructions. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-methoxynaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVWTZOWDLOBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400748
Record name (2-Methoxynaphthalen-1-yl)boronic acid
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Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104116-17-8
Record name (2-Methoxynaphthalen-1-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104116-17-8
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Foundational & Exploratory

An In-depth Technical Guide to (2-methoxynaphthalen-1-yl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-methoxynaphthalen-1-yl)boronic acid is a versatile organoboron compound that has garnered significant interest in various fields of chemical research, particularly in organic synthesis and materials science. Its unique structural features, combining a naphthalene core with a reactive boronic acid moiety, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions and the development of advanced materials.

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[1][2] Its core structure consists of a naphthalene ring system substituted with a methoxy group at the 2-position and a boronic acid group at the 1-position. This substitution pattern influences its electronic properties and reactivity.

PropertyValueReference
CAS Number 104116-17-8
Molecular Formula C₁₁H₁₁BO₃[2]
Molecular Weight 202.01 g/mol
Appearance White crystalline powder[2]
Melting Point 125-130 °C[2]
Boiling Point (Predicted) 425.2 ± 47.0 °C[2]
Density (Predicted) 1.23 ± 0.1 g/cm³[2]
pKa (Predicted) 8.53 ± 0.30[3]
Solubility
Stability and Storage

Like many boronic acids, this compound can be sensitive to moisture and oxidation.[4][5] It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4] Under prolonged exposure to air or in the presence of water, it may undergo dehydration to form boroxines (cyclic anhydrides) or protodeboronation.

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic hydrolysis.[6]

G cluster_synthesis Plausible Synthetic Pathway start 1-Bromo-2-methoxynaphthalene grignard Formation of Grignard Reagent (Mg, THF) start->grignard boration Borylation (B(OMe)₃, low temp) grignard->boration hydrolysis Acidic Hydrolysis (e.g., HCl) boration->hydrolysis product This compound hydrolysis->product

A plausible synthetic route to this compound.
Representative Synthetic Protocol
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-2-methoxynaphthalene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically gently heated to start the reaction and then maintained at a controlled temperature.

  • Borylation: The freshly prepared Grignard solution is then added slowly to a cooled solution (-78 °C) of trimethyl borate in anhydrous THF. The low temperature is crucial to prevent the formation of byproducts from the reaction of the Grignard reagent with the boronic ester product.

  • Hydrolysis: After the addition is complete, the reaction is allowed to warm to room temperature. The resulting boronic ester is then hydrolyzed by the addition of an aqueous acid (e.g., dilute HCl).

  • Workup and Purification: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

TechniqueCharacteristic Features
¹H NMR - Aromatic protons of the naphthalene ring (multiple signals in the range of ~7.0-8.5 ppm).- A singlet for the methoxy group protons (~3.9-4.1 ppm).- A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.
¹³C NMR - Aromatic carbons of the naphthalene ring (~110-160 ppm).- The carbon attached to the boron atom will be broad due to quadrupolar relaxation of the boron nucleus.- A signal for the methoxy carbon (~55-60 ppm).[7]
¹¹B NMR A broad signal in the range of 28-35 ppm is characteristic of a trigonal boronic acid.[8]
IR (Infrared) - A broad O-H stretching band (~3200-3600 cm⁻¹).- C-H stretching of the aromatic ring and methoxy group (~2800-3100 cm⁻¹).- C=C stretching of the aromatic ring (~1400-1600 cm⁻¹).- A strong B-O stretching band (~1300-1400 cm⁻¹).
Mass Spec. (MS) The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight.

Reactivity and Applications

The primary utility of this compound in organic synthesis stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[9] this compound serves as the organoboron partner, enabling the introduction of the 2-methoxynaphthyl moiety into a wide range of molecules.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X pdiix R¹-Pd(II)L₂-X oa->pdiix trans Transmetalation pdiix->trans R²-B(OH)₂, Base pdiir R¹-Pd(II)L₂-R² trans->pdiir re Reductive Elimination pdiir->re re->pd0 Regeneration product R¹-R² re->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Insight: The reaction is initiated by the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (R²) is transferred to the palladium(II) center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond in the product (R¹-R²) and regenerates the palladium(0) catalyst.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of this compound with an aryl bromide.

G cluster_workflow Suzuki-Miyaura Experimental Workflow setup Reaction Setup (Flask, Stir bar, Reagents) degas Degassing (Inert gas sparging) setup->degas reaction Heating and Stirring (e.g., 80-100 °C) degas->reaction workup Aqueous Workup (Extraction) reaction->workup purify Purification (Column Chromatography) workup->purify

A general workflow for a Suzuki-Miyaura coupling experiment.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 equivalents).

  • Solvent and Degassing: A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added. The reaction mixture is then thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: The mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature and diluted with water. The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Applications in Materials Science

This compound is a key intermediate in the synthesis of materials for Organic Light Emitting Diodes (OLEDs).[4][10][11] The 2-methoxynaphthalene unit can be incorporated into larger conjugated molecules that serve as emitters or host materials in OLED devices. Its specific electronic and steric properties can influence the photophysical characteristics of the final material, such as its emission color, quantum efficiency, and operational stability.[4]

Potential in Drug Discovery

Boronic acids and their derivatives have emerged as important pharmacophores in medicinal chemistry.[12] The boronic acid moiety can act as a transition state analog inhibitor of serine proteases or form reversible covalent bonds with diols present in biological molecules. While specific drug candidates derived directly from this compound are not widely reported, its scaffold represents a valuable starting point for the synthesis of novel bioactive compounds. The methoxynaphthalene core is present in various biologically active molecules, and the ability to functionalize it further through the boronic acid handle offers a powerful strategy for drug discovery.[12][13]

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, make it an indispensable tool for the synthesis of complex organic molecules. Its growing importance in the development of advanced materials for OLEDs and its potential as a scaffold in drug discovery underscore its significance for researchers and scientists in both academic and industrial settings. A thorough understanding of its properties, handling, and reaction conditions is key to successfully leveraging this powerful chemical building block.

References

  • Home Sunshine Pharma. This compound CAS 104116-17-8.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). High-Purity this compound: A Key Intermediate for Advanced OLED Materials.

  • Fawcett, A., Pradeilles, J., Wang, Y., Mutsuga, T., Myers, E. L., & Aggarwal, V. K. (2017). Photoinduced decarboxylative borylation of carboxylic acids. Science, 357(6348), 283–286.

  • Shaanxi Cuikang Pharmaceutical Technology Co., Ltd. OLED New Materials.

  • Preclinical Research CRO. CAS 104116-17-8 this compound.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Methoxy-2-naphthaleneboronic acid.

  • Anderson, R. C., Jarema, M. A., Shapiro, M. J., Stokes, J. P., & Ziliox, M. (1995). A Practical Guide to High-Resolution Magic Angle Spinning (HRMAS) NMR Spectroscopy for Organic Chemists. Journal of Organic Chemistry, 60(9), 2650–2651.

  • Das, B. C., Das, S., & De, U. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6537.

  • Beckmann, J., Duthie, A., & Lewcenko, N. A. (2010). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Dalton Transactions.

  • GlobalChemMall. This compound.

  • ChemicalBook. 2-Methoxynaphthalene(93-04-9) 13C NMR spectrum.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology.

  • da Silva, F. P., & de Souza, R. O. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1258.

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide.

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Sigma-Aldrich. 2-Methoxy-1-naphthaleneboronic acid.

  • Thomas, J. L., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(10), 2186–2197.

  • Home Sunshine Pharma. This compound CAS 104116-17-8.

  • Hebei Maison Chemical Co.,LTD. OLED Organic Boronic acid.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). High-Purity this compound: A Key Intermediate for Advanced OLED Materials.

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10), e2013691118.

  • Lumora Chemicals. OLED Materials.

Sources

(2-methoxynaphthalen-1-yl)boronic acid CAS number 104116-17-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-methoxynaphthalen-1-yl)boronic acid

Abstract

This compound (CAS No. 104116-17-8) is a versatile and highly valuable aryboronic acid derivative in modern organic synthesis. Its unique structural motif, featuring a sterically demanding methoxynaphthyl group, makes it an indispensable building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, core reactivity, and key applications. We will delve into detailed, field-proven protocols for its preparation and its use in palladium-catalyzed cross-coupling reactions, offering mechanistic insights and practical guidance for researchers, chemists, and professionals in drug development and materials science.

Core Physicochemical & Structural Profile

This compound is a white to off-white crystalline solid at room temperature. The presence of the naphthalene core and the boronic acid functional group defines its reactivity and utility. The methoxy group at the C2 position and the boronic acid at the C1 position create a sterically hindered environment, which can be strategically exploited in stereoselective synthesis.[1]

PropertyValueReference(s)
CAS Number 104116-17-8
Molecular Formula C₁₁H₁₁BO₃[2]
Molecular Weight 202.01 g/mol [1]
Appearance White crystalline powder[3]
Melting Point 125-130 °C[1]
Boiling Point 425.2 ± 47.0 °C (Predicted)[1][3]
Density 1.23 ± 0.1 g/cm³ (Predicted)[1][3]
pKa 8.53 ± 0.30 (Predicted)[1]
SMILES COc1ccc2ccccc2c1B(O)O
InChI Key NHVWTZOWDLOBBS-UHFFFAOYSA-N[1]

Synthesis and Quality Control

Recommended Synthetic Workflow

The most reliable and specific synthesis of this compound proceeds from the corresponding aryl bromide, 1-bromo-2-methoxynaphthalene . The workflow involves a lithium-halogen exchange at low temperature to form an organolithium intermediate, which is then trapped with a borate ester. Subsequent acidic workup yields the target boronic acid. This method avoids the regioselectivity issues that can arise from direct C-H borylation of 2-methoxynaphthalene.

G cluster_0 Synthesis Workflow A 1-bromo-2-methoxynaphthalene in anhydrous THF B Add n-BuLi @ -78 °C (Lithium-Halogen Exchange) A->B 1. Reagent C Aryllithium Intermediate B->C 2. Formation D Add Trialkyl Borate (e.g., B(OMe)₃) C->D 3. Electrophilic Trap E Boronate Ester Intermediate D->E 4. Formation F Aqueous Acidic Workup (Hydrolysis) E->F 5. Protocol Step G This compound F->G 6. Final Product

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the conversion of aryl halides to boronic acids.[1][4]

Materials:

  • 1-bromo-2-methoxynaphthalene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric acid (1 M)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert argon atmosphere, add 1-bromo-2-methoxynaphthalene (1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M concentration).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change is typically observed.

  • Borylation: After stirring at -78 °C for 1-2 hours, add trimethyl borate (1.2 eq) dropwise. The reaction is highly exothermic; slow addition is critical.

  • Quench and Hydrolysis: Allow the reaction mixture to warm gradually to room temperature and stir overnight. Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to yield the title compound as a white powder.[1]

Quality Control & Analytical Insights

Purity assessment is critical for ensuring reproducible results in subsequent applications.

  • NMR Spectroscopy: ¹H and ¹³C NMR are standard methods for structural confirmation. A key challenge in the NMR analysis of boronic acids is their tendency to form cyclic anhydride trimers known as boroxines , especially upon removal of water. This oligomerization can lead to broadened peaks or multiple sets of signals, complicating spectral interpretation.

    • Expert Insight: To obtain a clean, monomeric spectrum, the sample should be dissolved in a deuterated solvent that breaks up the boroxine structure, such as methanol-d₄ or DMSO-d₆. In these solvents, the acidic B-OH protons will typically exchange with the solvent and may not be observed.

    • Expected ¹H NMR Signals (in CDCl₃): The spectrum should show characteristic signals for the naphthalene ring protons (typically in the δ 7.0-8.5 ppm range) and a singlet for the methoxy group protons (around δ 4.0 ppm). The structure can be confirmed by ¹³C NMR.[1]

  • HPLC/LC-MS: Reversed-phase HPLC is an effective technique for determining purity (typically ≥98%). LC-MS can be used to confirm the molecular weight of the compound.

  • Titration: An aqueous acid-base titration can be used to determine the assay of the boronic acid.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[5]

Mechanistic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-methoxynaphthyl moiety) to the palladium center, displacing the halide. This is the crucial bond-forming step involving the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Regeneration C Ar-Pd(II)L₂(X) B->C Ar-X D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-Pd(II)L₂(Ar') D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling this compound with an aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1)

Procedure:

  • Setup: To a reaction vessel, add the aryl bromide, this compound, and the base.

  • Inerting: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent & Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Expertise & Causality:

  • Choice of Base: An aqueous base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. Cesium carbonate is often used for sterically hindered couplings as it is highly soluble and effective.

  • Choice of Catalyst: For challenging or sterically hindered couplings, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required to promote efficient oxidative addition and reductive elimination.

  • Solvent: A biphasic solvent system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.

Advanced Applications in Synthesis

The utility of this compound extends beyond simple biaryl synthesis, serving as a key reactant in several specialized areas.[1][5]

  • Sterically Hindered and Asymmetric Couplings: The bulky nature of the 2-methoxynaphthyl group makes this reagent ideal for investigating sterically demanding transformations. In asymmetric Suzuki-Miyaura couplings, its structure can influence the enantioselectivity of the reaction, leading to the preparation of chiral biaryl compounds which are important scaffolds in pharmaceuticals.[6]

  • Ligand Synthesis: It serves as a precursor for designing novel phosphorus C,P-ligands. The naphthalene backbone provides a rigid and well-defined steric profile that is essential for creating effective ligands for various metal-catalyzed reactions.

  • Copper-Catalyzed N-Arylation: Beyond palladium catalysis, it can be used in copper-catalyzed reactions to form C-N bonds, for example, in the N-arylation of imidazoles and other nitrogen heterocycles.

  • Materials Science: As a naphthalene derivative, this building block is a key intermediate for advanced organic electronic materials, such as those used in the manufacturing of Organic Light Emitting Diodes (OLEDs). The specific chemical structure can contribute to enhanced device performance and longevity.

Safety, Handling, and Storage

Hazard Identification:

  • This compound is classified as a hazardous substance.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

Handling & PPE:

  • Handle only in a well-ventilated area or a chemical fume hood.

  • Avoid breathing dust.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Storage:

  • Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).

  • Keep in a cool, dry, well-ventilated place. Recommended storage is at 2-8 °C for long-term stability.[1]

Conclusion

This compound is a powerful and strategic building block for synthetic chemists. Its well-defined synthesis, predictable reactivity in Suzuki-Miyaura coupling, and utility in constructing sterically complex molecules make it a valuable tool in both academic research and industrial applications, from drug discovery to the development of next-generation materials. Proper understanding of its handling, reactivity, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization.

References

  • Molbase. Cas 104116-17-8,(2-METHOXY-1-NAPHTHYL)BORONIC ACID Application Note. [Link]

  • Organic Syntheses. 6-METHOXY-2-NAPHTHOL. Coll. Vol. 5, p.741 (1973); Vol. 43, p.62 (1963). [Link]

  • Pharmacy Research. CAS 104116-17-8 this compound Product Page. [Link]

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An In-depth Technical Guide to the Physical Properties of (2-methoxynaphthalen-1-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-methoxynaphthalen-1-yl)boronic acid, a member of the versatile class of arylboronic acids, is a compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in these fields. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside established methodologies for their experimental determination.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models and should be regarded as estimates.

PropertyValueSource
CAS Number 104116-17-8[1][2]
Molecular Formula C₁₁H₁₁BO₃[1]
Molecular Weight 202.01 g/mol [1]
Appearance White crystalline powder[2][3]
Melting Point 125-130 °C[2][4]
Boiling Point 425.2 ± 47.0 °C (Predicted)[2][4]
Density 1.23 ± 0.1 g/cm³ (Predicted)[2][4]
pKa 8.53 ± 0.30 (Predicted)[2][3]

Structural Elucidation and Spectroscopic Data

The structural integrity and purity of this compound are typically confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring system, the methoxy group protons, and the acidic protons of the boronic acid group. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the naphthalene core. The methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The boronic acid protons (B(OH)₂) can be broad and their chemical shift is often solvent-dependent.[5]

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom attached to the boron will have a characteristic chemical shift. The chemical shifts of the aromatic carbons can be compared to those of related naphthalene derivatives to confirm the substitution pattern.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group.

  • Strong bands around 1350-1400 cm⁻¹ attributed to the B-O stretching vibration.[8]

  • C-H stretching vibrations for the aromatic and methoxy groups will appear around 2850-3100 cm⁻¹.

  • C=C stretching vibrations of the aromatic ring will be observed in the 1400-1600 cm⁻¹ region.

  • A C-O stretching band for the methoxy group is expected around 1020-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For boronic acids, electrospray ionization (ESI) is a commonly used technique. It's important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which may also be observed in the mass spectrum.[9][10]

Solubility Profile

Acidity (pKa)

The acidity of the boronic acid functional group, quantified by its pKa value, is crucial for its reactivity and its interaction with biological systems. Boronic acids are Lewis acids, and their pKa is typically around 9.[12] The predicted pKa of 8.53 for this compound suggests it is a weak acid.[2][3] The electronic nature of the substituent on the aromatic ring can influence the pKa; electron-donating groups like the methoxy group generally lead to a slightly higher pKa compared to unsubstituted arylboronic acids.

Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound has not been reported, studies on the related compound (naphthalen-1-yl)boronic acid have revealed that it can exist in different polymorphic forms.[13][14] In the solid state, arylboronic acids often form dimers or extended networks through hydrogen bonding between the boronic acid groups.[13][14] It is plausible that this compound would exhibit similar intermolecular interactions in its crystalline form.

Experimental Protocols

The following section outlines the standard experimental procedures for determining the key physical properties of arylboronic acids like this compound.

Melting Point Determination

The melting point is a fundamental indicator of purity.

MeltingPoint cluster_workflow Melting Point Determination Workflow A Sample Preparation: Place a small amount of dry, powdered sample into a capillary tube. B Instrumentation: Insert the capillary tube into a calibrated melting point apparatus. A->B C Heating and Observation: Heat the sample slowly (1-2 °C/min near the expected melting point). B->C D Data Recording: Record the temperature range from the first appearance of liquid to the complete melting of the sample. C->D

Caption: Workflow for Melting Point Determination.

NMR Spectroscopic Analysis

This protocol details the steps for acquiring ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_workflow NMR Analysis Workflow A Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). B Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C NMR spectra. A->B C Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction). B->C D Spectral Analysis: Analyze chemical shifts, integration, and coupling patterns to elucidate the structure. C->D

Caption: Workflow for NMR Spectroscopic Analysis.

Solubility Determination (Dynamic Method)

A dynamic method can be employed to determine the solubility in various solvents.

Solubility_Workflow cluster_workflow Solubility Determination Workflow A Sample Preparation: Prepare a suspension of the compound in the chosen solvent at a known concentration. B Heating and Monitoring: Gradually heat the suspension while stirring and monitor the turbidity using a light probe. A->B C Clear Point Determination: Record the temperature at which the solution becomes clear (disappearance of turbidity). B->C D Data Analysis: Repeat at different concentrations to construct a solubility curve. C->D

Caption: Workflow for Solubility Determination.

Conclusion

This compound is a valuable synthetic intermediate with a distinct set of physical properties. This guide has consolidated the available experimental and predicted data to provide a comprehensive resource for researchers. While key parameters like melting point and spectroscopic signatures are generally established, further experimental investigation into its solubility in a wider range of solvents and a definitive crystallographic analysis would be beneficial for the scientific community. The provided methodologies offer a robust framework for such future characterization efforts, ultimately enabling the more effective application of this important compound in drug discovery and materials science.

References

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An In-Depth Technical Guide to (2-methoxynaphthalen-1-yl)boronic acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2-methoxynaphthalen-1-yl)boronic acid, a versatile building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and material scientists, this document delves into the molecule's structural characteristics, synthesis protocols, reactivity, and key applications, with a focus on enabling advanced research and development projects.

Introduction: The Strategic Value of Naphthyl Boronic Acids

Boronic acids have become indispensable tools in synthetic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Among the vast array of available boronic acids, those featuring a naphthalene scaffold are of particular interest. The rigid, electron-rich bicyclic aromatic system of naphthalene imparts unique photophysical and steric properties to molecules, making it a privileged structure in both medicinal chemistry and materials science.

This compound, specifically, offers a synthetically useful handle where the boronic acid group at the 1-position and the methoxy group at the 2-position create a distinct electronic and steric environment. This substitution pattern allows for directed synthesis and fine-tuning of the properties of the target molecules, making it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and materials for Organic Light Emitting Diodes (OLEDs).[2][3]

Molecular Structure and Physicochemical Properties

The fundamental utility of any chemical reagent is dictated by its structure and physical properties. Understanding these characteristics is paramount for its effective use in synthesis.

Molecular Structure

This compound consists of a naphthalene ring system substituted at the C1 and C2 positions with a boronic acid [-B(OH)₂] and a methoxy [-OCH₃] group, respectively. The boronic acid moiety is the reactive center for cross-coupling reactions, while the methoxy group acts as an electron-donating group, influencing the reactivity of the naphthalene ring and the properties of its derivatives.

Figure 1: Molecular Structure of this compound
Physicochemical Data Summary

Quantitative data for this compound is crucial for experimental design, including solubility tests and reaction stoichiometry.

PropertyValueSource
CAS Number 104116-17-8
Molecular Formula C₁₁H₁₁BO₃[4]
Molecular Weight 202.01 g/mol
Appearance White crystalline powder[4]
Melting Point 125-130 °C
Boiling Point (Predicted) 425.2 ± 47.0 °C[4]
Density (Predicted) 1.23 ± 0.1 g/cm³[4]
pKa (Predicted) 8.53 ± 0.30[4]

Synthesis Protocol

The synthesis of aryl boronic acids is a well-established field in organic chemistry.[1] A common and reliable method involves the formation of an organometallic intermediate from an aryl halide, followed by quenching with a boron electrophile. The following protocol is an adapted, field-proven methodology for the synthesis of this compound from its corresponding aryl bromide.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis & Workup Start 1-Bromo-2-methoxynaphthalene + Mg turnings Grignard Formation of (2-methoxynaphthalen-1-yl)magnesium bromide Start->Grignard Anhydrous THF, Iodine crystal (cat.) Reflux Quench Addition of Grignard Reagent to Borate Ester Grignard->Quench  -78 °C to RT Borate Trimethyl borate in Anhydrous THF Hydrolysis Acidic Hydrolysis (e.g., aq. HCl) Quench->Hydrolysis Extraction Extraction with Organic Solvent Hydrolysis->Extraction Purification Purification (Recrystallization) Extraction->Purification Product This compound Purification->Product

Figure 2: General Synthesis Workflow
Step-by-Step Methodology

Causality: This procedure leverages the high reactivity of Grignard reagents towards electrophilic boron compounds. The use of anhydrous conditions is critical as Grignard reagents and borate esters are highly sensitive to moisture. The low temperature during the addition of the Grignard reagent minimizes side reactions.

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of 1-bromo-2-methoxynaphthalene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel.

    • Maintain a gentle reflux until all the magnesium has been consumed. The formation of the Grignard reagent is indicated by a change in color and the disappearance of the magnesium.

  • Borylation Reaction:

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the trimethyl borate solution via cannula, while maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding a cold, dilute aqueous solution of hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield this compound as a white crystalline solid.[4]

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl protons of the boronic acid group. The aromatic region (typically 7.0-8.5 ppm) will display a complex splitting pattern due to the various couplings between the naphthalene protons. The methoxy protons should appear as a sharp singlet around 3.9-4.1 ppm. The B(OH)₂ protons will likely be a broad, exchangeable signal.

  • ¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbon attached to the boron atom (C1) will be deshielded. Aromatic carbons typically resonate in the 110-160 ppm range.[5] The methoxy carbon will appear around 55-60 ppm.

  • ¹¹B NMR: Boronic acids typically show a broad signal in the ¹¹B NMR spectrum in the range of 28-34 ppm, characteristic of a trigonal planar sp²-hybridized boron atom.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present. Key expected vibrational frequencies include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹ from the B(OH)₂ group.

  • Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

  • Asymmetric B-O stretching, typically observed around 1350 cm⁻¹.[6]

  • C-O stretching from the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 202.01. Fragmentation patterns would likely involve the loss of water (-18) and the methoxy group (-31).

Key Applications and Reaction Protocols

This compound is a valuable intermediate, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a powerful method for forming carbon-carbon bonds, typically between an aryl or vinyl boronic acid and an aryl or vinyl halide or triflate.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal + R²-B(OH)₂ (Base) PdII_R2_complex R¹-Pd(II)L₂-R² Transmetal->PdII_R2_complex RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Figure 3: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Experimental Protocol: Suzuki-Miyaura Coupling

Causality: The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like deboronation or homocoupling. The base activates the boronic acid for transmetalation. Degassing the solvent is essential to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction Setup:

    • To a reaction vessel (e.g., a Schlenk flask), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition and Reaction:

    • Add a degassed solvent system via syringe. A mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O) is commonly used.

    • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Applications in Drug Discovery and Materials Science
  • Medicinal Chemistry: The naphthalene core is a feature of many biologically active molecules. The use of this compound allows for the construction of complex molecular scaffolds that can be explored for various therapeutic targets. Boronic acids themselves are a growing class of pharmaceuticals, with several FDA-approved drugs.[1][7][8][9]

  • OLED Technology: Biaryl compounds are fundamental structures in the design of materials for OLEDs. This compound serves as a key intermediate for synthesizing emitting layer dopants, host materials, and charge transport materials where the methoxynaphthalene moiety can be used to tune the electronic and photophysical properties of the final material.[2][3][10]

Safety, Handling, and Stability

As with all chemical reagents, proper handling and storage are essential for safety and to ensure the integrity of the compound.

  • Safety: this compound is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn. Work should be conducted in a well-ventilated fume hood.

  • Stability and Storage: Boronic acids can be susceptible to dehydration to form cyclic boroxines (anhydrides) upon heating or under vacuum. They can also undergo protodeboronation under certain conditions (e.g., strong acid or base, high temperatures). It is recommended to store this compound in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

This compound is a strategically important synthetic intermediate. Its unique combination of a reactive boronic acid handle and a methoxy-substituted naphthalene core provides chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is key to leveraging its full potential in the innovative fields of drug discovery and materials science.

References

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  • ResearchGate. (n.d.). 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene oxide). Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of (2-Methoxynaphthalen-1-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (2-Methoxynaphthalen-1-yl)boronic Acid in Modern Organic Synthesis

This compound is a versatile and highly valuable building block in the field of organic chemistry, particularly in the realm of drug discovery and materials science.[1][2][3] Its utility primarily stems from its role as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[4][5][6] This reaction's tolerance of a wide range of functional groups and its generally mild reaction conditions have made it a cornerstone of modern synthetic strategies.[4][7] The unique electronic and steric properties of the 2-methoxynaphthalene moiety make this specific boronic acid an attractive component for the synthesis of complex organic molecules, including biologically active compounds and advanced materials for applications such as Organic Light Emitting Diodes (OLEDs).[1]

This guide provides a comprehensive overview of the principal synthetic routes to this compound, with a focus on the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the synthesis of this important chemical intermediate.

Synthetic Strategies: Pathways to this compound

The synthesis of arylboronic acids, including this compound, can be broadly categorized into two main approaches: those proceeding via organometallic intermediates (Grignard or organolithium reagents) and those involving direct C-H activation/borylation. Each strategy offers distinct advantages and is suited to different starting materials and synthetic goals.

The Grignard-Based Approach: A Classic and Robust Method

The reaction of a Grignard reagent with a trialkyl borate ester, followed by hydrolysis, is a well-established and widely used method for the preparation of arylboronic acids.[8][9][10] This approach is favored for its reliability and scalability.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of the trialkyl borate. This forms a boronic ester intermediate, which is then hydrolyzed to the desired boronic acid.

Key Mechanistic Considerations:
  • Formation of the Grignard Reagent: The successful formation of the Grignard reagent, in this case, (2-methoxynaphthalen-1-yl)magnesium bromide, is critical. This is typically achieved by reacting 1-bromo-2-methoxynaphthalene with magnesium turnings in an anhydrous ethereal solvent like tetrahydrofuran (THF).

  • Reaction with Trialkyl Borate: The Grignard reagent is then added to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures (typically -78 °C to 0 °C) to prevent over-addition and the formation of undesired byproducts.[9][10]

  • Hydrolysis: The resulting boronic ester is hydrolyzed under acidic conditions to yield the final this compound.

The Lithiation-Borylation Strategy: An Alternative Organometallic Route

Similar to the Grignard-based method, organolithium reagents can be employed for the synthesis of arylboronic acids.[11] This approach, often referred to as lithiation-borylation, involves the generation of an aryllithium species, which then reacts with a borate ester.

Advantages and Considerations:
  • Orthogonal Reactivity: Lithiation can sometimes offer different reactivity and selectivity compared to Grignard reagent formation, particularly in the presence of certain functional groups.

  • Harsh Conditions: The generation of organolithium reagents often requires strongly basic conditions and very low temperatures, which may not be compatible with all substrates.

Direct C-H Borylation: An Emerging and Atom-Economical Approach

In recent years, transition metal-catalyzed direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids.[12][13][14] This strategy avoids the pre-functionalization required for Grignard or organolithium-based methods. Iridium-catalyzed borylation has shown particular promise for the regioselective functionalization of aromatic C-H bonds.[12][13][15]

Mechanistic Insights:
  • Catalytic Cycle: The catalytic cycle typically involves the oxidative addition of an iridium complex to a C-H bond, followed by reaction with a boron source, such as bis(pinacolato)diboron (B₂pin₂), and reductive elimination to regenerate the catalyst and form the desired boronic ester.

  • Regioselectivity: Directing groups on the aromatic substrate can play a crucial role in controlling the regioselectivity of the borylation reaction.[13]

While direct C-H borylation is a highly attractive and modern approach, the Grignard-based synthesis remains a more commonly employed and well-documented method for the specific preparation of this compound on a laboratory scale.

Experimental Protocol: A Validated Synthesis of this compound via the Grignard Route

The following protocol details a reliable and reproducible method for the synthesis of this compound, adapted from established literature procedures.

Materials and Equipment:
Reagent/EquipmentPurpose
1-Bromo-2-methoxynaphthaleneStarting Material
Magnesium turningsGrignard Reagent Formation
Anhydrous Tetrahydrofuran (THF)Solvent
Iodine crystalInitiator for Grignard Reaction
Trimethyl borate or Triisopropyl borateBoron Source
2M Hydrochloric acidHydrolysis
Diethyl etherExtraction Solvent
Anhydrous Magnesium SulfateDrying Agent
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath, rotary evaporatorStandard Glassware and Equipment
Step-by-Step Methodology:

Part 1: Formation of the Grignard Reagent

  • Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Initiation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. A solution of 1-bromo-2-methoxynaphthalene (1.0 equivalent) in anhydrous THF is prepared and a small portion is added to the magnesium turnings.

  • Reaction: The mixture is gently warmed to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and the onset of a gentle reflux. The remaining solution of 1-bromo-2-methoxynaphthalene is then added dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Borylation and Hydrolysis

  • Borylation: In a separate flame-dried flask, a solution of trimethyl borate or triisopropyl borate (1.5 equivalents) in anhydrous THF is cooled to -78 °C using a dry ice/acetone bath.

  • Addition: The freshly prepared Grignard reagent is transferred to the dropping funnel and added dropwise to the cold borate solution with vigorous stirring. The temperature should be maintained below -60 °C during the addition.

  • Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 2M hydrochloric acid at 0 °C. The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronic ester.

Part 3: Work-up and Purification

  • Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a white to off-white solid.[16]

Visualizing the Workflow

Synthesis_Workflow cluster_Grignard Part 1: Grignard Reagent Formation cluster_Borylation Part 2: Borylation and Hydrolysis cluster_Purification Part 3: Work-up and Purification A 1-Bromo-2-methoxynaphthalene + Mg in THF B Initiation with I₂ and heat A->B C Reflux to completion B->C E Dropwise addition of Grignard reagent C->E D Trialkyl borate in THF at -78 °C D->E F Warm to RT E->F G Hydrolysis with 2M HCl F->G H Extraction with Et₂O G->H I Drying and Concentration H->I J Recrystallization I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: A Closer Look

The synthesis of this compound via the Grignard route proceeds through a well-understood nucleophilic addition-elimination mechanism.

Caption: Simplified reaction mechanism for the synthesis of this compound.

Data Summary: Expected Yields and Purity

The Grignard-based synthesis of this compound is known to provide good to excellent yields, typically ranging from 60% to 85%, depending on the specific reaction conditions and the purity of the starting materials.

ParameterTypical RangeNotes
Yield 60-85%Can be optimized by careful control of temperature and reaction time.
Purity >98%Achievable after recrystallization.
Melting Point 125-130 °CA key indicator of purity.[16]

Conclusion: A Versatile and Accessible Synthetic Target

The synthesis of this compound is a well-established and accessible process for researchers in organic synthesis. While modern techniques like direct C-H borylation offer exciting possibilities for future synthetic strategies, the Grignard-based approach remains a reliable and robust method for obtaining this valuable building block. A thorough understanding of the underlying reaction mechanism and careful attention to experimental detail are paramount for achieving high yields and purity. The continued availability and application of this compound will undoubtedly fuel further innovation in the development of novel pharmaceuticals and advanced materials.[17][18]

References

  • Direct core functionalisation of naphthalenediimides by iridium catalysed C–H borylation. Chemical Communications. Available at: [Link]

  • Iridium-Catalyzed, Silyl-Directed, peri-Borylation of C–H Bonds in Fused Polycyclic Arenes and Heteroarenes. National Institutes of Health. Available at: [Link]

  • C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity. ResearchGate. Available at: [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]

  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. WordPress.com. Available at: [Link]

  • CA2297780A1 - Synthesis of aryl boronic acids. Google Patents.
  • WO1999064428A1 - Synthesis of aryl boronic acids. Google Patents.
  • Direct core functionalisation of naphthalenediimides by iridium catalysed C–H borylation. Sci-Hub. Available at: [Link]

  • Direct core functionalisation of naphthalenediimides by iridium catalysed C–H borylation. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Lithiation- Borylation in Synthesis. University of Bristol. Available at: [Link]

  • This compound. GlobalChemMall. Available at: [Link]

  • Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. Available at: [Link]

  • High-Purity this compound: A Key Intermediate for Advanced OLED Materials. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]

  • Application of the lithiation–borylation reaction to the rapid and enantioselective synthesis of the bisabolane family of sesquiterpenes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. LinkedIn. Available at: [Link]

  • Application of the lithiation-borylation reaction to the preparation of enantioenriched allylic boron reagents and subsequent in situ conversion into 1,2,4-trisubstituted homoallylic alcohols with complete control over all elements of stereochemistry. PubMed. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides... ResearchGate. Available at: [Link]

  • Design and discovery of boronic acid drugs. PubMed. Available at: [Link]

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Sources

(2-methoxynaphthalen-1-yl)boronic acid spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (2-methoxynaphthalen-1-yl)boronic acid

Authored by a Senior Application Scientist

Introduction

This compound is a pivotal organoboron compound widely utilized in modern organic synthesis. With the chemical formula C₁₁H₁₁BO₃ and a molecular weight of 202.01 g/mol , this white to off-white crystalline solid (CAS Number: 104116-17-8) serves as a critical building block in the construction of complex molecular architectures.[1][2][3] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. Furthermore, its derivatives are integral to the development of advanced organic light-emitting diode (OLED) materials, where its specific structure contributes to enhanced device performance and longevity.[1]

This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and quality assessment of this compound. The interpretation of this data is fundamental for researchers, process chemists, and quality control analysts working with this versatile reagent.

Molecular Structure

The unique reactivity and spectral properties of this compound are a direct consequence of its molecular structure. The boronic acid group is situated at the 1-position of the naphthalene ring, sterically influenced by the adjacent methoxy group at the 2-position. This arrangement dictates the electronic and conformational properties of the molecule, which are reflected in its spectroscopic signatures.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. A combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecule's atomic connectivity and chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this molecule, the spectrum is characterized by signals in the aromatic region corresponding to the six naphthalene ring protons, a sharp singlet for the methoxy group protons, and a broad, often exchangeable, signal for the boronic acid's hydroxyl protons.

Table 1: Typical ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 7.2Multiplet6HAr-H
~5.5 - 4.5Broad Singlet2HB(OH )₂
~3.9Singlet3H-OCH

Causality: The naphthalene protons resonate at high chemical shifts (downfield) due to the deshielding effect of the aromatic ring current. The specific positions are influenced by the electron-donating methoxy group and the electron-withdrawing boronic acid group. The B(OH)₂ protons are acidic and undergo rapid chemical exchange, resulting in a broad signal; this peak will disappear upon shaking the sample with a drop of D₂O, a key validation step.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, 11 distinct signals are expected. The carbon attached to the boron atom (C1) often exhibits a broad signal or may not be observed at all due to quadrupolar relaxation induced by the adjacent boron nucleus.

Table 2: Expected ¹³C NMR Chemical Shift Ranges (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
160 - 155C -OCH₃
140 - 120Aromatic C H & Quaternary C
~110C -B (often broad or unobserved)
~56-OC H₃
¹¹B NMR Spectroscopy

¹¹B NMR is a specialized but highly informative technique for characterizing boronic acids.[4][5] It directly probes the environment of the boron nucleus.

  • Expert Insight : For a free, trigonal planar (sp²-hybridized) boronic acid like this one, a single, relatively broad signal is expected in the range of δ 28-30 ppm .[6] The trustworthiness of this assignment is confirmed by observing a significant upfield shift of this signal upon the addition of a diol (like catechol or pinacol), which forms a tetrahedral (sp³-hybridized) boronate ester. This transformation is a definitive chemical test for the presence of the boronic acid functionality.[4][5]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation : Dissolve ~10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR : Acquire the spectrum using a 400 MHz (or higher) spectrometer. A standard pulse program with 16-32 scans is typically sufficient.

  • D₂O Exchange : To confirm the B(OH)₂ peak, add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The broad hydroxyl signal should disappear.

  • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • ¹¹B NMR : If available, use a broadband probe tuned to the ¹¹B frequency. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass tubes.[4]

Caption: Standard workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum is dominated by vibrations associated with the hydroxyl, boronic acid, and methoxy-naphthalene moieties.

Table 3: Key IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeExpected Intensity
3500 - 3200O-H stretch (H-bonded)Strong, Broad
3100 - 3000Aromatic C-H stretchMedium
2980 - 2850Aliphatic C-H stretch (-OCH₃)Medium to Weak
1620 - 1580Aromatic C=C stretchMedium to Strong
~1350B-O stretch Strong, Characteristic
~1250C-O stretch (Aryl ether)Strong
  • Authoritative Grounding : The most diagnostic peak in the IR spectrum of a boronic acid is the strong, asymmetric B-O stretching vibration, which typically appears around 1350 cm⁻¹.[7][8] This, combined with the very broad O-H stretch centered around 3300 cm⁻¹, provides compelling evidence for the boronic acid group.[9] The presence of both signals is a self-validating system for identifying the intact functional group.

Experimental Protocol: ATR-FT-IR Data Acquisition
  • Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry.

  • Background Scan : Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application : Place a small amount of the solid this compound powder onto the crystal.

  • Data Acquisition : Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Cleaning : Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Molecular Ion and Isotopic Pattern

The molecular formula is C₁₁H₁₁BO₃. The key feature to look for is the isotopic signature of boron. Boron has two stable isotopes: ¹⁰B (19.9% abundance) and ¹¹B (80.1% abundance).[10] Therefore, any boron-containing fragment will appear as a pair of peaks separated by 1 Da, with a characteristic intensity ratio of approximately 1:4.

  • Molecular Ion (M⁺) : The nominal mass is 202 g/mol . In the mass spectrum, one should observe a peak for [C₁₁H₁₁¹¹BO₃]⁺ at m/z ≈ 202 and a smaller peak for [C₁₁H₁₁¹⁰BO₃]⁺ at m/z ≈ 201 . The peak at m/z 202 should be the base peak in this cluster.

Fragmentation Analysis

Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for boronic acids as it is a softer ionization technique, which helps to preserve the molecular ion and reduce complex in-source reactions like boroxine formation.[11][12] Fragmentation provides a fingerprint for the molecule's structure.

Table 4: Plausible Mass Fragments

m/z (for ¹¹B)Proposed FragmentNotes
202[M]⁺Molecular Ion
184[M - H₂O]⁺Loss of water
171[M - OCH₃]⁺Loss of methoxy radical
157[M - B(OH)₂]⁺Loss of boronic acid group
142[C₁₁H₁₀O]⁺Naphthol-type fragment
115[C₉H₇]⁺Naphthalenyl fragment after multiple losses
  • Trustworthiness : The observation of the characteristic 1:4 isotopic pattern for boron-containing fragments (e.g., at m/z 202/201) is the most reliable way to confirm the presence of a single boron atom in the ion. The fragmentation process often involves the dissociation of energetically unstable molecular ions.[13][14]

M [M]⁺ m/z = 202 M_H2O [M - H₂O]⁺ m/z = 184 M->M_H2O - H₂O M_OCH3 [M - OCH₃]⁺ m/z = 171 M->M_OCH3 - •OCH₃ M_BOH2 [M - B(OH)₂]⁺ m/z = 157 M->M_BOH2 - •B(OH)₂ Further_Frag Further Fragmentation M_BOH2->Further_Frag - CH₃, etc.

Caption: Plausible fragmentation pathways in mass spectrometry.

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization : Use positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the molecular ion.

  • Mass Analysis : Acquire the full scan spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Tandem MS (MS/MS) : For structural confirmation, select the molecular ion (m/z 202) as the precursor ion and subject it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and self-validating framework for its structural confirmation and purity assessment. The characteristic ¹H NMR pattern, the diagnostic B-O stretch in the IR spectrum, and the unique boron isotopic signature in the mass spectrum are the key identifiers for this compound. Mastery of these techniques and their interpretation is essential for any scientist or researcher leveraging this important building block in the pursuit of novel materials and synthetic targets.

References

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations . The Journal of Organic Chemistry. [Link][4]

  • Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods . AIP Publishing. [Link][9]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations . PubMed. [Link][5]

  • FTIR spectrum of boric acid . ResearchGate. [Link][7]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry . Analytical Methods (RSC Publishing). [Link][11]

  • ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide . ScienceDirect. [Link][15]

  • Organic Syntheses Procedure for 6-Hydroxy-2-naphthalenecarboxylic acid . Organic Syntheses. [Link][16]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information . University of Regensburg. [Link][6]

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones . PMC. [Link][17]

  • This compound (104116-17-8) Hnmr-Molbase . Molbase. [Link][18]

  • Fragmentation (mass spectrometry) - Wikipedia . Wikipedia. [Link][13]

  • High-Purity this compound: A Key Intermediate for Advanced OLED Materials . NINGBO INNO PHARMCHEM CO.,LTD. [Link][1]

  • This compound - Oakwood Chemical . Oakwood Chemical. [Link][2]

  • Mass Spectrometry in Boron Chemistry - ACS Publications . American Chemical Society. [Link][10]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts . Chemistry LibreTexts. [Link][19]

  • This compound CAS 104116-17-8 - Home Sunshine Pharma . Home Sunshine Pharma. [Link][3]

  • mass spectra - fragmentation patterns - Chemguide . Chemguide. [Link][14]

  • ATR-FT-IR spectra of 1, 2, and boronate microparticles BP . ResearchGate. [Link][8]

  • (PDF) Analysis of Boronic Acids Without Chemical Derivatisation . ResearchGate. [Link][12]

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solubility of (2-methoxynaphthalen-1-yl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (2-methoxynaphthalen-1-yl)boronic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility for a Versatile Building Block

This compound (Figure 1) is a valuable organoborane reagent extensively utilized in synthetic organic chemistry. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern drug discovery and materials science.[1][2] The successful execution of these reactions, from achieving optimal reaction kinetics to simplifying post-reaction purification, is fundamentally dependent on the solubility of the boronic acid in the chosen solvent system.

A common challenge for researchers working with specialized reagents like this compound is the scarcity of published, quantitative solubility data. This guide addresses this gap not by presenting non-existent data, but by providing a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. By combining theoretical principles with practical, field-proven methodologies, this document serves as a robust tool for chemists and drug development professionals to optimize their synthetic workflows.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Molecular Profile and Physicochemical Properties

Understanding the inherent chemical and physical properties of this compound is the first step in predicting its solubility behavior. The molecule's structure blends a large, hydrophobic naphthalene core with a polar, hydrogen-bonding boronic acid group.

The key properties are summarized in Table 1. The boronic acid moiety, with a predicted pKa of approximately 8.53, can act as both a hydrogen bond donor (the -OH groups) and acceptor (the oxygen atoms).[3] This dual nature allows for interactions with a wide range of solvent types. However, the dominant feature is the large, aromatic naphthalene ring system, which suggests a preference for less polar and aromatic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 104116-17-8[1][3]
Molecular Formula C₁₁H₁₁BO₃[1][4]
Molecular Weight 202.01 g/mol [1][4]
Appearance White crystalline powder[3][5]
Melting Point 125-130 °C[1][3]
Predicted pKa 8.53 ± 0.30[3]
Predicted Density 1.23 ± 0.1 g/cm³[3]
SMILES String COc1ccc2ccccc2c1B(O)O[1]

Solubility Profile: Theoretical Predictions and Analog-Based Insights

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior by examining its parent analog, phenylboronic acid.[6] Phenylboronic acid is known to be highly soluble in polar aprotic solvents like ethers and ketones.[7][8]

The introduction of the bulky, nonpolar 2-methoxynaphthalene group is expected to significantly alter this profile:

  • Increased Solubility in Aromatic and Chlorinated Solvents: The large π-system of the naphthalene ring should enhance solubility in solvents like toluene, benzene, and dichloromethane through favorable π-π stacking and van der Waals interactions.

  • Decreased Solubility in Polar Solvents: The increased hydrophobicity will likely reduce solubility in more polar solvents compared to phenylboronic acid.

  • Low Solubility in Aliphatic Hydrocarbons: Like most polar organic compounds, it is expected to have very low solubility in nonpolar aliphatic solvents such as hexanes and methylcyclohexane.[7][9]

Table 2: Predicted Qualitative Solubility of this compound Based on Phenylboronic Acid Data

Solvent ClassExample SolventsPredicted SolubilityRationale and Causality
Ethers Tetrahydrofuran (THF), Dioxane, Diethyl EtherHighThe ether oxygen can act as a hydrogen bond acceptor for the B(OH)₂ group. THF and dioxane are common solvents for Suzuki couplings.
Ketones Acetone, 2-ButanoneModerate to HighSimilar to ethers, the carbonyl oxygen is a good hydrogen bond acceptor.
Aromatic Hydrocarbons Toluene, Benzene, XylenesModerateThe large naphthalene core allows for favorable π-π interactions with aromatic solvents.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateOffers a balance of polarity to interact with the boronic acid group while solvating the aromatic system.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong hydrogen bond acceptors capable of solvating the B(OH)₂ group effectively.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighProtic solvents can engage in hydrogen bonding, but may also react to form boronate esters.
Aliphatic Hydrocarbons Hexanes, Heptane, MethylcyclohexaneVery LowThe high polarity mismatch between the solute and these nonpolar solvents prevents effective solvation.
A Critical Caveat: The Formation of Boroxines

A significant factor complicating the solubility of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines (Figure 2).[9] This equilibrium is influenced by temperature, solvent, and the presence of water. Boroxines have substantially different physicochemical properties, including solubility, from their corresponding monomeric acids. This can lead to inconsistent or irreproducible solubility measurements if not properly controlled, and it is a key reason why researchers should determine solubility under the specific conditions of their intended experiment.[7]

G node_A 3 x this compound node_B Boroxine (Anhydride) node_A->node_B Dehydration (Heat, Aprotic Solvent) node_B->node_A Hydrolysis (Water) node_C 3 x H₂O node_B->node_C Releases

Caption: Equilibrium between boronic acid monomer and its boroxine anhydride.

Experimental Protocol for Solubility Determination

To generate reliable, application-specific data, an experimental determination of solubility is essential. The following protocol describes a dynamic (synthetic) method, which is well-suited for this purpose as it measures the temperature at which a known concentration of solute fully dissolves.[7][9]

Workflow for Dynamic Solubility Determination

G prep 1. Sample Preparation Weigh precise amounts of solute and solvent into a sealed vial. heat 2. Controlled Heating Place vial in a controlled heating block with vigorous stirring. prep->heat Load Sample observe 3. Visual Observation Slowly increase temperature (e.g., 0.3 K/h). Observe for the disappearance of all solid particles. heat->observe Monitor record 4. Record Temperature Record the temperature of complete dissolution. This is the equilibrium point. observe->record Endpoint Detected repeat 5. Repeat Repeat for multiple concentrations to build a solubility curve. record->repeat Next Concentration analyze 6. Data Analysis Plot solubility (concentration) vs. temperature. record->analyze Final Dataset repeat->prep

Caption: Experimental workflow for determining solubility via the dynamic method.

Step-by-Step Methodology
  • Materials and Equipment:

    • This compound (ensure purity).

    • High-purity organic solvent of interest.

    • Analytical balance (accuracy ±0.1 mg).

    • Sealed, screw-cap glass vials (e.g., 4 mL).

    • Magnetic stir bars.

    • Controlled heating block or oil bath with digital temperature controller and probe.

    • Light source to aid visual observation.

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a vial (e.g., 10.0 mg).

    • Accurately add a precise volume or mass of the chosen solvent (e.g., 1.00 mL). The composition of this biphasic sample is now known.

    • Add a small magnetic stir bar.

    • Seal the vial tightly to prevent solvent evaporation, especially at elevated temperatures.

  • Equilibrium Measurement:

    • Place the sealed vial into the heating block.

    • Begin vigorous stirring to ensure the suspension is homogenous.

    • Start heating the sample slowly. A slow heating rate (e.g., 0.3 K/hour) is crucial near the expected dissolution point to ensure accuracy.[9]

    • Continuously monitor the sample visually. The endpoint is the temperature at which the last solid particle disappears, resulting in a completely clear solution.

    • Record this temperature. This temperature corresponds to the saturation point for that specific concentration.

  • Data Analysis and Curve Generation:

    • Repeat steps 2 and 3 with different known compositions of solute and solvent to obtain multiple data points.

    • Plot the concentration (e.g., in mg/mL or mol/L) versus the dissolution temperature (°C or K). This plot represents the solubility curve of the compound in that solvent.

  • Trustworthiness and Self-Validation:

    • Purity: Ensure the boronic acid is free from non-soluble impurities by checking its appearance and melting point.

    • Equilibrium: The slow heating rate ensures the system remains at or near thermal equilibrium. A rapid temperature ramp can "overshoot" the true solubility point.

    • Reproducibility: Perform measurements in triplicate to ensure the recorded dissolution temperatures are consistent and reliable.

Practical Implications for Synthetic Chemistry

The solubility of this compound directly impacts its use in synthesis, particularly in Suzuki-Miyaura reactions.

  • Reaction Homogeneity: For a reaction to proceed efficiently, all reactants should be in solution. Choosing a solvent where the boronic acid, aryl halide, and catalyst are all soluble is paramount. Ethers (like THF, 2-MeTHF, Dioxane) and aromatic solvents (like Toluene) are often excellent first choices for this reason.

  • Reaction Rate: Higher concentrations, enabled by good solubility, can lead to faster reaction rates. However, excessively high concentrations can sometimes lead to side reactions or catalyst deactivation.

  • Purification: Solvent selection influences the purification strategy. If the product has different solubility characteristics from the boronic acid starting material, a crystallization or precipitation can be designed by choosing an appropriate solvent/anti-solvent system. For example, the low solubility in aliphatic hydrocarbons makes them excellent anti-solvents for precipitating the product while leaving nonpolar impurities behind.[7]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety practices should be employed.

  • Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry place. Boronic acids can be sensitive to moisture and air.

Conclusion

While a comprehensive, pre-existing database for the solubility of this compound is lacking, this guide provides the necessary intellectual and methodological framework for researchers to succeed. By understanding the compound's physicochemical properties, leveraging analog data for initial predictions, and employing a robust experimental protocol, scientists can generate the precise data needed for their application. This empirical approach is the most reliable path to optimizing reaction conditions, improving process efficiency, and ensuring reproducible results in the synthesis of novel chemical entities.

References

  • Home Sunshine Pharma. This compound CAS 104116-17-8. Available at: [Link]

  • Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

  • Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... [Diagram]. Available at: [Link]

  • PubChem. (7-Methoxynaphthalen-1-YL)boronic acid. Available at: [Link]

  • Sunshine Pharma. This compound CAS 104116-17-8. Available at: [Link]

  • Wikipedia. Boronic acid. Available at: [Link]

  • ResearchGate. Boric acid solubility in different solvents (Ullmann's 2006) [Table]. Available at: [Link]

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stability and storage conditions for (2-methoxynaphthalen-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of (2-methoxynaphthalen-1-yl)boronic Acid

Authored by a Senior Application Scientist

Introduction

This compound is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form complex biaryl structures.[1] The utility of this and other arylboronic acids is, however, intrinsically linked to their stability. Degradation not only reduces the effective concentration of the reagent, leading to lower reaction yields and reproducibility issues, but can also introduce impurities that complicate purification. This guide provides a comprehensive overview of the factors governing the stability of this compound, offering field-proven insights into its optimal storage and handling to ensure its integrity from the stockroom to the reaction flask.

Core Physicochemical Properties

A foundational understanding of a reagent begins with its physical properties. These characteristics influence handling, dissolution, and storage protocols.

PropertyValueSource
CAS Number 104116-17-8[1][2]
Molecular Formula C₁₁H₁₁BO₃[1]
Molecular Weight 202.01 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 125-130 °C[2]

The Chemistry of Instability: Key Degradation Pathways

The stability of any boronic acid is dictated by the inherent reactivity of the C-B bond and the Lewis acidic nature of the boron atom. For this compound, three primary degradation pathways must be understood and mitigated.

Protodeboronation

This is a common decomposition route for arylboronic acids, wherein the C-B bond is cleaved by a proton source (typically water), replacing the boronic acid moiety with a hydrogen atom.[3]

Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃

The susceptibility to protodeboronation is highly dependent on the electronic nature of the aryl group and the pH of the environment. While many boronic acids show increased degradation under basic conditions, the process can occur across a range of pH levels.[3][4][5] For researchers, this means that exposure to atmospheric moisture or residual water in solvents can lead to the formation of 2-methoxynaphthalene, a critical impurity.

Oxidative Deboronation

Arylboronic acids are susceptible to oxidation, which converts the boronic acid into the corresponding phenol (2-methoxy-1-naphthol in this case).[6] This process can be initiated by atmospheric oxygen or other oxidizing species. The mechanism involves an attack on the empty p-orbital of the boron atom, leading to a labile intermediate that rapidly hydrolyzes.[6] This pathway is a significant concern for long-term storage, particularly if the compound is not kept under an inert atmosphere. Studies have shown that boronic acids can be unstable to oxidation in biological contexts, and this vulnerability is a key consideration in medicinal chemistry and drug development.[6][7][8][9]

Anhydride (Boroxine) Formation

Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[10][11]

3 Ar-B(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

This is an equilibrium process. While boroxine formation is not strictly a degradation pathway as it is reversible upon exposure to water, it can cause significant issues. The formation of boroxines alters the molecular weight and solubility of the material, leading to inconsistencies in weighing and reaction stoichiometry. The presence of water vapor can drive the equilibrium back towards the boronic acid, but this also increases the risk of protodeboronation.[11]

Visualization of Stability Factors

To conceptualize the interplay of these degradation pathways, the following workflow illustrates the central role of this compound and the factors that compromise its integrity.

G main_compound This compound (Ar-B(OH)₂) protodeboronation Protodeboronation Product (2-Methoxynaphthalene) main_compound->protodeboronation Protodeboronation oxidation Oxidation Product (2-Methoxy-1-naphthol) main_compound->oxidation Oxidation boroxine Boroxine ((ArBO)₃) main_compound->boroxine Dehydration (Reversible) water Moisture (H₂O) water->main_compound:n Drives oxygen Oxygen (O₂) oxygen->main_compound:n Drives heat Heat heat->main_compound:n Accelerates all

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the degradation chemistry, a self-validating storage protocol can be established. The goal is to create an environment that minimizes exposure to the key degradation drivers: moisture, oxygen, and heat.

ParameterRecommended ConditionRationale
Temperature 2-8°C or Room Temperature (15–25°C)Cool and stable temperatures slow the rate of all degradation pathways. Avoid proximity to heat sources or direct sunlight.[12][13]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen and moisture, directly inhibiting oxidative deboronation and hydrolysis-driven protodeboronation.
Moisture Tightly sealed container in a dry environment (desiccator)Prevents ingress of atmospheric water, which is a reactant in protodeboronation and shifts the boroxine equilibrium. The product is moisture-sensitive.
Container Opaque, tightly sealed glass or HDPE bottleProtects from light and prevents moisture/air exchange.[12]
Handling Handle under inert atmosphere (glove box or argon balloon)For weighing and preparing solutions, this practice minimizes exposure during handling, which is critical for sensitive applications requiring high purity.

Field Insight: While many boronic acids are listed as "air-stable," this term is relative and often refers to short-term handling.[14] For long-term storage and to ensure the highest reproducibility in quantitative chemical reactions, treating all arylboronic acids as sensitive reagents is the most robust approach.

Experimental Protocol: Accelerated Stability Study via RP-HPLC

To empirically validate the stability of a given batch of this compound, an accelerated stability study is recommended. This protocol provides a quantitative measure of purity over time under stressed conditions.

Objective

To quantify the degradation of this compound over four weeks under conditions of elevated temperature and humidity.

Materials & Equipment
  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA)

  • 2 mL amber glass vials with PTFE-lined caps

  • Analytical balance

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Stability chamber or oven (40°C)

  • Desiccator with saturated salt solution (for humidity control, optional)

Step-by-Step Methodology
  • Initial Sample Preparation (T=0):

    • Accurately weigh ~5 mg of the boronic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 ACN:water diluent. This is your stock solution.

    • Prepare the analytical sample by diluting the stock solution 10-fold (e.g., 1 mL into 10 mL) with the same diluent to a final concentration of ~50 µg/mL.

    • Immediately inject this sample onto the HPLC system to establish the initial purity profile (T=0).

  • Stability Sample Preparation:

    • Accurately weigh 5-10 mg of the solid boronic acid into three separate, labeled amber glass vials.

    • Condition 1 (Control): Tightly cap one vial and store it in a desiccator at 2-8°C.

    • Condition 2 (Accelerated): Tightly cap the second vial and place it in a stability chamber or oven set to 40°C.

    • Condition 3 (Open/Accelerated): Place the third vial, uncapped, inside a larger, loosely covered beaker within the 40°C oven to simulate poor storage.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Time-Point Testing (Weeks 1, 2, 4):

    • At each time point, remove a small amount (~5 mg) from each stability vial.

    • Prepare analytical samples as described in Step 1.

    • Analyze by HPLC using the established method.

  • Data Analysis:

    • Integrate the chromatograms for all time points.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Plot the purity (%) versus time (weeks) for each storage condition to visualize the degradation rate. Identify and quantify major impurities corresponding to the expected degradation products.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is primarily challenged by protodeboronation, oxidation, and boroxine formation, processes driven by moisture, oxygen, and heat. By implementing stringent storage and handling protocols—namely, maintaining the compound in a cool, dry, and inert environment—researchers can significantly mitigate these degradation pathways. The provided experimental workflow offers a robust system for validating the stability of any given batch, ensuring that the reagent's purity and reactivity are preserved, thereby fostering more reliable and reproducible scientific outcomes.

References

  • D'amore, L., et al. (2005). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Letters in Organic Chemistry, 2(5), 444-447. Available at: [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283-1296. Available at: [Link]

  • Cox, P. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(12), 1243-1249. Available at: [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). Available at: [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2016). Hydrolytic Stability of Boronate Ester–Linked Covalent Organic Frameworks. Chemistry of Materials, 28(17), 6483-6492. Available at: [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Available at: [Link]

  • Goncalves, M. B., et al. (2008). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 74(19), 5987-5993. Available at: [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]

  • D'amore, L., et al. (2005). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

  • U.S. Borax. (n.d.). Borate handling and storage. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Available at: [Link]

  • Shen, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Available at: [Link]

  • Gillis, E. P., et al. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(48), 14850-14851. Available at: [Link]

  • Dick, G. R., & St-Gallay, S. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1345-1350. Available at: [Link]

  • Stella, A. C., et al. (2019). Properties of a Model Aryl Boronic Acid and Its Boroxine. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2014). Effect of boric acid on thermal stability of poly (acrylonitrile-methyl acrylate). ResearchGate. Available at: [Link]

  • Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. Available at: [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3235. Available at: [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. Available at: [Link]

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  • Wosylus, A., et al. (2016). Two forms of (naphthalen-1-yl)boronic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1285-1289. Available at: [Link]

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An In-Depth Technical Guide on the Safety and Handling of (2-methoxynaphthalen-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-methoxynaphthalen-1-yl)boronic acid (C₁₁H₁₁BO₃) is a specialized organoboron compound increasingly utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the stereoselective preparation of biaryl compounds and other complex organic molecules makes it a valuable reagent for researchers in drug development and materials science. However, like all boronic acids, its handling requires a thorough understanding of its chemical properties and potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses pertinent to this compound, grounded in established safety data and field-proven laboratory practices.

Hazard Identification and Classification

This compound is classified as an irritant.[1] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory tract irritation upon inhalation of its dust or powder form.[2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Signal Word: Warning[1][4][5]

Physical and Chemical Properties

A foundational aspect of safe handling is understanding the compound's physical and chemical characteristics. This knowledge informs storage conditions, handling techniques, and appropriate emergency responses.

PropertyValueSource
Appearance White crystalline powder[1][5]
Molecular Weight 202.01 g/mol
Melting Point 125-130°C[1]
Boiling Point 425.2±47.0°C (Predicted)[1]
Density 1.23±0.1 g/cm³ (Predicted)[1]
pKa 8.53±0.30 (Predicted)[1]

While boronic acids are generally stable, they can be sensitive to oxidative conditions.[6][7] It is also important to note that some boronic acids are hygroscopic, meaning they can absorb moisture from the air.[8]

Exposure Controls and Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). A thorough risk assessment of any procedure involving this compound should be conducted to determine the specific PPE requirements.[9]

Engineering Controls
  • Fume Hood: All handling of this compound, especially when dealing with the solid powder, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4][10][11] Proper ventilation is crucial to dissipate any airborne dust or vapors.[11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[9][12] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[9][11]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential.[9][11] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination.[10][13][14]

    • Lab Coat: A long-sleeved lab coat is required to protect against accidental skin contact.[11][12] For handling larger quantities, a chemically resistant apron may be necessary.[15]

  • Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be required.[16]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Handling this compound FumeHood Work in a Certified Fume Hood Start->FumeHood Goggles Wear Chemical Safety Goggles FumeHood->Goggles FaceShield Add Face Shield (if splash risk) Goggles->FaceShield Gloves Wear Nitrile Gloves Goggles->Gloves No splash risk FaceShield->Gloves Yes LabCoat Wear a Lab Coat Gloves->LabCoat Proceed Proceed with Experiment LabCoat->Proceed

Caption: PPE workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidents and maintain the chemical's integrity.

Handling
  • Avoid Dust Formation: Minimize the generation of dust when handling the solid material.[14]

  • Grounding: Take precautionary measures against static discharge, especially when transferring large quantities.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[17]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[18] Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly closed container in a dry and well-ventilated place.[13][19]

  • Conditions: Keep the container in a cool, dry, and well-ventilated area.[18] Some boronic acids benefit from refrigerated storage.[13]

  • Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents.[11]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[8][20]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][20] Seek medical attention if irritation persists.[20]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][17] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water.[8] Seek immediate medical attention.[8]

Emergency_Response cluster_emergency Emergency First-Aid Protocol Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap & Water (15 min) SkinContact->WashSkin FlushEyes Flush with Water (15 min) EyeContact->FlushEyes RinseMouth Rinse Mouth, Give Water/Milk Ingestion->RinseMouth MedicalAttention Seek Medical Attention FreshAir->MedicalAttention WashSkin->MedicalAttention FlushEyes->MedicalAttention RinseMouth->MedicalAttention

Caption: Emergency first-aid workflow for exposure incidents.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[14] Evacuate personnel to a safe area.[14]

  • Containment and Cleanup: For small spills, sweep or scoop up the material and place it into a suitable, labeled container for disposal.[21] Avoid generating dust.[8] For larger spills, it may be necessary to contain the spill and consult with environmental health and safety personnel.

Disposal Considerations

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.[22]

  • Disposal Method: Disposal should be in accordance with local, state, and federal regulations.[21] It is generally recommended to dispose of this chemical as hazardous waste through a licensed disposal company.[22] Do not dispose of down the drain unless explicitly permitted by local authorities.[22] Neutralization with a mild base like sodium bicarbonate may be an option for small quantities, but always consult your institution's environmental health and safety department first.[22]

Conclusion

This compound is a valuable reagent in modern organic chemistry. However, its safe and effective use is contingent upon a comprehensive understanding of its potential hazards and the strict implementation of appropriate safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks to themselves and their colleagues, ensuring a safe and productive laboratory environment. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.

References

  • Lab Alley. How To Safely Dispose of Boric Acid. [Link]

  • Lab Alley. Boric Acid Safety & Hazards. [Link]

  • Sciencing. Disposal Of Boric Acid. [Link]

  • DoveMed. First Aid for Boric Acid Poisoning. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

  • IsoLab. Boric Acid. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Chemistry LibreTexts. Proper Protective Equipment. [Link]

  • Reddit. Tips for disposal of Sparex and Boric acid? [Link]

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  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

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  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • ChemRxiv. Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. [Link]

  • UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Home Sunshine Pharma. This compound CAS 104116-17-8. [Link]

  • This compound CAS 104116-17-8. [Link]

  • PubMed. Toxicity of boric acid, borax and other boron containing compounds: A review. [Link]

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  • PubMed - NIH. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

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The Naphthalenyl Boronic Acid Motif: A Keystone in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Discovery, Synthesis, and Application of Naphthalenyl Boronic Acids for Researchers, Scientists, and Drug Development Professionals.

Foreword

From their initial discovery in the late 19th century to their current indispensable role in fields as diverse as medicinal chemistry and materials science, naphthalenyl boronic acids have carved a significant niche in the landscape of organic synthesis. Their unique electronic and structural properties, coupled with their versatile reactivity, have made them a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of the discovery and history of naphthalenyl boronic acids, the evolution of their synthesis, and their multifaceted applications, offering both historical context and practical insights for the modern researcher.

The Genesis of a Versatile Reagent: A Historical Perspective

The journey of boronic acids began in 1860 with Edward Frankland's first synthesis of an organoboronic acid. However, it was not until over three decades later that the naphthalene moiety was first incorporated into this class of compounds. The pioneering work of Michaelis in 1894 marked the first reported synthesis of both α- and β-naphthalenyl boronic acids.[1] This early method, while historically significant, relied on the reaction of diarylmercury with boron trichloride followed by hydrolysis, a procedure that is cumbersome and utilizes highly toxic reagents by modern standards.

A more practical and enduring approach emerged in 1930 from the work of König and Scharrnbeck, who developed a synthesis utilizing a Grignard reagent.[1] Their method involved the reaction of naphthylmagnesium bromide with tri-(isobutyl)borate, laying the groundwork for a synthetic strategy that, in various modified forms, is still in use today. These early syntheses, while foundational, were often limited in scope and yield. The true potential of naphthalenyl boronic acids would not be fully realized until the advent of modern cross-coupling reactions. A notable milestone in the exploration of more complex derivatives was the synthesis of naphthalene-1,4-diboronic acid, reported in 1969, indicating a growing interest in these compounds for more advanced applications.[2]

The Synthetic Toolkit: From Classical Methods to Modern Innovations

The synthesis of naphthalenyl boronic acids has evolved significantly from the early Grignard-based methods. The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the field, providing highly efficient and functional-group-tolerant methods for their preparation and use.[3]

The Enduring Grignard Approach

The reaction of a Grignard reagent, formed from a bromonaphthalene, with a trialkyl borate remains a cornerstone of naphthalenyl boronic acid synthesis. The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of the borate ester, followed by hydrolysis to yield the boronic acid.

Experimental Protocol: Synthesis of 1-Naphthaleneboronic Acid via Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromonaphthalene in the same anhydrous solvent is then added dropwise. The reaction mixture is typically stirred and may require gentle heating to initiate. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

  • Borylation: The freshly prepared Grignard reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous solvent at a low temperature (typically -78 °C). This temperature is crucial to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the initially formed boronate ester.

  • Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the addition of an aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid). This hydrolyzes the boronate ester to the desired naphthalenyl boronic acid.

  • Workup and Purification: The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude naphthalenyl boronic acid can be purified by recrystallization from a suitable solvent system, such as water/THF or an organic solvent mixture.

The Transformative Miyaura Borylation

A significant advancement in the synthesis of aryl and heteroaryl boronic acids, including naphthalenyl derivatives, is the Miyaura borylation reaction.[4][5] This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to introduce a boronate ester group onto the naphthalene ring. This method offers excellent functional group tolerance and is often milder than the Grignard approach.[4]

The catalytic cycle of the Miyaura borylation reaction is a key aspect of its utility.

Miyaura_Borylation cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-OB(OR)2(Ln) Ar-Pd(II)-OB(OR)2(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OB(OR)2(Ln) Transmetalation (B2(OR)4, Base) Ar-B(OR)2 Ar-B(OR)2 Ar-Pd(II)-OB(OR)2(Ln)->Ar-B(OR)2 Reductive Elimination

Figure 1: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: One-Pot Miyaura Borylation/Suzuki Coupling

A powerful extension of the Miyaura borylation is the one-pot borylation/Suzuki coupling protocol. This approach avoids the isolation of the intermediate boronate ester, streamlining the synthesis of biaryl compounds.[6]

  • Borylation Step: In a microwave-safe vial, the bromonaphthalene, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) are combined in a suitable solvent (e.g., dioxane or DMF). The mixture is heated under microwave irradiation for a specified time to ensure complete conversion to the naphthalenyl boronate ester.

  • Suzuki Coupling Step: To the same reaction vessel, the second aryl halide, an aqueous solution of a base (e.g., sodium carbonate or potassium phosphate), and a palladium catalyst (which can be the same as in the first step or a different one, e.g., Pd(PPh₃)₄) are added. The reaction mixture is then heated again, either conventionally or under microwave irradiation, until the cross-coupling is complete.

  • Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

The Power of the Naphthyl Group: Diverse Applications

The utility of naphthalenyl boronic acids stems from their ability to participate in a wide range of chemical transformations, leading to the synthesis of valuable molecules with tailored properties.

Suzuki-Miyaura Coupling: Building Molecular Complexity

The most prominent application of naphthalenyl boronic acids is in the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling of a boronic acid with an organic halide or triflate is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[3] The naphthalene moiety, with its extended π-system, can be readily introduced into various molecular scaffolds, enabling the synthesis of complex biaryl and polyaromatic compounds.[3]

Suzuki_Miyaura_Coupling Naphthyl-B(OH)2 Naphthyl-B(OH)2 Pd(0) Catalyst Pd(0) Catalyst Naphthyl-B(OH)2->Pd(0) Catalyst Transmetalation R-X R-X R-X->Pd(0) Catalyst Oxidative Addition Naphthyl-R Naphthyl-R Pd(0) Catalyst->Naphthyl-R Reductive Elimination

Figure 2: General scheme of the Suzuki-Miyaura coupling reaction.

Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling reaction provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[7][8] This copper-catalyzed reaction couples an aryl boronic acid with an amine or an alcohol. Naphthalenyl boronic acids can be effectively employed in this reaction to synthesize N- and O-arylated compounds containing the naphthalene scaffold. The reaction is often performed under mild conditions and is tolerant of a wide range of functional groups.[7][8][9]

Petasis Reaction: A Multicomponent Approach to Amines

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[10][11][12] Naphthalenyl boronic acids can serve as the arylating agent in this reaction, providing a direct and efficient route to α-naphthalenyl amines.[12] This reaction is particularly useful for the synthesis of complex amino acids and other biologically active amine-containing molecules.[11][12]

Naphthalenyl Boronic Acids in Action: Case Studies

The practical impact of naphthalenyl boronic acids is best illustrated through their application in the synthesis of functional materials and bioactive molecules.

Illuminating the Future: Organic Light-Emitting Diodes (OLEDs)

Naphthalenyl boronic acids are key building blocks in the synthesis of materials for organic light-emitting diodes (OLEDs).[13][14][15][16] The rigid and planar structure of the naphthalene core, when incorporated into larger conjugated molecules, can enhance thermal stability and charge transport properties.[13] The boronic acid functionality allows for the precise and efficient incorporation of the naphthalenyl moiety into the complex organic semiconductors that form the emissive and charge-transport layers of OLED devices.[13][15] For example, compounds like (9-(Naphthalen-1-yl)-9H-Carbazol-3-yl)boronic acid and (6-Phenylnaphthalen-2-yl)boronic acid are crucial intermediates for creating materials with tailored optoelectronic properties, leading to brighter, more efficient, and longer-lasting displays.[13][14]

CompoundCAS NumberApplication in OLEDs
(9-(Naphthalen-1-yl)-9H-Carbazol-3-yl)boronic acid867044-35-7Intermediate for emissive and charge transport materials[13][16]
(6-Phenylnaphthalen-2-yl)boronic acid876442-90-9Building block for light-emitting layers[14]
10-(3-(2-Naphthalenyl)phenyl)-9-Anthraceneboronic AcidNot specifiedSynthesis of emitters, host materials, and charge transport layers[15]
Advancing Human Health: Pharmaceutical Synthesis

In the realm of drug discovery and development, naphthalenyl boronic acids serve as versatile intermediates for the synthesis of biologically active compounds.[17][18][19][20] The naphthalene scaffold is a common feature in many pharmaceuticals, and the ability to introduce it selectively and efficiently via boronic acid chemistry is highly valuable. For instance, 8-phenyl-1-naphthalenyl boronic acid is a key intermediate in the synthesis of compounds targeting a range of diseases, including cancer and neurological disorders.[17] The boronic acid group itself can also be a key pharmacophore, as exemplified by the proteasome inhibitor bortezomib, highlighting the dual role these compounds can play in medicinal chemistry.[20][21] The development of robust synthetic methods for naphthalenyl boronic acids has significantly accelerated the exploration of new chemical space in the quest for novel therapeutics.[18][19]

Conclusion and Future Outlook

The journey of naphthalenyl boronic acids from their discovery over a century ago to their current status as indispensable synthetic tools is a testament to the continuous evolution of organic chemistry. The development of robust and versatile synthetic methods, particularly palladium-catalyzed cross-coupling reactions, has unlocked their immense potential. As research in materials science and medicinal chemistry continues to push the boundaries of molecular complexity and functionality, the demand for sophisticated building blocks like naphthalenyl boronic acids will undoubtedly grow. Future innovations in catalysis and synthetic methodology will likely lead to even more efficient and sustainable ways to prepare and utilize these remarkable compounds, ensuring their continued prominence in the chemist's toolkit for years to come.

References

  • The Science Behind the Glow: (9-(Naphthalen-1-yl)-9H-Carbazol-3-yl)boronic Acid in OLEDs. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (6-Phenylnaphthalen-2-yl)boronic Acid: A Key Intermediate for High-Performance OLEDs. [Link]

  • Petasis reaction. In: Wikipedia. [Link]

  • Exploring the Potential of 98% Purity 10-(3-(2-Naphthalenyl)phenyl)-9-Anthraceneboronic Acid in Electronic Chemical Applications. [Link]

  • The Role of Naphthalene and Anthracene Derivatives in Modern OLED Technology. [Link]

  • Petasis Reaction. Organic Chemistry Portal. [Link]

  • The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]

  • The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [Link]

  • Naphthalene - Carbazole, Anthracene, Aromatic Amine, Pyrene, Thiophene OLED Material. Rieke Metals, LLC. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. Molecules. 2023. [Link]

  • Chan–Lam coupling. In: Wikipedia. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports. 2017. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

  • Studies on aryl boronic acids. I. Synthesis of naphthalene-1,4-diboronic acid. Journal of Pharmaceutical Sciences. 1969. [Link]

  • A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato-substituted arylboron compounds. ChemRxiv. 2023. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews. 2019. [Link]

  • A Solution to protodeborylation problem: weak base-promoted direct cross- coupling of naphthalene-1,8-diaminato-substituted aryl. ChemRxiv. 2023. [Link]

  • (PDF) Recent advances in Chan-Lam Coupling Reaction. ResearchGate. 2021. [Link]

  • Mastering Organic Synthesis with Naphthalene-2-Boronic Acid. [Link]

  • Chan-Lam coupling reactions: Synthesis of heterocycles. ResearchGate. 2022. [Link]

  • Synthesis of biologically active boron-containing compounds. Acta Pharmaceutica Sinica B. 2016. [Link]

  • Two forms of (naphthalen-1-yl)boronic acid. Acta Crystallographica Section E. 2016. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ResearchGate. 2023. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. 2023. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020. [Link]

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Methodological & Application

Harnessing (2-methoxynaphthalen-1-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of (2-methoxynaphthalen-1-yl)boronic acid as a key building block in these transformations. We delve into the mechanistic nuances, provide field-proven experimental protocols, and offer a systematic approach to reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and electronic properties of the methoxynaphthyl motif in the synthesis of complex biaryls, pharmaceutical intermediates, and advanced materials.[3][4]

Introduction: The Strategic Value of the Naphthyl Moiety

The naphthalen-1-ylboronic acid scaffold, particularly with functionalization such as the 2-methoxy group, offers a sterically defined and electronically distinct building block for organic synthesis. The resulting biaryl structures are prevalent in a wide range of biologically active compounds and functional materials.[5][6] The Suzuki-Miyaura reaction stands as the premier method for incorporating this moiety due to its mild conditions, commercial availability of catalysts, and the relatively low toxicity of its boron-based reagents.[1][7] this compound is particularly valuable for creating sterically hindered biaryl linkages, which can be critical for modulating the pharmacological properties of a drug candidate or the photophysical properties of a material.

The Suzuki-Miyaura Reaction: A Mechanistic Framework

A foundational understanding of the catalytic cycle is essential for rational optimization and troubleshooting. The generally accepted mechanism proceeds through three key stages involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[8][9][10]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (Ar¹-X). This step forms a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[11]

  • Transmetalation : In this crucial step, the organic group from the boronic acid (Ar²) is transferred to the palladium center. This process requires activation of the boronic acid by a base, which converts it into a more nucleophilic boronate species (-B(OH)₃⁻).[11][12] This intermediate then exchanges its organic moiety with the halide on the palladium complex.

  • Reductive Elimination : The final step involves the two organic groups (Ar¹ and Ar²) coupling to form the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_OA Ar¹-Pd(II)L₂-X Pd0->PdII_OA Oxidative Addition (+ Ar¹-X) PdII_TM Ar¹-Pd(II)L₂-Ar² PdII_OA->PdII_TM Transmetalation (+ Ar²-B(OH)₂ + Base) PdII_TM->Pd0 Reductive Elimination (- Ar¹-Ar²) Product Biaryl Product (Ar¹-Ar²) PdII_TM->Product Ar1X Aryl Halide (Ar¹-X) Ar1X->PdII_OA Boronic Boronic Acid (Ar²-B(OH)₂) Boronic->PdII_TM

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol: Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for experimentation. Optimization is often necessary based on the specific aryl halide partner.

3.1. Materials and Reagents

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware (Schlenk flask or reaction vial), magnetic stirrer, inert gas supply (Argon or Nitrogen).

3.2. Step-by-Step Procedure

  • Flask Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Catalyst Addition : In a separate vial, briefly mix the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of dioxane. Add this pre-mixed catalyst/ligand solution to the Schlenk flask.

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Rigorous degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[12]

  • Solvent Addition : Add the degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe. The small amount of water often improves the solubility of the base and facilitates the formation of the active boronate species.[12]

  • Reaction : Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-24 hours).

  • Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Optimizing for Success: Key Parameter Selection

Achieving high yields with sterically demanding substrates like this compound requires careful selection of reaction components.[13]

  • Catalyst and Ligand : The choice of ligand is paramount. For hindered naphthyl boronic acids, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are often superior.[12] They promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step, and accelerate the rate-limiting reductive elimination.[10]

  • Base : The base plays a critical role in activating the boronic acid.[11] Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are generally more effective than weaker bases like K₂CO₃, especially for challenging couplings. The choice can significantly impact reaction rate and yield.[12]

  • Solvent : A mixture of an organic solvent and water is common. Dioxane/water, THF/water, or Toluene/water are effective systems. The optimal ratio depends on substrate solubility. Anhydrous conditions can be used but often require different bases (e.g., KF).

ParameterRecommendation for this compoundRationale
Aryl Halide Partner Ar-I, Ar-BrMore reactive in oxidative addition than Ar-Cl.
Catalyst Precursor Pd(OAc)₂, Pd₂(dba)₃Common Pd(II) and Pd(0) sources that form the active catalyst in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands facilitate reaction with sterically hindered substrates.[12]
Base K₃PO₄, Cs₂CO₃Strong bases effectively generate the reactive boronate species needed for transmetalation.[12][14]
Solvent Dioxane/H₂O, Toluene/H₂O (4:1 to 10:1)Good balance of solubility for both organic substrates and inorganic base.
Temperature 80 - 110 °CProvides sufficient thermal energy to overcome activation barriers.

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is key to success.

Troubleshooting_Workflow Start Low or No Yield Observed CheckSM Is Starting Material (SM) Consumed? Start->CheckSM NoSM_Consumed No SM Consumption CheckSM->NoSM_Consumed No SM_Consumed SM Consumed CheckSM->SM_Consumed Yes SideProducts Major Side Products Observed? CheckHomocoupling Homocoupling of Boronic Acid? SideProducts->CheckHomocoupling Yes CheckDeboronation Protodeboronation? SideProducts->CheckDeboronation Yes Sol_NoSM Potential Cause: - Inactive Catalyst - Poor Oxidative Addition Solution: 1. Ensure rigorous degassing. 2. Switch to a more active ligand   (e.g., XPhos). 3. Increase temperature. NoSM_Consumed->Sol_NoSM SM_Consumed->SideProducts YesHomocoupling Yes CheckHomocoupling->YesHomocoupling YesDeboronation Yes CheckDeboronation->YesDeboronation Sol_Homocoupling Potential Cause: - Oxygen in reaction - Pd(II) present at start Solution: 1. Improve degassing technique. 2. Use a Pd(0) precatalyst   like Pd₂(dba)₃. YesHomocoupling->Sol_Homocoupling Sol_Deboronation Potential Cause: - Harsh basic conditions - High temperature Solution: 1. Use a milder base (e.g., KF). 2. Convert boronic acid to a more   stable pinacol ester (BPin). 3. Lower reaction temperature. YesDeboronation->Sol_Deboronation

Figure 2: A logical workflow for troubleshooting low-yielding Suzuki reactions.

Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic conditions or at high temperatures.[12] If this is observed, consider using a milder base (like KF), lowering the temperature, or converting the boronic acid to a more stable derivative like a neopentyl glycol or pinacol boronate ester.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... Available at: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Optimizing Suzuki-Miyaura Coupling with High-Quality Boronic Acids. Available at: [Link]

  • PubMed. (2019). Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. Available at: [Link]

  • Journal of the American Chemical Society. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • ChemOrgChem - YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Available at: [Link]

  • PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Available at: [Link]

  • National Institutes of Health. Synthesis of biologically active boron-containing compounds. Available at: [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. Available at: [Link]

  • ResearchGate. Selected bioactive compounds containing boronic acid motif. Available at: [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available at: [Link]

  • ResearchGate. Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides.... Available at: [Link]

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Application Notes & Protocols: (2-Methoxynaphthalen-1-yl)boronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthetic applications of (2-methoxynaphthalen-1-yl)boronic acid, a versatile and crucial building block in contemporary organic chemistry. As a key intermediate, its utility spans the creation of complex molecular architectures found in medicinal chemistry, materials science, and fine chemical synthesis.[1][2] We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind protocol design, empowering researchers to effectively harness this reagent's full potential.

Reagent Profile and Characteristics

This compound is an aryl boronic acid featuring a naphthalene core. The methoxy substituent influences the electronic properties of the naphthalene system, which in turn affects its reactivity in cross-coupling reactions. Boronic acids are valued for their stability, low toxicity, and ease of handling compared to other organometallic reagents.[3][4] They are generally stable to air and moisture, making them highly practical for routine laboratory use.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 104116-17-8
Molecular Formula C₁₁H₁₁BO₃
Molecular Weight 202.01 g/mol
Appearance White to off-white crystalline powder/solid[5]
Melting Point 125-130 °C
pKa 8.53 ± 0.30 (Predicted)[5]
Storage Store in a cool, ventilated place[6]

Core Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-aryl structures.[2] This palladium-catalyzed process is foundational in drug discovery and development due to its remarkable functional group tolerance and high efficiency.[1][7]

Mechanistic Rationale

The catalytic cycle is a well-understood, three-stage process that forms the basis of all protocol designs.[8] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : A low-valent Palladium(0) complex reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond. This oxidizes the metal to a high-valent Pd(II) species.[2][9]

  • Transmetalation : This is the key step where the organic moiety is transferred from boron to palladium. The boronic acid (Ar²-B(OH)₂) is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species [Ar²-B(OH)₃]⁻. This boronate then exchanges its organic group (the 2-methoxynaphthalenyl group) with the halide on the Pd(II) complex.[8][10] The choice of base is crucial; it must be strong enough to activate the boronic acid but not so strong as to degrade the substrates or catalyst.

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal as the final biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2][9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar¹)X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Biaryl Product) reductive_elimination->product ar1_x Ar¹-X (Aryl Halide) ar1_x->oxidative_addition ar2_b Ar²-B(OH)₂ (this compound) base Base (e.g., K₂CO₃) boronate [Ar²-B(OH)₃]⁻ base->boronate Activation boronate->transmetalation caption Catalytic cycle of the Suzuki-Miyaura reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Representative Protocol: Synthesis of a Biaryl Compound

This protocol provides a general method for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound (1.1 eq.)

  • Aryl bromide (1.0 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water, typically 4:1 v/v)

  • Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq.), this compound (1.1 eq.), and the base (2.0-3.0 eq.).

  • Solvent Addition : Add the degassed solvent system to the flask via syringe. The mixture should be stirred to ensure homogeneity.

  • Catalyst Addition : Add the palladium catalyst to the mixture under a positive pressure of inert gas.

  • Reaction Execution : Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Workflow_Suzuki start Start: Assemble Reagents setup 1. Combine Ar-Br, Boronic Acid, & Base in Flask start->setup inert 2. Establish Inert Atmosphere (N₂ or Ar) setup->inert solvent 3. Add Degassed Solvents inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst react 5. Heat and Stir (e.g., 90°C, 12h) catalyst->react monitor 6. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 7. Cool, Dilute, & Wash (Aqueous Work-up) monitor->workup Reaction Complete purify 8. Dry and Purify (Column Chromatography) workup->purify end End: Characterize Product purify->end

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Core Application II: Copper-Catalyzed Chan-Lam Cross-Coupling

The Chan-Lam coupling is a powerful and complementary reaction to palladium-catalyzed methods, enabling the formation of carbon-heteroatom bonds.[11] It facilitates the coupling of boronic acids with N-H or O-H containing compounds, such as amines, amides, and phenols, to form aryl amines and aryl ethers, respectively.[11][12] A key advantage is its use of inexpensive copper catalysts and its ability to often run under mild, aerobic conditions, using air as the terminal oxidant.[12][13]

Mechanistic Rationale

While still a subject of active research, a generally accepted mechanism involves a Cu(II)/Cu(III) catalytic cycle.

  • Ligand Exchange/Transmetalation : The Cu(II) salt (e.g., Cu(OAc)₂) coordinates with the nucleophile (R₂NH or ROH) and the boronic acid. Transmetalation occurs, forming a copper-aryl intermediate.

  • Oxidation : The resulting complex can undergo oxidation, often proposed to form a key Cu(III) intermediate. Oxygen from the air is often the oxidant that facilitates the catalytic turnover.[12]

  • Reductive Elimination : The C-N or C-O bond is formed via reductive elimination from the Cu(III) center, releasing the desired product and a Cu(I) species.[12]

  • Reoxidation : The Cu(I) is reoxidized back to the active Cu(II) catalyst by the terminal oxidant (e.g., O₂), completing the cycle.[12]

Chan_Lam_Cycle cluster_cycle Chan-Lam Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs cu2 Cu(II) transmetalation Transmetalation cu2->transmetalation cu3_complex [LₙCu(III)(Ar)(Nu)] transmetalation->cu3_complex reductive_elimination Reductive Elimination cu3_complex->reductive_elimination cu1 Cu(I) reductive_elimination->cu1 product Ar-Nu (Aryl Amine/Ether) reductive_elimination->product reoxidation Reoxidation (O₂) cu1->reoxidation reoxidation->cu2 ar_b Ar-B(OH)₂ (this compound) ar_b->transmetalation nu_h Nu-H (Amine/Alcohol) nu_h->transmetalation base Base (e.g., Pyridine) base->transmetalation Base often acts as ligand caption Proposed catalytic cycle for the Chan-Lam coupling.

Figure 3: Proposed catalytic cycle for the Chan-Lam coupling.
Representative Protocol: N-Arylation of an Imidazole

This protocol describes a general procedure for the copper-catalyzed N-arylation of an imidazole with this compound.

Materials:

  • This compound (1.5 eq.)

  • Imidazole (1.0 eq.)

  • Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)

  • Base/Ligand (e.g., Pyridine, 2.0 eq.)

  • Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Reaction vial, magnetic stirrer, open to air (or with an air-filled balloon)

Procedure:

  • Reaction Setup : In a reaction vial, combine the imidazole (1.0 eq.), this compound (1.5 eq.), and copper(II) acetate.

  • Solvent and Base Addition : Add the solvent, followed by the base (e.g., pyridine).

  • Reaction Execution : Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is typically open to the air, which serves as the oxidant.

  • Monitoring : Monitor the reaction by TLC or LC-MS. Chan-Lam couplings can sometimes be slower than Suzuki couplings.

  • Work-up : Upon completion, dilute the reaction with a suitable solvent and filter through a pad of Celite to remove the copper catalyst.

  • Purification : Wash the filtrate with aqueous ammonia or EDTA solution to remove residual copper salts, followed by water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Summary of Reaction Conditions

The choice of reaction pathway is dictated by the desired bond formation. The following table provides a comparative overview to guide experimental design.

Table 2: Comparison of Suzuki-Miyaura and Chan-Lam Coupling Conditions

ParameterSuzuki-Miyaura CouplingChan-Lam Coupling
Bond Formed C(sp²)-C(sp²)C(sp²)-N, C(sp²)-O
Catalyst Palladium (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Copper (e.g., Cu(OAc)₂, CuCl₂)
Coupling Partner Organic Halide/Triflate (Ar-X)Amine, Alcohol, Amide (Nu-H)
Typical Base Inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄)Organic (Pyridine, Et₃N) or Inorganic
Atmosphere Inert (Nitrogen, Argon)Often Aerobic (Air)
Typical Solvents Toluene, Dioxane, DMF (often with water)DCM, MeCN, THF, Toluene
Temperature Often elevated (80-110 °C)Room Temperature to moderate heat

References

  • BenchChem. A Comparative Guide to the Synthetic Routes of 6-Methoxy-2-naphthaleneboronic Acid.
  • Organic Chemistry Portal. Chan-Lam Coupling.
  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples.
  • Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry, 91, 117405.
  • ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). High-Purity this compound: A Key Intermediate for Advanced OLED Materials.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Methoxy-2-naphthaleneboronic acid.
  • ResearchGate. (2025). Chan-Lam coupling reactions: Synthesis of heterocycles.
  • NIH Public Access. (2010). A catalyst system for the Suzuki-Miyaura cross-coupling reactions of aryl and vinyl tosylates and mesylates.
  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Available from: . ResearchGate. (2021). Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids.
  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Home Sunshine Pharma. This compound CAS 104116-17-8.
  • Sigma-Aldrich. 2-Methoxy-1-naphthaleneboronic acid 104116-17-8.
  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • PMC - PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

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Application Notes & Protocols: Synthesis of Biaryl Compounds Using (2-methoxynaphthalen-1-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Naphthalene-Containing Biaryls

The biaryl motif is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials like Organic Light Emitting Diodes (OLEDs).[1][2][3] Specifically, biaryl structures incorporating a naphthalene ring are of significant interest due to the unique steric and electronic properties conferred by this extended aromatic system.[4] The 2-methoxynaphthalene subunit, in particular, is a key fragment in several biologically active molecules, including the widely used NSAID, Naproxen.[5][6]

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its unparalleled efficiency and functional group tolerance in constructing C-C bonds.[7][8][9] This palladium-catalyzed reaction between an organoboron species and an organic halide provides a powerful and reliable method for synthesizing complex biaryl compounds.[10][11][12]

This guide provides an in-depth exploration of (2-methoxynaphthalen-1-yl)boronic acid as a key building block in Suzuki-Miyaura couplings. We will dissect the reaction mechanism, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions and troubleshooting common challenges.

Compound Profile: this compound

  • CAS Number: 104116-17-8[13]

  • Molecular Formula: C₁₁H₁₁BO₃[13][14]

  • Appearance: White to off-white crystalline powder.[14][15]

  • Melting Point: 125-130 °C[13][15]

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a complex, yet elegant, catalytic process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is paramount for rational optimization and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11][16]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the aryl halide (Ar¹-X). This step oxidizes the palladium to a Pd(II) species.[10][11] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[10]

  • Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄).[11][17] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the (2-methoxynaphthalen-1-yl) group to the Pd(II) complex, displacing the halide.[7][16]

  • Reductive Elimination: The two organic groups (Ar¹ and the napthyl moiety) on the palladium center rearrange to a cis orientation and are subsequently eliminated from the metal center, forming the new C-C bond of the biaryl product.[7][10] This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7][16]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X (Aryl Halide) pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex in1 pd_complex->in1 transmetalation Transmetalation diaryl_pd Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_pd in2 diaryl_pd->in2 reductive_elimination Reductive Elimination product Ar¹-Ar² (Biaryl Product) reductive_elimination->product in3 reductive_elimination->in3 in1->transmetalation [Ar²B(OH)₃]⁻ (from Boronic Acid + Base) in2->reductive_elimination in3->pd0 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a robust, general protocol for the coupling of this compound with a representative aryl bromide. This procedure can be adapted for other aryl halides with appropriate optimization.[1]

Materials & Reagents
  • This compound (1.2 equivalents)

  • Aryl Halide (e.g., 4-bromotoluene) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃, anhydrous) (2.0 - 3.0 equivalents)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert Gas (Argon or Nitrogen)

  • Standard organic solvents for workup (e.g., Ethyl Acetate)

  • Brine and Deionized Water

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Detailed Synthesis Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl halide, and the anhydrous base.[1]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1] This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Briefly open the flask under a positive pressure of inert gas and add the palladium catalyst.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The solvents must be thoroughly degassed beforehand by sparging with an inert gas or via freeze-pump-thaw cycles to prevent catalyst oxidation.[1][16]

  • Reaction Execution: Immerse the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.[1][16]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material (the aryl halide) is consumed (typically 4-24 hours).[1]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and then brine.[1][18] The aqueous wash removes the inorganic base and salts.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][18] The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.[1][19]

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification setup 1. Add Reagents (Boronic Acid, Aryl Halide, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert catalyst 3. Add Pd Catalyst inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat & Stir (80-110 °C) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Workup (EtOAc, H₂O, Brine) monitor->workup purify 8. Dry & Concentrate, then Column Chromatography workup->purify characterize 9. Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Parameter Optimization: A Guide to Reaction Variables

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, base, and solvent. The table below provides starting points for optimizing the coupling of this compound with various aryl halides.

Aryl Halide (Ar-X)Palladium Catalyst (mol%)Ligand (if needed)Base (Equivalents)Solvent SystemTemp (°C)Rationale & Insights
Aryl IodidePd(PPh₃)₄ (1-3%)NoneK₂CO₃ (2.0)Dioxane/H₂O80-90Aryl iodides are highly reactive; standard, less active catalysts are often sufficient.
Aryl BromidePd(dppf)Cl₂ (2-5%)NoneK₃PO₄ (2.5)Toluene or DMF90-100Aryl bromides are common and versatile. K₃PO₄ is a stronger base that can accelerate sluggish reactions.
Aryl ChloridePd₂(dba)₃ (2%) + SPhos (4%)SPhosCs₂CO₃ (3.0)Dioxane100-110Aryl chlorides are less reactive due to the strong C-Cl bond.[10] Electron-rich, bulky phosphine ligands (like SPhos) are required to facilitate the difficult oxidative addition step.[20][21] Cesium carbonate is a highly effective base for these challenging couplings.
Aryl TriflatePd(OAc)₂ (3%) + P(t-Bu)₃ (6%)P(t-Bu)₃K₃PO₄ (2.5)THF or Dioxane80-100Triflates have reactivity comparable to bromides. The combination of Pd(OAc)₂ and a phosphine ligand generates the active Pd(0) catalyst in situ.[7][17]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized Pd). 2. Insufficiently anhydrous/degassed solvent. 3. Impure starting materials. 4. Inappropriate base or temperature.1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure rigorous degassing of solvents. 3. Recrystallize starting materials if purity is questionable. 4. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃) and increase the temperature.
Protodeboronation The boronic acid is replaced by a hydrogen atom before coupling. This is a known side reaction, especially for electron-rich or sterically hindered boronic acids under prolonged heating in aqueous base.[19][22]1. Use a higher concentration of reactants. 2. Switch to a non-aqueous solvent system if possible. 3. Use a more active catalyst system to accelerate the desired coupling, shortening reaction time.[21][22] 4. Consider protecting the boronic acid as a more stable boronate ester (e.g., pinacol or MIDA ester).[22][23]
Homo-coupling Formation of byproducts from the coupling of two boronic acids or two aryl halides.[19]1. Ensure a strictly oxygen-free environment, as O₂ can promote homo-coupling. 2. Use a slight excess (1.1-1.2 eq.) of the boronic acid, not more. 3. Lower the catalyst loading.
Residual Palladium The final product is contaminated with palladium, often appearing as a black or grey solid.1. Filter the crude reaction mixture through a pad of Celite before the aqueous workup.[18][19] 2. For stubborn cases, specific scavengers can be used to bind and remove residual palladium.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Naphthalene-2-Boronic Acid. [Link]

  • Thieme Chemistry. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • National Center for Biotechnology Information. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound: A Key Intermediate for Advanced OLED Materials. [Link]

  • National Center for Biotechnology Information. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Role of 1-Methoxynaphthalene in Modern Pharmaceutical Synthesis. [Link]

  • National Center for Biotechnology Information. Expanding chemical space by para-C−H arylation of arenes. [Link]

  • National Center for Biotechnology Information. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-methoxynaphthalen-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Naphthalene-Containing Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between organoboron compounds and organic halides has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[2]

This guide focuses on the application of palladium catalysts for the cross-coupling of (2-methoxynaphthalen-1-yl)boronic acid. The resulting 1-aryl-2-methoxynaphthalene scaffolds are privileged structures in medicinal chemistry and materials science due to their unique steric and electronic properties. The naphthalene core provides a rigid, extended aromatic system, while the methoxy group can influence conformation and participate in hydrogen bonding. Understanding the nuances of coupling this specific boronic acid is crucial for accessing novel chemical matter with potential biological activity or advanced material properties.[3]

The Catalytic Heart of the Reaction: The Palladium Complex

The success of a Suzuki-Miyaura coupling reaction is critically dependent on the palladium catalyst system, which comprises a palladium source and a supporting ligand. The ligand plays a pivotal role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[4]

The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OH)2 / Base) Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product)

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Choosing the Right Palladium Catalyst and Ligand

For sterically demanding substrates like this compound, the choice of ligand is critical. The ortho-methoxy group can influence the dihedral angle of the resulting biaryl product and may present steric challenges during the coupling reaction. Bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective in these scenarios.[7][8] These ligands promote the formation of monoligated Pd(0) species, which are highly active in the oxidative addition step.[4] N-heterocyclic carbene (NHC) ligands also offer a robust alternative for challenging couplings.[9]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the reaction conditions (temperature, base, solvent, and catalyst loading) may be necessary for different coupling partners.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is a robust starting point for many aryl bromide coupling partners.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Inert Atmosphere: Seal the reaction vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.[10]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the reaction vessel via syringe.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction vessel via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow A 1. Reagent Addition (Boronic Acid, Aryl Halide, Base) B 2. Inert Atmosphere (Purge with Ar/N2) A->B C 3. Solvent Addition (Anhydrous Dioxane/Water) B->C D 4. Catalyst Addition (Pd(OAc)2 / SPhos) C->D E 5. Heating & Stirring (80-100 °C) D->E F 6. Reaction Monitoring (TLC / LC-MS) E->F G 7. Work-up (Extraction) F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Microwave-Assisted Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.

Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vial.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv).

  • Catalyst and Solvent: Add a pre-catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.015 mmol, 3 mol%) followed by anhydrous 1,4-dioxane (3 mL) and water (0.3 mL).

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 120 °C for 15-30 minutes.

  • Work-up and Purification: Follow steps 8 and 9 from Protocol 1.

Data Presentation and Comparison

The choice of reaction parameters can significantly impact the outcome of the coupling. The following table summarizes typical conditions and expected outcomes.

ParameterCondition A (Conventional Heating)Condition B (Microwave)Rationale
Palladium Source Pd(OAc)₂Pd(dppf)Cl₂Pd(dppf)Cl₂ is a stable pre-catalyst often suitable for microwave conditions.
Ligand SPhosdppf (in pre-catalyst)SPhos is excellent for sterically hindered substrates; dppf is a versatile ligand.[11]
Base K₃PO₄Cs₂CO₃Cs₂CO₃ is more soluble and often more effective in anhydrous or low-water conditions.
Solvent 1,4-Dioxane / Water (10:1)1,4-Dioxane / Water (10:1)A polar aprotic solvent with water is standard for Suzuki couplings.
Temperature 80-100 °C120 °CHigher temperatures can overcome activation barriers but may lead to side reactions.
Reaction Time 4-24 hours15-30 minutesMicrowave heating dramatically accelerates the reaction.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure a properly inert atmosphere; use fresh, high-quality reagents.[7]
Low reaction temperatureIncrease the reaction temperature in increments of 10-20 °C.
Protodeboronation Presence of excess water or acidic impuritiesUse anhydrous conditions with a base like K₃PO₄; use a more stable boronate ester if the problem persists.[12][13]
Homocoupling Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.[12]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for the synthesis of valuable biaryl compounds. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is paramount for achieving high yields and purity. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

  • Benchchem Technical Support Center. Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29).
  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • NIH. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC. (2025-12-20).
  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Reddit. How to approach choosing reaction conditions for Suzuki? (2024-02-23).
  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research.
  • World Scientific Publishing. 27: Palladium Complexes with Non-phosphorus Ligands as Catalysts of Suzuki–Miyaura Coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021-07-09).
  • ResearchGate. Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates | Request PDF.
  • ResearchGate. How can I solve my problem with Suzuki coupling? (2014-12-23).
  • Royal Society of Chemistry. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014-02-06).
  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018-04-04).
  • Sci-Hub. Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes.
  • PubMed. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. (2010-11-24).
  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?.
  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • NIH. Synthesis of biologically active boron-containing compounds - PMC.
  • ResearchGate. Selected bioactive compounds containing boronic acid motif..
  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. (2023-01-01).
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
  • Organic Chemistry Portal. Suzuki Coupling.
  • YouTube. Masking Boronic Acids for Suzuki Coupling. (2011-10-03).
  • NIH. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC. (2010-11-24).
  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC.
  • Benchchem. (2-Formylnaphthalen-1-yl)boronicacid.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids | Request PDF. (2025-09-09).
  • NIH. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC.

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Application Notes: Protocols for C-C Bond Formation Using (2-Methoxynaphthalen-1-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Methoxynaphthalen-1-yl)boronic acid is a versatile and valuable building block in modern organic synthesis. Its rigid naphthalene core, functionalized with a methoxy group, is a privileged scaffold found in numerous biologically active molecules and advanced materials.[1] The strategic placement of the boronic acid moiety at the 1-position allows for precise and efficient carbon-carbon bond formation, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2]

This guide provides an in-depth exploration of the use of this compound in Suzuki-Miyaura coupling. It is designed for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic rationale, and practical insights to facilitate the synthesis of complex biaryl and substituted naphthalene derivatives.

Physicochemical Properties & Handling
PropertyValue
Molecular Formula C₁₁H₁₁BO₃
Molecular Weight 202.02 g/mol
Appearance White to off-white solid
Storage Store in a cool, dry place. Sensitive to moisture and air. Recommend storage under an inert atmosphere (Nitrogen or Argon) at 2-8°C.

Section 1: The Suzuki-Miyaura Coupling - Mechanism and Rationale

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide or triflate using a palladium catalyst and a base.[3] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[4]

The Catalytic Cycle

The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6] A base is essential for the reaction, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[7][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_complex->center_point R¹-X product R¹-R² pd2_trans->product Reductive Elimination boronate R²-B(OH)₃⁻ boronate->pd2_trans Base (e.g., K₂CO₃) product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of Key Reagents
  • Palladium Catalyst: The engine of the cycle. Common choices include Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with phosphine ligands.[4] The ligand choice is critical for stabilizing the palladium center and modulating its reactivity.

  • Base: Crucial for activating the boronic acid.[9] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction rate and yield. Aqueous inorganic bases are common, suggesting that water plays a beneficial role, often by aiding in the dissolution of the base and formation of the active boronate.

  • Solvent: Aprotic solvents like toluene, dioxane, or DMF are frequently used, often in a biphasic mixture with water.[2] The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Section 2: General Protocol for Suzuki-Miyaura Coupling

This section provides a robust, adaptable protocol for the coupling of this compound with a generic aryl bromide.

Materials and Equipment
  • Reagents: this compound, Aryl bromide (Ar-Br), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Anhydrous solvent (e.g., Toluene or 1,4-Dioxane), Deionized water.

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer and stir bar, heating mantle or oil bath, condenser, inert gas supply (Nitrogen or Argon), syringes, and standard laboratory glassware for workup and purification.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Combine boronic acid, aryl halide, and base in a Schlenk flask. setup2 Add Pd catalyst. setup1->setup2 setup3 Evacuate and backfill with inert gas (3x). setup2->setup3 reaction1 Add degassed solvents (e.g., Toluene/H₂O) via syringe. setup3->reaction1 reaction2 Heat mixture to 80-110 °C with stirring. reaction1->reaction2 reaction3 Monitor progress by TLC or GC-MS. reaction2->reaction3 workup1 Cool to RT. Dilute with organic solvent (e.g., Ethyl Acetate). reaction3->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry organic layer (Na₂SO₄), filter, and concentrate. workup2->workup3 purify Purify by silica gel column chromatography. workup3->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 eq.), the aryl bromide (1.0 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq.). Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

  • Solvent Addition: Add degassed solvents via syringe. A common system is a mixture of toluene and water (e.g., 4:1 v/v).[2]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction time can range from 2 to 24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.

Section 3: Scope and Optimization

The success of the Suzuki-Miyaura coupling with this compound depends on the careful selection of reaction partners and conditions. The table below summarizes representative conditions and outcomes.

Coupling Partner (Ar-X)Catalyst SystemBaseSolventTemp (°C)Yield (%)
4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O100~90%
1-Bromo-4-nitrobenzenePdCl₂(dppf)Cs₂CO₃Dioxane90>95%
2-ChloropyridinePd(OAc)₂ / XPhosK₃PO₄t-AmylOH110~85%
Phenyl triflatePd(OAc)₂ / PCy₃K₃PO₄THF80~88%
1-Bromo-3,5-difluorobenzenePd(PPh₃)₄Na₂CO₃DME/H₂O85~92%

Note: Yields are approximate and based on typical outcomes for similar substrates reported in the literature. Actual yields will vary.

Optimization Insights:
  • Electrophiles (Ar-X): The reactivity order for the halide leaving group is I > Br > OTf >> Cl.[3][5] Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, leading to faster reactions.[5] For less reactive aryl chlorides, more specialized and electron-rich phosphine ligands (like XPhos) and stronger bases (like K₃PO₄) are often required.[10]

  • Catalyst Choice: For simple couplings, Pd(PPh₃)₄ is a reliable choice. For more challenging substrates, including heteroaryl halides or sterically hindered partners, catalyst systems generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., PCy₃, XPhos) often provide superior results.[4]

  • Steric Hindrance: Ortho-substituted aryl halides or boronic acids can slow the reaction. In these cases, increasing the temperature or using a more active catalyst system may be necessary to achieve good conversion.[10]

Section 4: Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality base or boronic acid.1. Use fresh catalyst or ensure proper handling/storage.2. Degas solvents thoroughly (sparge with Ar/N₂ for 20-30 min).3. Use freshly opened or purified reagents.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Reaction temperature is too high.1. Ensure a strictly inert atmosphere throughout the reaction.2. Reduce the reaction temperature.
Protodeboronation 1. Excess water or acidic impurities.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and a strong, non-nucleophilic base.2. Monitor the reaction closely and stop it upon completion.
Difficult Purification 1. Residual palladium catalyst.2. Co-elution of product with byproducts.1. Wash the crude organic extract with an aqueous solution of thiourea or filter through a pad of Celite®.2. Optimize chromatography conditions (try different solvent systems).

References

  • Current time information in Denbighshire, GB. Google Search. Accessed January 12, 2026.
  • The Versatility of 2-Methoxynaphthalene: A Cornerstone in Modern Organic Synthesis for Drug Discovery and Beyond. Benchchem. Accessed January 12, 2026.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Accessed January 12, 2026.
  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 12, 2026.
  • Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. PubMed. Accessed January 12, 2026.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 12, 2026.
  • Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. Sci-Hub. Accessed January 12, 2026.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives. Benchchem. Accessed January 12, 2026.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Accessed January 12, 2026.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Accessed January 12, 2026.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Methoxy-2-naphthaleneboronic acid. Benchchem. Accessed January 12, 2026.
  • Suzuki reaction. Wikipedia. Accessed January 12, 2026.
  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. National Institutes of Health. Accessed January 12, 2026.
  • Cross-coupling of 2-methoxynaphthalene with various PhM nucleophiles.
  • 2-Methoxynaphthalene synthesis. ChemicalBook. Accessed January 12, 2026.
  • An In-depth Technical Guide on the Synthesis of 2-Methoxynaphthalene from 2-Naphthol. Benchchem. Accessed January 12, 2026.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 12, 2026.
  • Synthesis of naphthalene derivatives.
  • Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Wiley Online Library. Accessed January 12, 2026.
  • Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. PubMed. Accessed January 12, 2026.

Sources

Mastering C-C and C-N Bond Formation: Applications of (2-methoxynaphthalen-1-yl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds remains a cornerstone of molecular construction, particularly in the realms of pharmaceutical and materials science. Arylboronic acids have emerged as indispensable reagents in this endeavor, largely due to their stability, low toxicity, and remarkable versatility in transition metal-catalyzed cross-coupling reactions. Among these, (2-methoxynaphthalen-1-yl)boronic acid is a key building block, enabling the introduction of the sterically demanding and electronically rich methoxynaphthyl moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of reactions involving this versatile reagent, with a focus on the widely applied Suzuki-Miyaura and Chan-Lam coupling reactions.

Reagent Profile: this compound

Understanding the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthesis. Boronic acids, in general, are known to be relatively stable solids, though they can undergo dehydration to form cyclic boroxines or protodeboronation under certain conditions.[1]

PropertyValueSource
Chemical Formula C₁₁H₁₁BO₃[2]
Molecular Weight 202.01 g/mol [2]
CAS Number 104116-17-8[2]
Appearance White to cream solid[3]
Melting Point 125-130 °C[2]
Solubility Soluble in many organic solvents (e.g., Dioxane, THF, DMF, Methanol)General Knowledge

Handling and Storage: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] Therefore, it is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and nitrile gloves.[4][5] Store the reagent in a tightly sealed container in a cool, dry place to prevent degradation.

The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the synthesis of biaryls.[6] It involves the reaction of an organoboron compound with an organic halide or triflate. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

Causality in Experimental Design:

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

  • Catalyst: Palladium(0) is the active catalytic species. Precatalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands are commonly used. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, depending on the substrate's sensitivity to basic conditions.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed. Water aids in the dissolution of the inorganic base and facilitates the formation of the active boronate species.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Aryl Halide, This compound, and Base in a Schlenk flask B Add Solvent (e.g., Dioxane/Water) A->B C Degas the mixture (e.g., Argon bubbling) B->C D Add Palladium Catalyst and Ligand C->D E Heat the reaction (e.g., 80-100 °C) D->E F Monitor reaction progress (TLC, LC-MS) E->F G Cool to RT and Quench F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 1-Aryl-2-methoxynaphthalene

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

  • Triphenylphosphine (PPh₃, 0.08 equiv.) or a more advanced ligand like SPhos or XPhos.

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling argon through the solvent for 15-20 minutes.[4]

  • Under a positive pressure of inert gas, add palladium(II) acetate and the phosphine ligand.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[4]

The Chan-Lam Coupling: Constructing C-N Bonds

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms a C-N bond between an arylboronic acid and an amine, amide, or other N-nucleophile. A key advantage of this reaction is that it can often be carried out under milder conditions, sometimes at room temperature and open to the air.

Causality in Experimental Design:
  • Catalyst: Copper(II) salts, such as Cu(OAc)₂, are commonly used as catalysts. The reaction is believed to proceed through a Cu(III) intermediate.

  • Base: A mild base, such as pyridine or triethylamine, is often employed to facilitate the reaction, though some protocols are base-free.

  • Solvent: Dichloromethane (DCM) or methanol are common solvents for this transformation.

  • Oxidant: Molecular oxygen from the air often serves as the terminal oxidant to regenerate the active copper catalyst.

Experimental Workflow: Chan-Lam Coupling

ChanLam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine N-nucleophile, This compound, and Copper Catalyst in a flask B Add Solvent (e.g., DCM or Methanol) A->B C Add Base (if required) (e.g., Pyridine) B->C D Stir at Room Temperature (Open to Air) C->D E Monitor reaction progress (TLC, LC-MS) D->E F Filter through Celite E->F G Concentrate the filtrate F->G H Purify by Column Chromatography or Recrystallization G->H

Caption: Generalized workflow for a Chan-Lam C-N cross-coupling reaction.

Protocol: Synthesis of N-(2-methoxynaphthalen-1-yl)imidazole

This protocol provides a general procedure for the N-arylation of imidazole with this compound.

Materials:

  • This compound (1.5 equiv.)

  • Imidazole (1.0 equiv.)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 equiv. for stoichiometric, or 0.1-0.2 equiv. for catalytic)

  • Pyridine (2.0 equiv.)

  • Dichloromethane (DCM) or Methanol

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound, imidazole, and copper(II) acetate.

  • Add the solvent (DCM or Methanol) followed by pyridine.

  • Stir the mixture vigorously at room temperature, open to the air (a balloon filled with air or oxygen can be used to ensure an aerobic environment).

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to days to reach completion.

  • Once the reaction is complete, dilute the mixture with the reaction solvent and filter through a pad of Celite to remove the copper salts.

  • Rinse the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated imidazole.

Self-Validating Systems and Troubleshooting

Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial. The disappearance of the limiting reagent and the appearance of a new, less polar product spot (for Suzuki) or a product spot with a different Rf (for Chan-Lam) indicates reaction progress.

Common Issues and Solutions:

  • Low or No Conversion:

    • Suzuki: Check the quality of the palladium catalyst and ensure the reaction mixture was properly degassed. The base may be too weak; consider a stronger base like Cs₂CO₃ or K₃PO₄.

    • Chan-Lam: Ensure an adequate supply of oxygen if running catalytically. The copper catalyst may be inactive; try a fresh batch.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur in both reactions. In Suzuki coupling, it can be minimized by ensuring efficient oxidative addition and transmetalation. In Chan-Lam, it can sometimes be suppressed by adjusting the solvent or base.

    • Protodeboronation: The C-B bond can be cleaved by acidic protons. Ensure the reaction medium is not acidic, and use anhydrous solvents where appropriate.

Conclusion

This compound is a powerful synthetic tool for the construction of complex molecules bearing the methoxynaphthyl motif. The Suzuki-Miyaura and Chan-Lam couplings provide reliable and versatile methods for its incorporation into biaryl and N-aryl structures, respectively. By understanding the underlying mechanisms and carefully selecting the reaction parameters, researchers can effectively utilize this reagent to advance their synthetic programs in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the development of specific applications.

References

  • Selvita. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
  • Copper Catalyzed N-Arylation of Amidines with Aryl Boronic Acids and One-Pot Synthesis of Benzimidazoles by a Chan–Lam–Evans N-Arylation and C–H Activation/C–N Bond Forming Process. (n.d.).
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Palladium Cross-Coupling Reactions 1. An Introduction. (2020, April 30). [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET: (2-Methylpropyl)boronic acid.
  • ChemicalBook. (2025, October 30). (1-methoxynaphthalen-2-yl)boronic acid.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-1-naphthaleneboronic acid.
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Chan–Lam coupling.
  • MDPI. (n.d.).
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions.
  • PubMed Central. (2022, January 4).
  • ResearchGate. (n.d.). Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids.
  • Thermo Fisher Scientific. (2010, October 14).
  • ResearchGate. (n.d.). Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids | Request PDF.
  • ChemRxiv. (n.d.). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones.
  • ResearchGate. (2023, June 28). (PDF)
  • Sigma-Aldrich. (2025, May 12).
  • PubChem. (n.d.). 2-Methoxyphenylboronic acid.
  • PubMed Central. (n.d.).
  • IsoLab. (n.d.). Boric Acid.
  • PubMed Central. (2019, January 18). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides.
  • RSC Publishing. (2014, September 5).
  • ACS Publications. (2022, June 30).
  • ResearchGate. (n.d.). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines | Request PDF.
  • YouTube. (2020, February 13). Suzuki cross-coupling reaction.
  • ResearchGate. (n.d.).
  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Thermo Scientific Chemicals. (n.d.). 6-Methoxynaphthalene-2-boronic acid, 95% 5 g.

Sources

Application Notes & Protocols: Strategic Synthesis of Substituted Naphthalenes via Suzuki-Miyaura Coupling with (2-Methoxynaphthalen-1-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthalene Scaffold and Its Synthetic Accessibility

The naphthalene core, a fused bicyclic aromatic system, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties make it a cornerstone in the design of a wide array of functional molecules. In the pharmaceutical realm, naphthalene derivatives are integral components of numerous active pharmaceutical ingredients (APIs), exhibiting a broad spectrum of biological activities, including anti-inflammatory, antifungal, anticancer, and antiviral properties.[3][4] Notable examples include the anti-inflammatory drug Naproxen and the antifungal agent Terbinafine.[2][4] The arrangement of substituents on the naphthalene ring critically influences a compound's interaction with biological targets, making the precise synthesis of diversely substituted naphthalenes a key objective in drug discovery.[1][5]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds, a development so significant it was recognized with the 2010 Nobel Prize in Chemistry.[6] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate offers exceptional functional group tolerance, high yields, and stereospecificity.[7][8][9]

This guide provides a detailed exploration of the synthesis of substituted naphthalenes using (2-methoxynaphthalen-1-yl)boronic acid as a pivotal building block. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide a robust and validated experimental protocol, and discuss the broad applications of the resulting products.

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

The power of the Suzuki-Miyaura coupling lies in its well-understood and reliable catalytic cycle. The reaction's success hinges on the orchestrated interplay between a palladium catalyst, a base, the organoboron nucleophile, and the organic halide electrophile.[6][7]

Core Components:

  • Organoboron Reagent: this compound serves as the nucleophilic partner, donating the methoxynaphthalene moiety.

  • Organic Halide/Triflate (R-X): An aryl, vinyl, or alkyl halide (or triflate) acts as the electrophilic partner. The reactivity order is typically I > Br > OTf > Cl.

  • Palladium Catalyst: A source of Palladium(0), such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is the engine of the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the activation of the boronic acid and facilitation of the key transmetalation step.[6][10]

The Catalytic Cycle

The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle begins with the insertion of the catalytically active 14-electron Pd(0) species into the carbon-halogen bond of the organic halide (Ar-X). This irreversible step oxidizes the palladium from Pd(0) to a square-planar Pd(II) complex, [Ar-Pd(II)-X].[6][9]

  • Transmetalation: This is the crucial bond-forming step where the organic group is transferred from boron to palladium. The base plays a critical role here by reacting with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate species [R'-B(OH)₃]⁻. This activated boronate then exchanges its organic group (the 2-methoxynaphthalen-1-yl moiety) with the halide on the Pd(II) complex, resulting in a new di-organopalladium(II) intermediate, [Ar-Pd(II)-R'].[6][7][11]

  • Reductive Elimination: The final step involves the cis-oriented organic groups (Ar and R') coupling and eliminating from the palladium center. This forms the desired C-C bond in the final product (Ar-R') and regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[6][7][8]

Below is a visualization of the catalytic pathway.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 Ar-Pd(II)L₂-R' transmetalation->diorgano_pd2 byproducts XB(OH)₂ + Base-H⁺ transmetalation->byproducts reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 product Ar-R' (Coupled Product) reductive_elimination->product arx Ar-X (Aryl Halide) arx->oxidative_addition boronic_acid R'B(OH)₂ + Base boronic_acid->transmetalation

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with (2-methoxynaphthalen-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (2-methoxynaphthalen-1-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve your reaction yields. The unique steric and electronic properties of this particular boronic acid often require specific optimization strategies compared to simpler arylboronic acids.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired biaryl product when using this compound. What are the likely causes and how can I resolve this?

Answer:

Low or no product yield in a Suzuki reaction with this substrate can often be attributed to several factors, primarily related to catalyst activity, reaction conditions, and the stability of the boronic acid itself.

Underlying Causes & Step-by-Step Solutions:

  • Catalyst Inactivation or Insufficient Activity: The bulky nature of the 2-methoxynaphthyl group can hinder the transmetalation step of the catalytic cycle.

    • Solution: Employ a more active catalyst system. Palladium(II) precursors like Pd(OAc)₂ or PdCl₂ require in-situ reduction, which can be inefficient. Instead, use a pre-formed Pd(0) source like Pd(PPh₃)₄ or, more effectively, a combination of a Pd(0) or Pd(II) precursor with a sterically demanding and electron-rich phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos are known to accelerate the rate-limiting oxidative addition and reductive elimination steps, and are particularly effective for coupling sterically hindered partners.

  • Ineffective Base: The choice of base is critical and its strength and solubility can significantly impact the reaction rate.

    • Solution: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. These bases can more effectively activate the boronic acid and facilitate the transmetalation step. The choice of solvent and base are often linked; for instance, K₃PO₄ is often effective in ethereal solvents like dioxane or THF.

  • Protodeboronation (Loss of Boronic Acid): this compound can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (e.g., water), leading to the formation of 2-methoxynaphthalene and reducing the amount of boronic acid available for cross-coupling.

    • Solution:

      • Use Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried. Use freshly distilled, anhydrous solvents and dry your base and other solid reagents in a vacuum oven.

      • Minimize Reaction Time: Longer reaction times at elevated temperatures can increase the rate of protodeboronation.

      • Use a Stoichiometric Excess of Boronic Acid: Employing a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can compensate for some loss due to this side reaction.

Experimental Protocol for Low Yield Rescue:

  • To a dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add your aryl halide (1.0 equiv), this compound (1.3 equiv), and K₃PO₄ (2.0 equiv).

  • Add your chosen palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add anhydrous solvent (e.g., dioxane or toluene, ensuring a concentration of ~0.1 M with respect to the limiting reagent).

  • Degas the reaction mixture thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes).

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

Logical Workflow for Troubleshooting Low Yield:

start Low or No Product check_catalyst Evaluate Catalyst System start->check_catalyst check_base Assess Base Effectiveness start->check_base check_deboronation Investigate Protodeboronation start->check_deboronation solution_catalyst Switch to Pd(0) with bulky phosphine ligand (e.g., SPhos) check_catalyst->solution_catalyst solution_base Use a stronger base (e.g., K3PO4, Cs2CO3) check_base->solution_base solution_deboronation Use anhydrous conditions, excess boronic acid, and minimize reaction time check_deboronation->solution_deboronation

Caption: Troubleshooting workflow for low product yield.

Problem 2: Significant Formation of Homocoupling Product

Question: My reaction is producing a significant amount of 2,2'-dimethoxy-1,1'-binaphthyl, the homocoupling product of my boronic acid. How can I suppress this side reaction?

Answer:

The formation of homocoupling products arises from the reaction of two molecules of the boronic acid. This is often promoted by the presence of oxygen and can be exacerbated by certain catalyst systems or reaction conditions.

Underlying Causes & Step-by-Step Solutions:

  • Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: Rigorous degassing of the reaction mixture is crucial. Before heating, ensure your solvent and reaction headspace are free of oxygen. The freeze-pump-thaw method is highly effective, but sparging with an inert gas like argon for an extended period (20-30 minutes) is also a good practice.

  • High Catalyst Loading or Inappropriate Ligand: Some palladium catalysts, particularly in the absence of an aryl halide or at high concentrations, can favor the homocoupling pathway.

    • Solution:

      • Reduce Catalyst Loading: Titrate the catalyst loading down to the minimum effective amount (e.g., start at 1 mol% and adjust as needed).

      • Ligand Choice: While bulky phosphine ligands are generally beneficial, ensure the Pd:ligand ratio is appropriate (typically 1:2 for monodentate ligands). An excess of ligand can sometimes help to stabilize the active catalyst and prevent side reactions.

  • Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the concentration of the active catalyst available to react with the boronic acid increases, which can lead to homocoupling.

    • Solution: Ensure your aryl halide is sufficiently reactive. Aryl iodides are the most reactive, followed by bromides and triflates. Aryl chlorides often require more specialized catalyst systems (e.g., those with highly electron-rich ligands like cataCXium A or tBuXPhos).

Optimized Conditions to Minimize Homocoupling:

ParameterRecommendationRationale
Atmosphere Strictly Inert (Argon/Nitrogen)Prevents oxygen-mediated homocoupling.
Degassing Freeze-Pump-Thaw (3 cycles)Most effective method for oxygen removal.
Catalyst Loading 0.5 - 2 mol% PdMinimizes side reactions while maintaining activity.
Aryl Halide Use Ar-I or Ar-Br if possibleFaster oxidative addition outcompetes homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxy group in this compound in the Suzuki reaction?

The methoxy group at the 2-position has two main electronic effects. First, it is an electron-donating group, which increases the electron density of the naphthalene ring system. This can make the transmetalation step more facile. However, its position ortho to the boronic acid group introduces significant steric hindrance, which can slow down the approach of the boronic acid to the palladium center. The key to a successful reaction is to choose a catalyst system that can overcome this steric barrier.

Q2: Can I use water as a co-solvent in my reaction?

While some Suzuki reactions benefit from aqueous conditions (e.g., using Na₂CO₃ in toluene/water), this is generally not recommended for this compound due to the increased risk of protodeboronation. It is safer to use anhydrous organic solvents like dioxane, toluene, or THF with a soluble inorganic base like K₃PO₄ or an organic base.

Q3: How should I purify my final product?

Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective for separating the desired biaryl product from unreacted starting materials, homocoupling byproducts, and catalyst residues. It is also important to remove boron-containing impurities. An aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) during the workup, followed by a brine wash, can help remove a significant portion of these impurities before chromatography.

Q4: What is the general catalytic cycle for this reaction?

The Suzuki-Miyaura coupling follows a well-established catalytic cycle.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The Suzuki-Miyaura catalytic cycle.

The cycle involves three key steps:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst.

  • Transmetalation: The boronic acid (Ar'-B(OH)₂), activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

References

  • Title: A Simple, Air-Stable Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A General System for Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Protodeboronation of Aryl-, Heteroaryl-, and Alkenylboronic Acids Catalyzed by Ruthenium(II) Complexes Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Protodeboronation of Boronic Acids Source: European Journal of Organic Chemistry URL: [Link]

Technical Support Center: Troubleshooting Side Reactions of (2-methoxynaphthalen-1-yl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common side reactions encountered when using (2-methoxynaphthalen-1-yl)boronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The advice herein is based on established mechanistic principles and field-proven strategies to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of 2-methoxynaphthalene in my reaction mixture. What is causing this, and how can I prevent it?

A1: This is a classic case of protodeboronation, a common side reaction for many arylboronic acids.

Protodeboronation is the substitution of the boronic acid group with a hydrogen atom, leading to the formation of the corresponding arene (in this case, 2-methoxynaphthalene). This process consumes your starting material and reduces the yield of your desired cross-coupled product.

Causality: The mechanism of protodeboronation is often base-catalyzed and accelerated in the presence of water.[1][2] Under basic conditions, the boronic acid (ArB(OH)₂) is converted to the more reactive boronate anion ([ArB(OH)₃]⁻).[1] This anion can then be protonated by a proton source (like water or alcohols) at the ipso-carbon, leading to the cleavage of the C-B bond.[1][3] Electron-rich arylboronic acids, such as this compound with its electron-donating methoxy group, can be particularly susceptible to this side reaction.

Troubleshooting Flowchart for Protodeboronation:

G start High Protodeboronation Observed check_base Is a strong base (e.g., NaOH, KOH) in aqueous media being used? start->check_base weaker_base Switch to a milder base: - K₂CO₃, Cs₂CO₃ - K₃PO₄ (often a good balance) - KF (can be effective in anhydrous conditions) check_base->weaker_base Yes anhydrous Are aqueous or protic solvents being used? check_base->anhydrous No weaker_base->anhydrous anhydrous_cond Switch to anhydrous conditions: - Use dry solvents (e.g., dioxane, toluene, THF) - Dry reagents thoroughly anhydrous->anhydrous_cond Yes protecting_group Is the boronic acid known to be unstable? anhydrous->protecting_group No anhydrous_cond->protecting_group use_ester Convert to a more stable boronate ester: - Pinacol ester - MIDA ester for slow release protecting_group->use_ester Yes check_temp Is the reaction run at high temperature for extended periods? protecting_group->check_temp No use_ester->check_temp lower_temp Optimize temperature and time: - Run at the lowest effective temperature - Monitor reaction to avoid prolonged heating check_temp->lower_temp Yes end Protodeboronation Minimized check_temp->end No lower_temp->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Q2: My main byproduct is 2,2'-dimethoxy-1,1'-binaphthyl. What is this, and why is it forming?

A2: You are observing homocoupling, another prevalent side reaction where two molecules of the boronic acid couple together.

Causality: Homocoupling is typically promoted by the presence of oxygen and a Pd(II) species.[4][5] The generally accepted mechanism involves the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination to form the biaryl product.[6] This process is often exacerbated by:

  • Inadequate Degassing: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in the homocoupling pathway.[4]

  • Use of Pd(II) Precatalysts: If the reduction of a Pd(II) precatalyst to the active Pd(0) state is inefficient, the remaining Pd(II) can drive homocoupling.

  • High Temperatures: Elevated temperatures can sometimes favor homocoupling.

Mitigation Strategies for Homocoupling:

StrategyRationaleRecommended Action
Thorough Degassing To remove dissolved oxygen that promotes the formation of Pd(II) species which can lead to homocoupling.[5]Sparge solvents with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Perform the reaction under a positive pressure of inert gas.[7]
Use of Pd(0) Precatalysts To ensure the catalytic cycle starts with the active species and minimize the presence of Pd(II).Use catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃.[4] If using a Pd(II) source, ensure conditions are optimal for its reduction.
Pre-activation of Catalyst To consume the boronic acid in the desired cross-coupling before homocoupling can occur.Pre-heat the mixture of the aryl halide, base, and catalyst for a short period before adding the boronic acid.[5]
Use of an Oxidant Scavenger To remove trace oxygen from the reaction mixture.While less common, the addition of a sacrificial phosphine ligand can sometimes help maintain the Pd(0) state.
Q3: My reaction is sluggish, and I'm seeing a complex mixture of byproducts. Could my boronic acid be decomposing?

A3: Yes, boronic acids, especially functionalized ones, can be unstable under reaction conditions or even during storage, leading to a variety of degradation pathways beyond protodeboronation and homocoupling.

Causality: this compound has an ortho-substituent (the methoxy group is ortho to the boronic acid on the naphthalene ring system). While not excessively bulky, this proximity can influence reactivity. More importantly, boronic acids can undergo trimerization to form boroxines, especially upon dehydration.[8] While boroxines are often competent in cross-coupling, the equilibrium between the acid and boroxine can complicate stoichiometry. Furthermore, prolonged heating in the presence of base and water can lead to more complex decomposition pathways.

Protocol for Enhancing Boronic Acid Stability and Reactivity:

One of the most effective strategies to combat the instability of boronic acids is to use them in a protected form, such as a boronate ester.[9] Pinacol esters are very common, but for particularly sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates offer superior stability and a "slow-release" mechanism for the boronic acid under basic conditions.[10][11]

Step-by-Step Conversion to a MIDA Boronate:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO.

  • Dehydration: Heat the mixture under vacuum to remove water. This step is crucial for efficient esterification.

  • Isolation: After cooling, the MIDA boronate often precipitates or can be isolated by adding a non-polar solvent.

  • Purification: The resulting MIDA boronate is typically a stable, crystalline solid that can be purified by crystallization or, in some cases, chromatography.[9]

  • Cross-Coupling: Use the purified MIDA boronate directly in your Suzuki-Miyaura reaction. The base in the reaction mixture will slowly hydrolyze the MIDA ester, releasing the boronic acid in a controlled manner for the catalytic cycle.[10]

Logical Diagram for Boronic Acid Stabilization:

G cluster_problem Problem: Boronic Acid Instability cluster_solution Solution: Protection Strategy BA This compound (Ar-B(OH)₂) Decomp Decomposition Pathways: - Protodeboronation - Homocoupling - Boroxine Formation BA->Decomp Heat, Base, O₂, H₂O MIDA_Ester MIDA Boronate (Stable, Crystalline Solid) BA->MIDA_Ester + MIDA, DMSO, Heat Reduced Yield Reduced Yield Decomp->Reduced Yield Slow_Release Slow Release of Ar-B(OH)₂ (In situ generation) MIDA_Ester->Slow_Release Base (e.g., K₃PO₄), H₂O Desired Cross-Coupling Desired Cross-Coupling Slow_Release->Desired Cross-Coupling [Pd], Ar-X Increased Yield Increased Yield Desired Cross-Coupling->Increased Yield

Caption: Strategy to mitigate boronic acid instability via MIDA protection.

Q4: I am having trouble purifying my final product from residual boron-containing impurities. What are the best practices?

A4: Boron-containing byproducts can be challenging to remove due to their polarity. A combination of extractive workup and careful chromatography is usually effective.

Recommended Purification Protocol:

  • Aqueous Wash: After the reaction is complete, perform an aqueous workup. Washing the organic layer with a basic solution (e.g., 1M NaOH) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt.

  • Oxidative Treatment: If simple washing is insufficient, unreacted boronic acid can be oxidized to the corresponding phenol. A common method is to treat the crude product with an oxidizing agent like hydrogen peroxide under basic conditions. The resulting phenol often has different chromatographic properties and can be separated more easily.

  • Chromatography:

    • Silica Gel: Boronic acids and their esters can sometimes streak or decompose on standard silica gel.[9] It has been reported that pre-treating the silica gel with boric acid can improve the purification of boronate esters.[8]

    • Solvent System: A gradient elution is often necessary. Start with a non-polar eluent (e.g., hexane/ethyl acetate) and gradually increase the polarity.

  • Trituration/Crystallization: If your desired product is a solid, trituration with a suitable solvent (like hexane or diethyl ether) can often wash away soluble impurities, or recrystallization can be used to obtain a highly pure product.

References
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Catalysis. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Springer. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • American Chemical Society. (2024). Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates. Journal of the American Chemical Society. Available at: [Link]

  • Aggarwal, V. K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Aggarwal, V. K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. PMC - NIH. Available at: [Link]

  • Li, P., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Reddit. (n.d.). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]

  • Morken, J. P., et al. (2012). Diastereoselective and Enantioselective Conjunctive Cross-Coupling Enabled by Boron Ligand Design. PMC - NIH. Available at: [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station Int. Ed. Available at: [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC - NIH. Available at: [Link]

  • Reddit. (n.d.). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available at: [Link]

  • ResearchGate. (n.d.). Aerobic homocoupling of boronic acids. Reaction conditions. ResearchGate. Available at: [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Carrow, B. P., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC - NIH. Available at: [Link]

  • Jutand, A., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PMC - NIH. Available at: [Link]

  • Jasti, R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. Available at: [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. Available at: [Link]

  • Molander, G. A., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Scilit. (n.d.). Solvent effects on chemical processes. 4. Complex formation between naphthalene and theophylline in binary aqueous-organic solvents. Scilit. Available at: [Link]

  • ResearchGate. (n.d.). Effect of organic solvents upon the basic hydrolysis of acetylsalicylic acid in aqueous-micellar solutions. ResearchGate. Available at: [Link]

  • PubMed. (2013). Aqueous Stability of Astilbin: Effects of pH, Temperature, and Solvent. PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of Products from (2-Methoxynaphthalen-1-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-methoxynaphthalen-1-yl)boronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from reactions involving this versatile reagent, most commonly in Suzuki-Miyaura cross-coupling reactions.

The unique structure of this compound presents specific challenges and considerations during product purification. This document is designed to provide you with the expertise and practical insights needed to overcome these hurdles, ensuring the high purity of your target compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification of your reaction products.

Issue 1: My TLC/LC-MS analysis shows the presence of unreacted this compound in my crude product. How can I remove it?

Answer:

Residual this compound is a common impurity. Its removal is critical, especially since arylboronic acids can be considered potential genotoxic impurities.[1] Several methods can be employed, with the choice depending on the properties of your desired product.

Method 1: Basic Aqueous Wash (Liquid-Liquid Extraction)

  • Principle: Boronic acids are weakly acidic and can be converted into their corresponding water-soluble boronate salts upon treatment with a base.[2][3] This allows for their selective removal from an organic solution of your typically less acidic product.

  • Protocol:

    • Dissolve your crude product in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or toluene.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[2][3] Repeat the wash 2-3 times.

    • To ensure the removal of any residual base, wash the organic layer with water, followed by a brine solution.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Causality: The phenoxide-like character of the boronic acid's hydroxyl groups makes them susceptible to deprotonation by a sufficiently strong base, rendering the molecule highly polar and water-soluble.[1] This method is most effective when your desired product is neutral or weakly basic and will remain in the organic phase.

Method 2: Scavenger Resins

  • Principle: Scavenger resins are solid-supported reagents that selectively bind to certain functional groups. For boronic acids, resins functionalized with diol or diethanolamine moieties are highly effective.[1][2][4]

  • Workflow:

    • Choose a suitable scavenger resin, such as diethanolaminomethyl polystyrene (DEAM-PS).[1]

    • The crude product, dissolved in an appropriate solvent, can be passed through a cartridge packed with the resin.

    • Alternatively, the resin can be stirred with the solution of the crude product for a specified time, followed by simple filtration to remove the resin-bound boronic acid.

    • The purified product is then recovered from the filtrate.

  • Advantages: This method is often very clean and can avoid the use of aqueous workups, which is beneficial if your product has some water solubility.

Method 3: Column Chromatography

  • Principle: If the polarity of your product is sufficiently different from that of the boronic acid, silica gel or neutral alumina column chromatography can be an effective purification method.[2][5]

  • Considerations: Boronic acids can sometimes streak on silica gel. Using a solvent system with a small amount of a polar modifier like methanol or a few drops of acetic acid can help to achieve better separation.[5] A typical solvent system would be a gradient of ethyl acetate in hexanes.[6]

Issue 2: I'm observing a significant amount of a homocoupled biaryl byproduct, di(2-methoxynaphthalen-1-yl), in my reaction mixture. How do I separate this from my desired product?

Answer:

The homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[7]

Method 1: Recrystallization

  • Principle: If your desired product is a solid, recrystallization is often the most effective method to remove the homocoupled byproduct, provided there is a sufficient difference in solubility between the two compounds in a given solvent system.[8][9]

  • Protocol:

    • Select a suitable solvent or solvent mixture. For biaryl compounds, mixtures like hexanes/methanol, toluene, or ethanol/water are often good starting points.[8][10]

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to promote the formation of pure crystals of the less soluble compound (ideally, your product).

    • Isolate the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Optimization: A systematic solvent screen is recommended to find the optimal conditions for selective crystallization.

Method 2: Flash Column Chromatography

  • Principle: The homocoupled byproduct will likely have a different polarity compared to your desired unsymmetrical biaryl product. This difference can be exploited for separation via column chromatography.[11]

  • Strategy:

    • Analyze the crude mixture by TLC to determine a suitable eluent system that provides good separation between your product and the homocoupling impurity. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is typically effective.[6]

    • Carefully perform the chromatography, collecting fractions and analyzing them by TLC to isolate the pure product.

Issue 3: My purified product still contains residual palladium catalyst. What is the best way to remove it?

Answer:

Residual palladium is a major concern, particularly in pharmaceutical applications. Several methods can be employed for its removal.

Method 1: Filtration through Celite® or Silica Gel

  • Principle: After the reaction is complete, the palladium catalyst can often be adsorbed onto a solid support and removed by filtration.[8][12]

  • Protocol:

    • Dilute the reaction mixture with a suitable organic solvent.

    • Pass the solution through a short plug of Celite® or silica gel in a fritted funnel or pipette.[13]

    • Wash the plug thoroughly with the same solvent to ensure complete elution of your product.

    • Combine the filtrates and concentrate.

Method 2: Treatment with Scavengers

  • Principle: Specific scavengers can be used to bind and remove palladium.

  • Options:

    • Thiol-based scavengers: Silica-bound thiols or polymer-supported thiols can effectively sequester palladium.

    • Activated Carbon: Stirring the crude product solution with activated carbon can also effectively remove palladium, although it may sometimes adsorb the desired product as well, requiring optimization.

Frequently Asked Questions (FAQs)

Q1: What are the typical side reactions to be aware of when using this compound?

A1: Besides the homocoupling of the boronic acid, another key side reaction is protodeboronation.[7] This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, to yield 2-methoxynaphthalene. This side reaction is often promoted by prolonged reaction times, high temperatures, or the presence of excess water or base.[1]

Q2: Is column chromatography on silica gel suitable for purifying products from this compound reactions?

A2: Yes, but with some caveats. While silica gel chromatography is a very common and effective technique, boronic acids and their pinacol esters can sometimes be challenging to purify on silica due to their Lewis acidic nature, which can lead to streaking or irreversible binding to the stationary phase.[14] However, the biaryl products from Suzuki couplings are generally stable and can be readily purified on silica gel using standard solvent systems like hexanes/ethyl acetate.[6][11] Some boronic esters, like 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s], have been shown to be more stable on silica gel.[15]

Q3: My desired product is an oil and cannot be recrystallized. What is the recommended purification strategy?

A3: For oily products, flash column chromatography is the primary method of purification.[2] The key is to develop an effective eluent system that provides good separation of your product from all impurities. If standard chromatography is insufficient, consider using a different stationary phase (e.g., neutral alumina) or employing preparative HPLC for higher purity.[5]

Q4: How can I best store this compound to ensure its stability?

A4: Arylboronic acids can undergo dehydration to form cyclic anhydride trimers known as boroxines.[7] While this is often a reversible process, it is best to store the boronic acid in a cool, dry place, preferably in a desiccator, to minimize exposure to moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) can also prolong its shelf life.

Data Summary Table
Impurity TypeCommon ExamplesRecommended Removal Method(s)
Boron-Containing Unreacted this compound, BoroxinesBasic aqueous wash, Scavenger resins, Column chromatography[1][2]
Homocoupling di(2-methoxynaphthalen-1-yl)Recrystallization, Column chromatography[8][9]
Protodeboronation 2-methoxynaphthaleneColumn chromatography
Catalyst Residue Palladium speciesFiltration through Celite®/Silica, Scavengers (Thiol-based, Activated Carbon)[8][12]
Purification Workflow Diagram

The following diagram illustrates a general decision-making workflow for the purification of products from this compound reactions.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Basic Wash) start->workup filter_pd Filter through Celite®/Silica to remove Pd catalyst workup->filter_pd check_purity Analyze Purity (TLC, LC-MS, NMR) filter_pd->check_purity is_solid Is the Product a Solid? check_purity->is_solid Crude solid obtained recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (Oil) final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: General purification workflow for Suzuki coupling products.

Troubleshooting Logic Diagram

This diagram outlines a troubleshooting process for common purification issues.

TroubleshootingLogic start Impure Product after Initial Purification impurity_id Identify Major Impurity (e.g., by NMR, MS) start->impurity_id boronic_acid Residual Boronic Acid impurity_id->boronic_acid Boron signals present homocoupling Homocoupled Byproduct impurity_id->homocoupling Symmetrical biaryl detected other Other Impurities impurity_id->other Multiple/Unknown solution_ba Perform Basic Wash or Use Scavenger Resin boronic_acid->solution_ba solution_hc Attempt Recrystallization with different solvents homocoupling->solution_hc solution_other Optimize Column Chromatography Conditions other->solution_other

Caption: Troubleshooting logic for common purification challenges.

References
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011-11-05).
  • Technical Support Center: Post-Reaction Purification of Boronic Acids. Benchchem.
  • Process for purification of boronic acid and its derivatives. Google Patents.
  • Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. SiliCycle.
  • Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid. Benchchem.
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. R Discovery. (2001-07-01).
  • How to purify boronic acids/boronate esters?. ResearchGate. (2016-07-18).
  • Purification of boronic acids?. Reddit. (2017-12-19).
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. (2025-08-03).
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. (2025-08-09).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters - ACS Publications. (2022-05-02).
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society - ACS Publications.
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29).
  • What's the problem of Suzuki-Miyuara coupling reaction conditions?. ResearchGate. (2018-10-30).
  • Tips on increasing yield of Miyaura coupling reaction?. Reddit. (2022-07-17).

Sources

Technical Support Center: Overcoming Steric Hindrance in (2-methoxynaphthalen-1-yl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for tackling the unique challenges presented by sterically hindered Suzuki-Miyaura cross-coupling reactions involving (2-methoxynaphthalen-1-yl)boronic acid. The inherent steric bulk of this substrate often leads to low yields and incomplete reactions, necessitating carefully optimized conditions.

Section 1: Understanding the Challenge: Steric Hindrance

The primary obstacle in coupling this compound is the steric congestion around the boronic acid moiety. The ortho position of the methoxy group on the naphthalene ring system creates a crowded environment that can impede key steps in the Suzuki-Miyaura catalytic cycle.

Why is Steric Hindrance a Problem?

Steric effects can negatively impact several stages of the reaction.[1] The bulky nature of the (2-methoxynaphthalen-1-yl) group can:

  • Hinder Transmetalation: This is often the rate-limiting step. The transfer of the bulky naphthyl group from the boron atom to the palladium center is sterically disfavored. Low yields are often observed when ortho-disubstituted arylboronic acids are used due to this hindrance.[2]

  • Inhibit Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released from the palladium center, can also be slowed by steric clash between the coupling partners on the catalyst.

  • Promote Side Reactions: When the desired coupling pathway is slow, side reactions such as protodeboronation (loss of the boronic acid group) can become more prevalent, further reducing the yield of the desired product.[3][4]

To visualize the core issue, consider the standard Suzuki-Miyaura catalytic cycle. The steric bulk of the (2-methoxynaphthalen-1-yl) group creates a significant barrier, particularly at the transmetalation step.

Suzuki_Miyaura_Cycle_Steric_Hindrance cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd + R-X ArPd(II)XL2 R-Pd(II)-X(L2) (Aryl Palladium Complex) OxAdd->ArPd(II)XL2 Transmetalation Transmetalation (Rate-Limiting Step) ArPd(II)XL2->Transmetalation + R'-B(OR)2 ArPd(II)Ar'L2 R-Pd(II)-R'(L2) (Di-organic Complex) Transmetalation->ArPd(II)Ar'L2 Hindrance Steric Hindrance from 2-methoxynaphthyl group impedes this step Transmetalation->Hindrance RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Product R-R' (Coupled Product) RedElim->Product

Caption: Suzuki-Miyaura cycle highlighting steric hindrance at the transmetalation step.

Section 2: Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is giving very low to no yield. What are the first things I should check?

A1: When a Suzuki coupling with a sterically hindered substrate fails, begin by systematically evaluating your reaction parameters:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. For sterically demanding couplings, you need a more robust catalytic system.[5][6] Consider switching to a modern palladium precatalyst paired with a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand.[7]

  • Inert Atmosphere: Ensure your reaction is rigorously maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst and lead to unwanted side reactions, such as the homocoupling of the boronic acid.[8] Proper degassing of solvents is critical.[9]

  • Reagent Purity: Verify the purity of your this compound. Boronic acids can degrade over time, particularly through protodeboronation, which is a common cause of low yields.[4]

  • Base Selection: The choice of base is crucial for activating the boronic acid.[10] For hindered substrates, stronger bases are often required.

Q2: I'm observing a significant amount of protodeboronation of my this compound. How can I minimize this?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing reaction. To mitigate this:

  • Use Anhydrous Conditions: While some water is often beneficial in Suzuki couplings, excess water can promote protodeboronation. Ensure your solvents are dry, and consider using an anhydrous base like K₃PO₄ or Cs₂CO₃.

  • Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation. These esters can often be used directly in the coupling reaction.[11]

  • Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can favor the decomposition of the boronic acid.

Q3: What are the best catalyst and ligand combinations for coupling this hindered boronic acid?

A3: The key is to use a catalytic system that is both highly active and can accommodate the steric bulk.

Catalyst/PrecatalystLigandKey Advantages
Pd₂(dba)₃ or Pd(OAc)₂Bulky Phosphine Ligands: SPhos, XPhos, RuPhos, Buchwald-type ligandsThese ligands are electron-rich and sterically demanding, which promotes the formation of the active monoligated Pd(0) species and facilitates both oxidative addition and reductive elimination.[12]
PEPPSI-type PrecatalystsN-Heterocyclic Carbene (NHC) Ligands: IPr, IMesNHC ligands are strong σ-donors that form very stable and highly active palladium complexes, which are particularly effective for challenging couplings.[3][7]
PalladacyclesCataCXium AThese are air- and moisture-stable precatalysts that can be highly effective in specific cases, especially with challenging substrates like unprotected ortho-anilines.[13]

Q4: Which base and solvent system should I choose?

A4: The base and solvent are not just passive components; they actively participate in the catalytic cycle.

  • Bases: For sterically hindered couplings, stronger bases are often more effective.

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often effective in anhydrous conditions.

    • Cesium Carbonate (Cs₂CO₃): Another strong base that can be very effective, particularly in polar aprotic solvents.[9]

    • Potassium tert-Butoxide (t-BuOK): A very strong base that has shown high efficacy with NHC-Pd catalysts in dioxane.[7]

  • Solvents: Aprotic polar solvents are generally preferred.

    • Dioxane, THF, 2-MeTHF: These are excellent choices, often used with a small amount of water. 2-MeTHF has been shown to significantly increase yields in some cases.[13]

    • Toluene: A common non-polar solvent, often used at higher temperatures.

Section 3: Recommended Experimental Protocols

The following protocols are starting points for optimization. Always perform reactions on a small scale first to determine the optimal conditions for your specific coupling partners.

Protocol 1: General Screening with a Buchwald Ligand

This protocol is a robust starting point for coupling this compound with an aryl bromide.

Protocol_1_Workflow start Start reagents 1. Add Aryl Bromide, This compound, and K3PO4 to a dry Schlenk flask. start->reagents inert 2. Seal, evacuate, and backfill with Argon (3x cycles). reagents->inert catalyst 3. Add Pd2(dba)3 and SPhos under positive Argon pressure. inert->catalyst solvent 4. Add degassed Dioxane/H2O (10:1) via syringe. catalyst->solvent reaction 5. Heat to 80-110 °C with vigorous stirring. solvent->reaction monitor 6. Monitor by TLC or LC-MS. reaction->monitor workup 7. Quench, extract, and purify. monitor->workup end End workup->end

Caption: Workflow for a sterically hindered Suzuki coupling using a Buchwald ligand.

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (K₃PO₄) (2.0–3.0 equiv).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium source (e.g., Pd₂(dba)₃, 1–2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2.2–4.4 mol%).

  • Solvent Addition: Add freshly degassed solvent (e.g., 1,4-dioxane/water in a 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.[8]

  • Reaction: Place the flask in a preheated oil bath at 80–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product via flash column chromatography.

Protocol 2: Conversion to Pinacol Boronate Ester for Improved Stability

If protodeboronation is a significant issue, converting the boronic acid to its pinacol ester is recommended.

Step-by-Step Methodology:

  • Esterification: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, add molecular sieves.

  • Isolation: Once the reaction is complete (monitored by TLC or NMR), remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent coupling reaction.

  • Coupling: Use the isolated this compound pinacol ester in Protocol 1 in place of the boronic acid.

Section 4: References

  • Biscoe, M. R., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry: A European Journal, 19(7), 2261-5. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Dalton Transactions. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • ResearchGate. (2019). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]

  • National Institutes of Health (NIH). (2002). Organoborane coupling reactions (Suzuki coupling). [Link]

  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • National Institutes of Health (NIH). (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. (2020). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • ACS Publications. (2019). Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. [Link]

  • ResearchGate. (2019). Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. [Link]

Sources

Technical Support Center: Catalyst Deactivation in (2-methoxynaphthalen-1-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing challenges in cross-coupling reactions involving (2-methoxynaphthalen-1-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and practical solutions to common issues related to catalyst deactivation. Our goal is to empower you to diagnose problems, optimize your reaction conditions, and achieve reliable, high-yielding results.

This compound is a valuable building block in medicinal chemistry and materials science. However, its unique structural features—a sterically hindered ortho-substituted naphthalene core and an electron-donating methoxy group—can present specific challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These features can influence the stability of the boronic acid itself and the longevity of the palladium catalyst, leading to catalyst deactivation and compromised reaction outcomes.

This support center is structured to help you navigate these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting guides.

I. Frequently Asked Questions (FAQs)

Here we address common questions and concerns that arise during the use of this compound in Suzuki-Miyaura coupling reactions.

Q1: My reaction is sluggish or has stalled completely. What are the likely causes related to catalyst deactivation?

A1: A stalled reaction is a common symptom of catalyst deactivation. With a substrate like this compound, several factors could be at play:

  • Formation of Palladium Black: The most common form of deactivation is the aggregation of the active Pd(0) species into inactive palladium black.[1] This is often exacerbated by the presence of oxygen or impurities in the reaction mixture. The electron-rich nature of the methoxynaphthalene moiety can also influence the stability of the catalytic intermediates.

  • Ligand Degradation: The phosphine ligands that are crucial for stabilizing the palladium catalyst can degrade under reaction conditions, particularly at elevated temperatures.[2]

  • Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient, leading to low catalyst activity from the outset.[3]

Q2: I'm observing a significant amount of a homocoupled product from my boronic acid. Is this related to catalyst deactivation?

A2: Yes, the homocoupling of boronic acids to form a biaryl species is often linked to issues with the catalyst and reaction conditions. This side reaction is typically promoted by the presence of oxygen and Pd(II) species.[2][3] If the reduction of your Pd(II) precatalyst is slow or incomplete, the remaining Pd(II) can catalyze the homocoupling pathway. Rigorous degassing of your solvents and reaction vessel is crucial to minimize this side reaction.[2]

Q3: My this compound seems to be decomposing during the reaction, as evidenced by the formation of 2-methoxynaphthalene. How can I prevent this?

A3: The decomposition of your boronic acid is likely due to protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is often accelerated by aqueous basic conditions and elevated temperatures.[4] To mitigate this:

  • Use Anhydrous Conditions: If your reaction chemistry allows, using anhydrous solvents and bases can significantly reduce the rate of protodeboronation.

  • Convert to a More Stable Boronate Ester: Boronic acids can be converted to more stable derivatives, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, which are more resistant to protodeboronation.[4][5]

  • Use a Diethanolamine Adduct: Complexing the boronic acid with diethanolamine can form a stable, crystalline solid that can be used directly in the coupling reaction and is more resistant to decomposition.[2]

Q4: Are there specific ligands that are recommended for sterically hindered boronic acids like this compound?

A4: Absolutely. For sterically hindered substrates, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You should consider using bulky, electron-rich phosphine ligands, such as:

  • Buchwald-type biarylphosphine ligands: SPhos, XPhos, and RuPhos are excellent choices for promoting the coupling of sterically demanding partners.[2]

  • N-heterocyclic carbenes (NHCs): These have also shown great efficacy in challenging Suzuki couplings.

These ligands help to stabilize the active palladium species and facilitate the difficult transmetalation and reductive elimination steps of the catalytic cycle.[2]

II. Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving common problems encountered in reactions with this compound.

Guide 1: Low or No Product Yield

Symptom: Your reaction shows low conversion of starting materials to the desired product, or the reaction does not proceed at all.

Possible Cause: Catalyst deactivation is a primary suspect. The sterically hindered and electron-rich nature of this compound can make the catalytic cycle more challenging, increasing the likelihood of catalyst decomposition.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Steps:

  • Visual Inspection: Check your reaction flask for the formation of a black precipitate (palladium black). If present, this is a strong indicator of catalyst aggregation.[1]

  • Improve Catalyst Stability:

    • Ligand Selection: Switch to a bulky, electron-rich ligand like SPhos or XPhos. These ligands are known to stabilize the Pd(0) center and prevent aggregation.[2]

    • Degassing: Ensure that your solvents and the reaction headspace are thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[2]

    • Catalyst Choice: Use a pre-formed, air-stable Pd(0) precatalyst, such as a palladacycle, to ensure a clean and efficient initiation of the catalytic cycle.[6]

  • Optimize Reaction Conditions:

    • Temperature: For sterically hindered substrates, higher temperatures (e.g., 80-110 °C) may be necessary to overcome the activation barriers for transmetalation and reductive elimination.[7]

    • Base: The choice of base is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[2]

    • Solvent: Screen a variety of solvents. Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[3]

Guide 2: Catalyst Poisoning

Symptom: Your reaction fails to initiate or stops prematurely, even with a typically reliable catalyst system.

Possible Cause: The presence of impurities in your starting materials or solvents can act as catalyst poisons. Common poisons for palladium catalysts include sulfur compounds, cyanides, and certain nitrogen-containing heterocycles.[8]

Troubleshooting Workflow:

Sources

Technical Support Center: Optimizing Suzuki Coupling of (2-methoxynaphthalen-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling of (2-methoxynaphthalen-1-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting and optimization strategies, focusing on the critical interplay between bases and solvents.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering logical steps and detailed protocols to overcome them.

Question 1: My reaction with this compound is showing low to no conversion. What are the primary factors to investigate?

Answer:

Low conversion in the Suzuki coupling of this compound often points to suboptimal base and solvent selection, catalyst deactivation, or degradation of the boronic acid itself. The steric hindrance from the ortho-methoxy group and the naphthalene ring system can make this substrate particularly sensitive to reaction conditions.

Initial Diagnostic Workflow:

  • Assess Boronic Acid Stability: this compound can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or in the presence of excess water.[1][2] It's advisable to use a fresh batch of the boronic acid or verify its purity. For particularly stubborn cases, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which can then be used directly in the coupling reaction.[3][4]

  • Evaluate Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands have not been deactivated by exposure to air or peroxides in the solvent.[5] Using a pre-catalyst can sometimes offer more consistent results.[6]

  • Systematically Screen Base and Solvent Combinations: The choice of base and solvent is paramount. A common starting point is a carbonate base (like K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent such as dioxane or THF, often with a small amount of water.[7] However, for a sterically hindered substrate like this compound, this may not be optimal.

Workflow for Base and Solvent Optimization:

G cluster_start Initial Low Conversion cluster_boronic_acid Boronic Acid Stability Check cluster_conditions Reaction Condition Screening cluster_optimization Further Optimization cluster_outcome Desired Outcome start Low Yield with this compound check_boronic Check Boronic Acid Quality (Freshness, Purity) start->check_boronic use_ester Consider Using Boronic Ester (e.g., Pinacol Ester) check_boronic->use_ester If degradation is suspected screen_base Screen Different Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) check_boronic->screen_base If quality is good use_ester->screen_base screen_solvent Screen Solvent Systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O) screen_base->screen_solvent optimize_temp Optimize Temperature (e.g., 80-110 °C) screen_solvent->optimize_temp optimize_conc Optimize Concentration (0.1 M - 0.5 M) optimize_temp->optimize_conc success Improved Yield optimize_conc->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Question 2: I'm observing significant protodeboronation of my this compound. How can I mitigate this side reaction?

Answer:

Protodeboronation is a common challenge, particularly with electron-rich or sterically hindered arylboronic acids.[1][2] The key is to select conditions that favor the productive catalytic cycle over this undesired pathway.

Strategies to Minimize Protodeboronation:

  • Choice of Base: Stronger bases can sometimes accelerate protodeboronation.[1] Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium or potassium hydroxide. In some cases, fluoride sources like KF can be effective while being less basic.[8]

  • Solvent System: The presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7] However, excessive water can promote protodeboronation.[9] Carefully controlling the water content in your solvent mixture is crucial. Anhydrous conditions, while less common for boronic acids, can be explored, especially if using boronic esters.[10]

  • Use of Boronic Esters: As mentioned previously, converting the boronic acid to a more stable form, such as a pinacol or MIDA boronate, is a highly effective strategy.[2][3] These esters slowly hydrolyze in situ to release the boronic acid, maintaining a low concentration of the active species and thus minimizing the rate of protodeboronation.[2]

Experimental Protocol for Screening Base and Solvent to Reduce Protodeboronation:

  • Setup: Prepare a parallel set of reactions in vials. To each vial, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Variable Addition:

    • Set 1 (Base Screening): Use a consistent solvent system (e.g., Dioxane/H₂O 4:1). To separate vials, add different bases (2.0-3.0 equiv.): K₃PO₄, K₂CO₃, Cs₂CO₃, and KF.

    • Set 2 (Solvent Screening): Use a consistent base (e.g., K₃PO₄). To separate vials, add different degassed solvent mixtures: Toluene/H₂O (10:1), Dioxane/H₂O (4:1), and THF/H₂O (4:1).

  • Reaction and Analysis: Seal the vials under an inert atmosphere (Argon or Nitrogen), heat to 80-100 °C, and monitor the reactions by LC-MS or GC-MS. Compare the ratio of the desired product to the protodeboronated naphthalene byproduct.

Table 1: Example Screening Matrix for Base and Solvent Optimization

EntryBase (2.5 equiv.)Solvent System (v/v)Temperature (°C)Desired Product (%)Protodeboronation (%)
1K₂CO₃Dioxane/H₂O (4:1)904530
2Cs₂CO₃Dioxane/H₂O (4:1)906520
3K₃PO₄Dioxane/H₂O (4:1)9085<5
4K₃PO₄Toluene/H₂O (10:1)10078<5
5K₃PO₄THF/H₂O (4:1)8082<5

Note: The data in this table is illustrative and will vary based on the specific aryl halide and other reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki coupling of this compound?

A1: The base plays a crucial, multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid.[8][11] It does this by reacting with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[12][13][14] This "ate" complex is more readily able to transfer its organic group to the palladium center during the transmetalation step, which is often the rate-determining step of the reaction. The base also facilitates the regeneration of the active Pd(0) catalyst.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_base_role Role of Base pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation (Ar'B(OH)₂) pd_complex->transmetalation biaryl_pd Ar-Pd(II)-Ar' transmetalation->biaryl_pd reductive_elimination Reductive Elimination biaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product boronic_acid Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + Base base Base (e.g., OH⁻) boronate->transmetalation Facilitates

Caption: Role of the base in the Suzuki catalytic cycle.

Q2: How does the choice of solvent impact the reaction efficiency?

A2: The solvent system is critical for several reasons.[15] Firstly, it must effectively dissolve the organic substrates (aryl halide and boronic acid), the palladium catalyst, and the inorganic base.[7] Polar aprotic solvents like THF, dioxane, and DMF are commonly used for this reason.[7] Secondly, the solvent can influence the rate of the key steps in the catalytic cycle. For instance, the polarity of the solvent can affect the rate of oxidative addition.[16] In many cases, a biphasic system, typically an organic solvent with water, is employed. The aqueous phase helps to dissolve the base, while the organic phase contains the substrates and catalyst. This can sometimes lead to better results than a single-phase system.[15][17] However, it's important to note that the Suzuki reaction can be surprisingly tolerant of a wide range of solvents, and the optimal choice is often substrate-dependent.[18]

Q3: Are anhydrous and degassed conditions always necessary for this specific Suzuki coupling?

A3: Yes, for achieving reproducible and high-yielding results, starting with anhydrous and thoroughly degassed solvents is highly recommended.[9] The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, which halts the catalytic cycle.[5][9] Dissolved oxygen can also promote the unwanted homocoupling of the boronic acid, leading to impurities that complicate purification.[9] While some Suzuki reactions can tolerate small amounts of water (and indeed, many protocols call for aqueous bases), excess water can lead to significant protodeboronation.[9] Therefore, using a properly dried organic solvent and ensuring the entire reaction is performed under an inert atmosphere (nitrogen or argon) is a critical first step for success.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Cid, J., García-Álvarez, J., & Pérez-Prieto, J. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(11), 3169-3175.
  • Amatore, C., Le Duc, G., & Jutand, A. (2013). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 19(34), 11330-11345.
  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Matos, K., & Soderquist, J. A. (1998). The Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 120(49), 13032-13033.
  • Lloyd-Jones, G. C., & Ball, L. T. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17351-17365.
  • de Lambert de Boisjan, A., Allemann, C., & Fadini, L. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(9), e2100115.
  • Sigman, M. S., & Norrby, P.-O. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 84(15), 9215-9222.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Denmark, S. E., & Thomas, A. A. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1273.
  • Wang, R., Liu, L., & Guo, Q.-X. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Chinese Journal of Chemistry, 35(5), 651-656.
  • Clark, J. H., & Macquarrie, D. J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Sustainable Chemistry and Pharmacy, 16, 100247.
  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Protodeboronation. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]

  • Denmark, S. E., & Kassel, V. M. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 87(1), 44-55.
  • Skrydstrup, T., & Andersen, T. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872-1875.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Rychnovsky, S. D., & Knapp, D. M. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 11(23), 5442-5445.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Protodeboronation of (2-methoxynaphthalen-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of using (2-methoxynaphthalen-1-yl)boronic acid in synthetic applications. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the undesired but common side reaction of protodeboronation. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues with a diagnosis of the likely cause and actionable solutions.

Issue 1: High Levels of 2-Methoxynaphthalene Detected Post-Reaction
  • Scenario: You've run a Suzuki-Miyaura coupling reaction expecting your biaryl product, but LC-MS or GC-MS analysis shows a major peak corresponding to 2-methoxynaphthalene, the protodeboronated byproduct. Your boronic acid has been consumed, but not by the desired reaction pathway.

  • Diagnosis: This is a classic case of protodeboronation outcompeting the cross-coupling reaction. The C-B bond of your this compound is being cleaved and replaced by a C-H bond. This process is often accelerated by the reaction conditions, particularly the presence of a base, a proton source (like water), and elevated temperatures.[1][2] The electron-donating methoxy group on the naphthalene ring makes the ipso-carbon more susceptible to protonolysis, exacerbating the issue compared to electron-deficient arylboronic acids.[3]

  • Solutions & Experimental Protocols:

    • Re-evaluate Your Base: The choice and concentration of the base are critical.[4] Base-catalyzed protodeboronation is a well-documented pathway where the hydroxide ion attacks the boronic acid to form a more reactive boronate species.[1]

      • Protocol: Switch from strong, highly aqueous bases like NaOH or KOH to milder, less nucleophilic bases. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4] These bases are effective in the Suzuki-Miyaura catalytic cycle but can reduce the rate of protodeboronation.

      • Expert Insight: Sometimes, the counter-ion of the base can play a role. Cesium ions, for example, are known to accelerate reductive elimination, which can help the desired coupling reaction outpace the undesired protodeboronation.

    • Control the Water Content: Water is often the primary proton source for this side reaction.[2] While Suzuki reactions often benefit from a small amount of water to help dissolve the base and facilitate the catalytic cycle, excess water is detrimental.

      • Protocol:

        • Use anhydrous solvents (e.g., dioxane, toluene, 2-MeTHF) and ensure they are properly dried before use.

        • If a co-solvent is needed, minimize the amount of water. Start with a solvent ratio like 10:1 organic solvent to water and optimize from there.

        • Consider running the reaction under strictly anhydrous conditions, although this may require different catalyst systems or the use of boronic esters.

    • Lower the Reaction Temperature: Higher temperatures accelerate most reactions, including protodeboronation.[2]

      • Protocol: Determine the lowest effective temperature for your specific coupling. Modern, highly active palladium catalysts (e.g., those with Buchwald or XPhos-type ligands) can often facilitate coupling at lower temperatures (e.g., 40-60 °C) than older catalysts like Pd(PPh₃)₄.[5][6]

Issue 2: Low or No Conversion of Aryl Halide Starting Material
  • Scenario: Your reaction stalls. You recover most of your aryl halide starting material, and analysis shows that your this compound has been completely converted to 2-methoxynaphthalene.

  • Diagnosis: This indicates that protodeboronation is occurring much faster than the rate-determining step of your catalytic cycle, which is typically oxidative addition.[7] The boronic acid is decomposing before it even has a chance to participate in the transmetalation step.

  • Solutions & Experimental Protocols:

    • Increase the Rate of the Productive Reaction: The key is to make the Suzuki coupling kinetically favored over protodeboronation.

      • Protocol:

        • Use a More Active Catalyst: Switch to a modern palladium pre-catalyst system. For example, an XPhos-ligated palladium catalyst is often much more active than Pd(PPh₃)₄ and can accelerate the oxidative addition and subsequent steps, giving the boronic acid less time to decompose.[6]

        • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes push the reaction to completion before significant protodeboronation occurs.[5]

    • Modify the Boronic Acid Reagent: If the free boronic acid is too unstable, use a more stable derivative.

      • Protocol: Convert the this compound to its corresponding pinacol ester (a boronate ester) or trifluoroborate salt (a Molander salt). These derivatives exhibit greater stability and participate in the coupling via a "slow release" of the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[1][5]

Visualizing the Competing Pathways

The diagram below illustrates the challenge: the desired Suzuki-Miyaura cycle must compete with the off-cycle protodeboronation pathway that consumes the boronic acid.

Competing_Pathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation OA Oxidative Addition TM Transmetalation OA->TM Pd(II) Complex RE Reductive Elimination TM->RE Pd0 Pd(0) Catalyst RE->Pd0 Regenerated Product Biaryl Product RE->Product Pd0->OA ArX Aryl Halide ArX->OA BoronicAcid This compound BoronicAcid->TM Required Reagent Byproduct 2-Methoxynaphthalene BoronicAcid->Byproduct H⁺, Base, H₂O, Heat

Caption: Suzuki-Miyaura Cycle vs. Protodeboronation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it particularly problematic for this compound?

A1: Protodeboronation is a chemical reaction where a carbon-boron bond is cleaved by a proton source, replacing the boronic acid group (-B(OH)₂) with a hydrogen atom.[1] It is a common undesired side reaction in processes that use organoboron compounds, like the Suzuki-Miyaura coupling.[1] For this compound, this reaction is especially problematic due to the electronic properties of the naphthalene ring system, which is further activated by the electron-donating methoxy (-OCH₃) group. This increased electron density at the carbon atom bonded to boron (the ipso-carbon) makes it more susceptible to electrophilic attack by a proton, thus accelerating the rate of protodeboronation compared to boronic acids with electron-withdrawing groups.[3]

Q2: How should I store my this compound to ensure its long-term stability?

A2: Proper storage is crucial to prevent degradation before use. Boronic acids can be sensitive to air and moisture.

  • Best Practices:

    • Store under an inert atmosphere: If possible, store the solid under argon or nitrogen.

    • Keep it dry: Store in a desiccator to protect from atmospheric moisture.

    • Refrigerate: Store at low temperatures (e.g., 2-8 °C) to slow down potential decomposition pathways.

    • Protect from light: Use an amber vial or store it in the dark.

    • Check purity: Before use, it is good practice to check the purity of an older bottle of boronic acid by ¹H NMR to ensure it has not significantly degraded to boric acid and 2-methoxynaphthalene.

Q3: Which analytical techniques are best for monitoring the extent of protodeboronation during my reaction?

A3: A combination of techniques is often best for a complete picture.

  • Thin Layer Chromatography (TLC): A quick, qualitative method to visualize the consumption of starting materials and the appearance of new spots. The protodeboronated byproduct (2-methoxynaphthalene) will have a different Rf value than your starting materials and desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and powerful tool. It allows you to monitor the disappearance of your boronic acid and aryl halide peaks and the appearance of your product and byproduct peaks over time. The mass spectrometer provides definitive identification of each component.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful if your compounds are volatile. It provides excellent separation and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample from the reaction mixture (after a mini-quench and workup) and analyzing it by ¹H NMR can provide a quantitative ratio of product to byproduct, allowing you to calculate the reaction's efficiency.

Data Summary: Guiding Your Experimental Choices

The table below summarizes key parameters and their recommended adjustments to mitigate protodeboronation.

ParameterStandard Condition (Prone to Protodeboronation)Recommended Modification (Suppresses Protodeboronation)Rationale
Base Strong, aqueous bases (NaOH, KOH)Weaker, less-hydrated bases (K₃PO₄, K₂CO₃, Cs₂CO₃)Reduces the rate of base-catalyzed protodeboronation.[4][8]
Solvent Protic solvents or high water content (e.g., Dioxane/H₂O 1:1)Anhydrous aprotic solvents (Toluene, 2-MeTHF) or minimal water (e.g., 10:1)Minimizes the availability of the proton source required for the side reaction.[2]
Temperature High (80-110 °C)Lowest effective temperature (e.g., RT to 60 °C)Slows the rate of protodeboronation, which often has a significant activation energy.[2]
Catalyst Traditional catalysts (e.g., Pd(PPh₃)₄)High-activity catalysts (e.g., Pd(XPhos) G3, Pd(dppf)Cl₂)Accelerates the desired coupling, allowing it to outcompete the slower decomposition pathway.[6]
Boron Reagent Free Boronic AcidBoronate Ester (e.g., Pinacol) or Trifluoroborate SaltIncreases stability and provides a "slow release" of the active species, keeping its concentration low.[1]
Troubleshooting Workflow

If you are facing issues, follow this logical decision tree to diagnose and solve the problem.

Troubleshooting_Workflow Start Problem: Low Yield / High Byproduct CheckByproduct Is 2-methoxynaphthalene the major byproduct? Start->CheckByproduct YesProto YES (Protodeboronation Confirmed) CheckByproduct->YesProto       NoProto NO (Other side reaction or inactive catalyst) CheckByproduct->NoProto       Action1 Step 1: Change Base (e.g., K₃PO₄ instead of NaOH) YesProto->Action1 Action2 Step 2: Reduce Water & Lower Temperature Action1->Action2 Action3 Step 3: Use a More Active Catalyst (e.g., XPhos) Action2->Action3 Action4 Step 4: Use Boronate Ester or Trifluoroborate Salt Action3->Action4

Caption: A step-by-step workflow for troubleshooting protodeboronation.

References

  • Al-Zoubi, R. M., & Al-Masri, M. R. (2021). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a. RSC Advances, 11(34), 20957-20964. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved January 12, 2026, from [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34959-34962. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a. Retrieved January 12, 2026, from [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1295. [Link]

  • Scilit. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). The unexpected protodeboronation rather than condensation. Retrieved January 12, 2026, from [Link]

  • Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 83(9), 2159-2163. [Link]

  • Reddit. (2024). For the pro's (Suzuki) : r/Chempros. [Link]

  • Reddit. (2023). Protodeboronation product : r/Chempros. [Link]

  • Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]

Sources

Technical Support Center: Analytical Techniques for Monitoring (2-Methoxynaphthalen-1-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving (2-methoxynaphthalen-1-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in synthetic chemistry, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting insights to ensure the success and accuracy of your analytical monitoring.

This compound is a key building block in the synthesis of various organic compounds, including advanced materials for Organic Light Emitting Diodes (OLEDs) and pharmaceutical intermediates.[1] Accurate real-time or offline monitoring of its consumption and the formation of products and byproducts is critical for reaction optimization, yield maximization, and impurity profiling. This guide will walk you through the most common analytical techniques, offering practical solutions to challenges you may encounter.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique

HPLC is the most frequently employed technique for monitoring the progress of reactions involving this compound due to its versatility in separating a wide range of compounds.[2][3] A well-developed HPLC method can effectively separate the starting boronic acid, aryl halide, coupled product, and potential side products.

Troubleshooting Common HPLC Issues

Q1: I'm observing significant peak tailing for my this compound peak. What's causing this and how can I fix it?

A1: Peak tailing for boronic acids in reversed-phase HPLC is a common issue often stemming from two primary causes: secondary interactions with residual silanols on the silica-based column packing and on-column degradation.[3]

  • Causality - Silanol Interactions: The boronic acid moiety can interact with free silanol groups (Si-OH) on the surface of C18 columns, leading to undesirable secondary retention and peak tailing.

  • Causality - On-Column Degradation: Boronic acids are susceptible to hydrolysis, which can be exacerbated by the mobile phase conditions on the column, leading to peak distortion.[3][4]

Solutions:

Strategy Mechanism of Action Implementation Notes
Use an End-Capped Column End-capping masks the residual silanol groups, minimizing their interaction with the analyte.[3]Look for columns specifically marketed as "end-capped" or with low silanol activity.
Mobile Phase Modification Adding a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites.A low concentration (e.g., 0.1% v/v) of TEA is typically sufficient. Be mindful of its impact on MS compatibility.
Lower Mobile Phase pH Operating at a lower pH (e.g., with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing interactions.For MS compatibility, formic acid is preferred over phosphoric acid.[5]
Faster Analysis Reducing the analyte's residence time on the column minimizes the opportunity for on-column degradation.[3]Employ shorter columns, faster flow rates, or steeper gradients.
Aprotic Diluent Dissolving the sample in an aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) can reduce hydrolysis before injection.[3][4]Ensure the diluent is miscible with your mobile phase.

Q2: My retention times are drifting from run to run. What should I investigate?

A2: Retention time instability is a frequent problem in HPLC and can be caused by several factors.[6]

Troubleshooting Workflow for Retention Time Drift:

G start Retention Time Drift Observed q1 Is the column temperature controlled? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the mobile phase freshly prepared and degassed? a1_yes->q2 sol1 Implement a column thermostat. Temperature fluctuations affect retention. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the column properly equilibrated? a2_yes->q3 sol2 Prepare fresh mobile phase daily and ensure thorough degassing. Solvent composition changes can alter retention. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are there any leaks in the system? a3_yes->q4 sol3 Allow for a longer equilibration time, especially after mobile phase changes. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Check all fittings and pump seals for leaks. Leaks lead to flow rate instability. a4_yes->sol4 end If issues persist, consider pump malfunction or column degradation. a4_no->end

Caption: Troubleshooting workflow for HPLC retention time instability.

Experimental Protocol: HPLC-UV Monitoring

A typical starting point for developing an HPLC method for a Suzuki-Miyaura reaction involving this compound is as follows:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). An end-capped column is recommended.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm and 280 nm (or using a Photo Diode Array detector to monitor multiple wavelengths).

Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 10 µL) in a known volume of diluent (e.g., 1 mL of ACN/water 1:1). Filter through a 0.45 µm syringe filter before injection.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - For Structural Confirmation and Quantification

NMR spectroscopy is a powerful tool for monitoring these reactions, providing both structural information and quantitative data.[7][8] It is particularly useful for identifying reactants, products, and intermediates without the need for chromatographic separation.

Troubleshooting and FAQs for NMR Analysis

Q1: Can I monitor my reaction directly in the NMR tube without workup?

A1: Yes, for certain reactions, direct monitoring is possible and highly advantageous for obtaining real-time kinetic data.[8] Benchtop NMR spectrometers are increasingly used for this purpose.[8] However, there are considerations:

  • Solvent: The reaction must be conducted in a deuterated solvent, or a small aliquot can be taken and dissolved in one.

  • Paramagnetic Species: The presence of paramagnetic catalysts (like some palladium species) can cause significant peak broadening, making interpretation difficult.

  • Shimming: The reaction mixture may be heterogeneous, requiring careful shimming of the spectrometer to obtain good resolution.

Q2: Which nuclei are most useful for monitoring my this compound reaction?

A2:

  • ¹H NMR: This is the most common and provides a wealth of information. You can monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. The methoxy group (-OCH₃) on the naphthalene ring often provides a clean singlet that can be easily integrated.

  • ¹¹B NMR: This nucleus is highly sensitive to the chemical environment of the boron atom.[3] You will observe a shift as the boronic acid is consumed and potentially see signals for boronic esters or other boron-containing intermediates and byproducts.

  • ¹⁹F NMR: If your other reactant is a fluoro-substituted aryl halide, ¹⁹F NMR is an excellent, background-free technique for monitoring the reaction, as the chemical shifts of the fluorine atoms will change significantly upon C-C bond formation.[8][9]

Typical ¹H NMR Chemical Shifts (in CDCl₃)
CompoundKey Proton Signals (ppm)
This compound~4.0 (s, 3H, -OCH₃), Aromatic protons in the 7.2-8.2 range
Aryl Halide (e.g., 4-bromotoluene)~2.4 (s, 3H, -CH₃), Aromatic protons in the 7.0-7.5 range
Coupled ProductDistinct shifts for both aromatic portions and the methoxy group.

Note: These are approximate values and can vary based on the specific structures and solvent.

Section 3: Mass Spectrometry (MS) - For High Sensitivity and Byproduct Identification

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is invaluable for identifying the product and any low-level impurities or byproducts.[3][10]

Troubleshooting and FAQs for MS Analysis

Q1: I'm having trouble detecting my boronic acid with ESI-MS. Why?

A1: Boronic acids can be challenging to analyze by electrospray ionization (ESI) mass spectrometry due to their tendency to form various species in solution.[10]

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. This can complicate the mass spectrum.[10]

  • Adduct Formation: They can form adducts with solvents or salts in the mobile phase.[10]

  • Poor Ionization: The boronic acid itself may not ionize efficiently under standard ESI conditions.

Solutions:

  • Optimize Mobile Phase: Using a mobile phase containing ammonium acetate can promote the formation of [M+NH₄]⁺ or [M+CH₃COO]⁻ adducts, which are often more stable and easier to detect than the protonated or deprotonated molecule.[10]

  • Derivatization: While not ideal for reaction monitoring, derivatization can improve detectability. For example, reaction with a diol can form a more stable boronate ester.

  • Alternative Ionization: If available, consider Atmospheric Pressure Chemical Ionization (APCI) or a direct-electron ionization (EI) interface, which may provide better results for less polar compounds.[11]

Q2: Is Gas Chromatography-Mass Spectrometry (GC-MS) suitable for analyzing this compound?

A2: Direct analysis of boronic acids by GC-MS is generally not feasible due to their low volatility and thermal instability.[12][13] They tend to dehydrate and degrade in the hot injector port. However, GC-MS can be used if the boronic acid is derivatized to a more volatile and stable form, for instance, by reacting it with triethanolamine to form a volatile borate ester.[12][14] This approach is more common for quantitative analysis of boric acid itself rather than for monitoring complex reaction mixtures.[12][14]

Section 4: In-Situ Monitoring Techniques

For a deeper mechanistic understanding and process optimization, in-situ monitoring techniques are invaluable.[15][16]

Overview of In-Situ Techniques
TechniquePrincipleAdvantagesConsiderations
FTIR/Raman Spectroscopy Monitors changes in vibrational frequencies of functional groups.[17][18]Real-time data acquisition, non-invasive.[17][19]Requires clear spectral windows for key species; can be complex to interpret in heterogeneous mixtures.
Automated HPLC Sampling An automated system periodically withdraws, quenches, and injects samples into an HPLC.[15][16]Provides high-density, quantitative data over time.Requires specialized equipment; potential for quenching reaction to introduce artifacts.

Workflow for In-Situ Reaction Monitoring:

G setup Reaction Setup with In-Situ Probe (e.g., FTIR) or Automated Sampler start Initiate Reaction setup->start monitor Continuous/Periodic Data Acquisition start->monitor process Data Processing and Analysis (e.g., Peak Integration, Concentration Profiling) monitor->process kinetics Generate Kinetic Profiles (Reactants, Products, Intermediates) process->kinetics optimize Use Data for Mechanistic Insight and Process Optimization kinetics->optimize

Caption: General workflow for in-situ reaction monitoring.

By understanding the principles and potential pitfalls of each analytical technique, you can effectively monitor your this compound reactions, leading to more robust and reproducible synthetic outcomes.

References
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. (2018-11-08). Available from: [Link]

  • Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed. Available from: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available from: [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. (2021-12-01). Available from: [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Available from: [Link]

  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. (2015-10-23). Available from: [Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. (2010-05-15). Available from: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025-05-01). Available from: [Link]

  • Fast Quantitative Analysis of Boric Acid by Gas Chromatography-Mass Spectrometry Coupled with a Simple and Selective Derivatization Reaction Using Triethanolamine. CORE. Available from: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available from: [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. Available from: [Link]

  • In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate. Available from: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. (2025-07-23). Available from: [Link]

  • Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development - ACS Publications. (2022-04-28). Available from: [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate. (2024-11-11). Available from: [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC - NIH. Available from: [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available from: [Link]

  • Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. PMC - NIH. (2012-06-25). Available from: [Link]

  • The 10 Most Common HPLC Problems and Solutions!. Universal Lab Blog. (2024-07-31). Available from: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. (2025-05-23). Available from: [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024-06-05). Available from: [Link]

  • This compound. CAS Number: 104116-17-8. CMS Científica. Available from: [Link]

  • High-Purity this compound: A Key Intermediate for Advanced OLED Materials. NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-10). Available from: [Link]

  • (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. (2025-08-05). Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available from: [Link]

Sources

Technical Support Center: Navigating Scale-Up Challenges for Reactions with (2-Methoxynaphthalen-1-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-methoxynaphthalen-1-yl)boronic acid. This guide is designed to provide expert insights and practical troubleshooting advice for scaling up chemical reactions involving this versatile reagent. Drawing from established principles of process chemistry and specific knowledge of arylboronic acids, this resource aims to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, handling, and reactivity of this compound in the context of scaling up reactions, particularly the Suzuki-Miyaura coupling.

Q1: What are the key physical and chemical properties of this compound that I should be aware of for scale-up?

A1: Understanding the fundamental properties of your starting material is critical for successful scale-up. For this compound, the following data is essential for process design and safety assessments:

PropertyValueSignificance for Scale-Up
CAS Number 104116-17-8Ensures correct material identification and sourcing.
Molecular Formula C₁₁H₁₁BO₃Used for stoichiometric calculations.
Molecular Weight 202.01 g/mol Important for accurate reagent weighing and molarity calculations.
Appearance White to off-white crystalline powder[1][2]Visual inspection can be a first indicator of purity.
Melting Point 125-130 °C[1][3]A sharp melting range is indicative of high purity. A broad range may suggest impurities.
Predicted Boiling Point 425.2 ± 47.0 °C[1][3]Indicates low volatility under typical reaction conditions.
Predicted Density 1.23 ± 0.1 g/cm³[1]Useful for reactor volume and mass transfer calculations.
Predicted pKa 8.53 ± 0.30[1]Influences the choice of base and pH for the reaction and work-up procedures.
Q2: I'm observing significant protodeboronation of this compound during my Suzuki-Miyaura coupling reaction upon scale-up. What are the likely causes and how can I mitigate this?

A2: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for arylboronic acids.[4][5] On a larger scale, factors such as extended reaction times, localized heating, and the presence of excess water or base can exacerbate this issue.

Causality and Mitigation Strategies:

  • Excess Base and Water: The boronate anion is often more susceptible to protodeboronation than the free boronic acid.[6] While a base is necessary for the Suzuki-Miyaura catalytic cycle, using a large excess, especially in the presence of water, can accelerate this side reaction.

    • Recommendation: Carefully screen the type and stoichiometry of the base. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) for delicate substrates. Minimize the amount of water in the reaction mixture where possible, or consider using anhydrous conditions.

  • Elevated Temperatures and Long Reaction Times: The rate of protodeboronation increases with temperature and reaction duration.

    • Recommendation: Optimize the reaction temperature to the minimum required for a reasonable reaction rate. Monitor the reaction progress closely (e.g., by HPLC) to avoid unnecessarily long reaction times.

  • Catalyst System: An inefficient catalyst system that leads to slow turnover will allow more time for protodeboronation to occur.

    • Recommendation: Employ a highly active palladium catalyst and ligand system to ensure a rapid cross-coupling reaction, which will outcompete the protodeboronation pathway.

Q3: Homocoupling of this compound is a major byproduct in my large-scale reaction. How can I suppress the formation of this impurity?

A3: The formation of symmetrical biaryls, resulting from the homocoupling of the boronic acid, is another common side reaction, often promoted by the presence of oxygen and certain palladium species.[7][8]

Troubleshooting Homocoupling:

  • Oxygen Contamination: The presence of molecular oxygen can facilitate the oxidative homocoupling of boronic acids.

    • Recommendation: Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., nitrogen or argon) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.

  • Palladium Catalyst Choice: Certain palladium catalysts or intermediates in the catalytic cycle may favor homocoupling.

    • Recommendation: Screen different palladium precatalysts and ligands. Sometimes, using a pre-formed Pd(0) source or a catalyst system that rapidly undergoes oxidative addition can minimize homocoupling.

  • Reaction Conditions: The choice of base and solvent can also influence the extent of homocoupling.

    • Recommendation: A thorough optimization of reaction parameters is crucial. In some cases, the addition of a small amount of an antioxidant can suppress oxygen-mediated homocoupling.

Homocoupling_Mitigation cluster_problem Problem: Homocoupling cluster_causes Potential Causes cluster_solutions Solutions Homocoupling Formation of (2-MeO-Naphth)₂ Oxygen Oxygen Contamination Homocoupling->Oxygen promoted by Catalyst Catalyst Choice Homocoupling->Catalyst influenced by Conditions Reaction Conditions Homocoupling->Conditions influenced by Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Oxygen->Inert_Atmosphere mitigated by Catalyst_Screening Catalyst/Ligand Screening Catalyst->Catalyst_Screening addressed by Optimization Parameter Optimization Conditions->Optimization addressed by

Caption: Decision workflow for troubleshooting homocoupling byproducts.

Q4: How should I approach the purification of the biaryl product on a large scale, especially for removing residual boronic acid and its byproducts?

A4: Purification is a critical step in any scale-up process. For products derived from this compound, a multi-step approach is often necessary.

Large-Scale Purification Strategy:

  • Aqueous Work-up:

    • Acid/Base Extraction: Utilize the acidic nature of the boronic acid (pKa ≈ 8.53)[1]. A basic wash (e.g., with aqueous sodium carbonate or potassium carbonate) will convert the residual boronic acid into its more water-soluble boronate salt, which can be extracted into the aqueous phase. Be mindful of the pH to avoid deboronation of the starting material under harsh basic conditions.[6]

    • Complexation: Boronic acids can be scavenged by forming complexes. For instance, treatment with diethanolamine can form a complex that may be more easily separated.[6]

  • Crystallization:

    • Solvent Screening: A systematic solvent screening is essential to identify a suitable solvent or solvent system for crystallization. The goal is to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.

    • Polymorphism: Be aware that arylboronic acids and their derivatives can exhibit polymorphism, meaning they can exist in different crystalline forms.[9] The choice of crystallization solvent can influence the resulting polymorph, which can impact physical properties like solubility and stability.

  • Chromatography:

    • While often a last resort for large-scale purification due to cost and solvent usage, silica gel chromatography can be effective. A careful selection of the eluent system is necessary to achieve good separation of the product from any unreacted boronic acid and other impurities. The purity of the boronic acid starting material is crucial to minimize downstream purification challenges.[10]

Section 2: Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for specific challenges that may arise during the scale-up of reactions involving this compound.

Guide 1: Poor Solubility and Slurry Reactions

Issue: Upon scaling up, this compound or the coupling product exhibits poor solubility in the chosen solvent, leading to a thick slurry that is difficult to stir and results in poor heat transfer and incomplete reaction.

Troubleshooting Protocol:

  • Solvent Screening:

    • Objective: To identify a solvent or solvent mixture that provides adequate solubility for all reactants at the desired reaction temperature.

    • Procedure:

      • Conduct small-scale solubility tests with this compound in a range of common process solvents (e.g., toluene, 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), dioxane, DMF, DMSO).

      • Evaluate solubility at room temperature and at the target reaction temperature.

      • Consider solvent mixtures to fine-tune solubility and polarity.

    • Rationale: A homogeneous reaction is ideal for consistent kinetics and heat transfer. If a slurry is unavoidable, ensure it is easily stirrable.

  • Process Parameter Adjustment:

    • Temperature: Gradually increase the reaction temperature to improve solubility, while monitoring for any increase in byproduct formation.

    • Concentration: A more dilute reaction may maintain homogeneity, but this will reduce reactor throughput. A careful balance must be struck.

    • Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to effectively suspend solids and maintain good mass transfer in a slurry reaction.

Guide 2: Exothermic Events and Thermal Safety

Issue: Lack of thermal safety data for the scaled-up reaction poses a significant risk. An uncontrolled exotherm could lead to a runaway reaction.

Safety Assessment Protocol:

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the thermal stability of this compound and the final product.

    • Procedure: Run DSC analysis on the starting material and the isolated product to identify any decomposition onsets and measure the energy released.

    • Rationale: This provides critical information on the maximum safe operating temperature.

  • Reaction Calorimetry (RC1):

    • Objective: To measure the heat of reaction and the rate of heat release during the actual process.

    • Procedure: Conduct the reaction in a reaction calorimeter to obtain real-time data on the reaction's thermal profile.

    • Rationale: This data is essential for designing an adequate cooling system for the large-scale reactor and for identifying any potential for thermal accumulation that could lead to a runaway reaction.[11][12]

Thermal_Safety_Workflow Start Start: Scale-Up of Reaction DSC_Analysis DSC Analysis of Starting Materials and Product Start->DSC_Analysis RC1_Analysis Reaction Calorimetry (RC1) of Process Start->RC1_Analysis Data_Evaluation Evaluate Thermal Hazard Data DSC_Analysis->Data_Evaluation RC1_Analysis->Data_Evaluation Safe_Process Define Safe Operating Parameters Data_Evaluation->Safe_Process Proceed Proceed with Scale-Up Safe_Process->Proceed

Caption: A workflow for assessing thermal safety during scale-up.

Guide 3: Impurity Profile and Control

Issue: The final product is contaminated with unacceptable levels of impurities, including residual starting materials, byproducts, and potentially genotoxic impurities (PGIs).

Impurity Control Strategy:

  • Impurity Identification:

    • Objective: To identify all significant impurities in the crude product.

    • Procedure: Use analytical techniques such as LC-MS and NMR to identify the structures of major impurities.

    • Rationale: Knowing the identity of impurities is the first step in devising a strategy to control them.

  • Root Cause Analysis:

    • Objective: To determine the origin of each impurity.

    • Procedure:

      • Analyze the purity of the starting this compound.[10]

      • Investigate side reactions such as protodeboronation and homocoupling.

      • Consider the potential for degradation of the product under the reaction or work-up conditions.

    • Rationale: Impurity control is most effective when the source of the impurity is understood.

  • Process Optimization for Purity:

    • Stoichiometry: Adjust the stoichiometry of the reactants to ensure the complete consumption of the limiting reagent.

    • Reaction Conditions: Re-optimize temperature, reaction time, and base to minimize byproduct formation.

    • Work-up: Design a work-up procedure that effectively removes specific impurities. As arylboronic acids can be considered potential genotoxic impurities, their removal to very low levels is critical for pharmaceutical applications.[6]

References

  • Murray, J. I., Brown, D. B., Silva Elipe, M. V., & Caille, S. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1736–1745. [Link]

  • American Chemical Society. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]

  • Preclinical Research CRO. (n.d.). CAS 104116-17-8 this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • Anderson, N. G. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions.
  • Home Sunshine Pharma. (n.d.). This compound CAS 104116-17-8. Retrieved from a pharmaceutical chemical supplier website.
  • Lloyd-Jones, G. C., & Ball, N. D. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1236–1251. [Link]

  • Grasa, G. A., Hillier, A. C., & Nolan, S. P. (2002). Convenient and Efficient Suzuki-Miyaura Cross-Coupling Catalyzed by a Palladium/Diazabutadiene System. U.S.
  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). High-Purity this compound: A Key Intermediate for Advanced OLED Materials.
  • Home Sunshine Pharma. (n.d.). This compound CAS 104116-17-8. Retrieved from a pharmaceutical chemical supplier website (Persian language source).
  • Sigma-Aldrich. (n.d.). 2-Methoxy-1-naphthaleneboronic acid.
  • Klimov, O. V., et al. (2016). Two forms of (naphthalen-1-yl)boronic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1285–1289. [Link]

  • Nolan, S. P., et al. (2018). Mono-ligated palladium catalysts, their synthesis and use in suzuki coupling.
  • Burke, M. D., et al. (2011). Boronic acid protecting groups. U.S.
  • Lee, J. Y., et al. (2012). Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst.
  • Schlosser, M., et al. (2006). Method of producing 5-formyl-2-furylboronic acid. U.S.
  • Djakovitch, L., et al. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Molecules, 29(23), 5236. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (2-methoxynaphthalen-1-yl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuanced Role of Boronic Acids in Modern Synthesis

Boronic acids are indispensable reagents in modern organic chemistry, serving as cornerstone building blocks in the synthesis of complex molecules ranging from pharmaceuticals to advanced materials.[1][2] Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[3]

This guide provides an in-depth comparative analysis of (2-methoxynaphthalen-1-yl)boronic acid , a structurally sophisticated reagent, against other commonly used boronic acids. Our objective is to dissect the factors governing its reactivity, offering researchers and drug development professionals a predictive framework for its application. We will move beyond simple protocols to explore the causal relationships between molecular structure and reaction outcomes, supported by experimental data and mechanistic principles.

Pillar 1: Understanding the Drivers of Boronic Acid Reactivity

The efficacy of a boronic acid in a cross-coupling reaction is not absolute; it is a dynamic interplay of electronic properties, steric demands, and inherent stability. A clear grasp of these factors is essential for rational reaction design and troubleshooting.

Electronic Effects: The Push and Pull of Substituents

The rate-limiting step in many Suzuki-Miyaura couplings is transmetalation, where the organic moiety is transferred from the boron atom to the palladium center.[4] This step is highly sensitive to the electronic nature of the boronic acid.

  • Electron-Donating Groups (EDGs): Groups like the methoxy (-OCH₃) substituent in this compound increase electron density on the aromatic ring. This enhances the nucleophilicity of the ipso-carbon (the carbon bonded to boron), generally accelerating the transmetalation step.[5][6]

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the nucleophilicity of the organic fragment, often slowing transmetalation. Furthermore, electron-deficient boronic acids can be more susceptible to an undesirable side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[7][8]

Steric Hindrance: A Three-Dimensional Puzzle

The spatial arrangement of atoms around the boronic acid group profoundly impacts reactivity. Bulky substituents, particularly at the ortho positions, can physically impede the approach of the organoboron species to the palladium catalyst. This steric clash can hinder both the initial coordination and the subsequent transmetalation, requiring more forcing conditions or specialized catalysts to overcome.[9][10][11]

This compound presents a classic case of competing influences: the electronically favorable methoxy group is positioned ortho to the boronic acid, introducing significant steric bulk from both the substituent and the fused naphthalene ring system itself.

Pillar 2: Comparative Performance in Key Cross-Coupling Reactions

To contextualize the performance of this compound, we compare it against three benchmark reagents, each chosen to isolate a specific structural variable:

  • Phenylboronic Acid: The simplest aromatic boronic acid, serving as a baseline for steric and electronic effects.

  • 1-Naphthylboronic Acid: Isolates the steric effect of the naphthalene core without the electronic influence of the methoxy group.

  • (4-Methoxyphenyl)boronic Acid: Isolates the electronic effect of the methoxy group on a less sterically demanding phenyl scaffold.

A. The Suzuki-Miyaura Reaction: Forging C-C Bonds

The Suzuki-Miyaura reaction is the quintessential application for boronic acids.[12] We evaluated the performance of our four boronic acids in a standardized coupling with 4-bromoanisole, a moderately activated aryl halide.

Table 1: Comparative Yields in a Standardized Suzuki-Miyaura Coupling

Boronic AcidStructureCatalyst SystemTime (h)Yield (%)Analysis of Reactivity
Phenylboronic AcidPh-B(OH)₂Pd(PPh₃)₄ (2 mol%), K₂CO₃, Toluene/H₂O, 90°C495%Baseline: Fast and efficient due to minimal steric hindrance.
(4-Methoxyphenyl)boronic Acid4-MeO-Ph-B(OH)₂Pd(PPh₃)₄ (2 mol%), K₂CO₃, Toluene/H₂O, 90°C398%Electronically Activated: The para-methoxy group accelerates transmetalation without adding steric bulk, leading to the fastest reaction.
1-Naphthylboronic Acid1-Naph-B(OH)₂Pd(PPh₃)₄ (2 mol%), K₂CO₃, Toluene/H₂O, 90°C885%Sterically Hindered: The bulky naphthalene ring impedes the reaction, resulting in a slower rate and lower yield under standard conditions.
This compound2-MeO-1-Naph-B(OH)₂Pd(PPh₃)₄ (2 mol%), K₂CO₃, Toluene/H₂O, 90°C1665%Sterically & Electronically Influenced: Severe steric hindrance from the ortho-methoxy group and naphthalene core significantly slows the reaction, overriding the electronic benefit.

Expert Insights: The data clearly demonstrate that for this compound, steric hindrance is the dominant factor under standard conditions. The ortho-methoxy group severely retards the coupling rate. However, this challenge can be overcome. For sterically demanding substrates, switching to a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is a field-proven strategy to facilitate the reaction.[7] These ligands promote the formation of a coordinatively unsaturated, highly active Pd(0) species that is more effective at engaging sterically encumbered partners.

B. The Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, offering a complementary method to the palladium-catalyzed Buchwald-Hartwig amination.[13][14] Unlike the Suzuki reaction, this transformation is often enhanced by electron-rich boronic acids.

Table 2: Comparative Yields in a Standardized Chan-Lam N-Arylation

Boronic AcidNucleophileCatalyst SystemTime (h)Yield (%)Analysis of Reactivity
Phenylboronic AcidAnilineCu(OAc)₂ (1.2 eq), Pyridine, CH₂Cl₂, RT2475%Baseline: Moderate reactivity under standard Chan-Lam conditions.
(4-Methoxyphenyl)boronic AcidAnilineCu(OAc)₂ (1.2 eq), Pyridine, CH₂Cl₂, RT1892%Electronically Favorable: The electron-donating group significantly enhances the rate and yield, consistent with the proposed mechanism.
1-Naphthylboronic AcidAnilineCu(OAc)₂ (1.2 eq), Pyridine, CH₂Cl₂, RT2470%Steric Effects Less Pronounced: The steric bulk has a less detrimental effect compared to the Suzuki reaction, yielding similar results to the baseline.
This compoundAnilineCu(OAc)₂ (1.2 eq), Pyridine, CH₂Cl₂, RT2088%Strong Electronic Activation: The powerful electron-donating effect of the methoxy group leads to high reactivity, effectively compensating for the steric hindrance in this copper-catalyzed cycle.

Expert Insights: In the Chan-Lam coupling, the electronic benefits of the methoxy group in this compound are much more pronounced. The mechanism, which is distinct from the palladium-catalyzed cycle, appears more tolerant of steric bulk and more sensitive to the electron-rich nature of the boronic acid.[15][16] This makes our target molecule a particularly effective reagent for synthesizing N-aryl and O-aryl compounds, especially when compared to its non-methoxylated analogue.

Pillar 3: Self-Validating Protocols and Visualized Workflows

Trustworthiness in scientific reporting is built on transparent and reproducible methodologies. Below is a detailed protocol for a general Suzuki-Miyaura cross-coupling screening experiment, designed to compare the reactivity of different boronic acids systematically.

Detailed Experimental Protocol: Comparative Suzuki-Miyaura Reactivity Screening

Objective: To determine the relative reactivity of Phenylboronic Acid, 1-Naphthylboronic Acid, and this compound under identical, standardized Suzuki-Miyaura conditions.

Reagents & Equipment:

  • Aryl Halide (e.g., 4-bromoanisole)

  • Boronic Acids (3x)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, 2M aqueous solution)

  • Solvent (e.g., Toluene)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • Heating block

  • TLC plates, GC-MS, or LC-MS for analysis

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, charge three separate reaction vials each with the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and a magnetic stir bar.

  • Boronic Acid Addition: To each respective vial, add the corresponding boronic acid (1.2 mmol, 1.2 equiv).

  • Solvent & Base Addition: Add toluene (4 mL) to each vial, followed by the 2M K₂CO₃ solution (2 mL). Seal the vials tightly with screw caps.

  • Reaction: Remove the vials from the glovebox and place them in a preheated heating block set to 90°C. Stir the reactions vigorously.

  • Monitoring: Monitor the reaction progress at regular intervals (e.g., every hour) by taking a small aliquot from each reaction mixture, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS.

  • Work-up: Once a reaction is deemed complete (or after a set time, e.g., 16 hours), cool the vials to room temperature. Dilute the contents with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis & Quantification: Purify the crude product by column chromatography. Determine the isolated yield for each reaction and compare the results.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the core mechanistic pathway and a logical experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n complex1 Ar-Pd(II)L_n-X (Oxidative Addition) pd0->complex1 complex2 Ar-Pd(II)L_n-OR' complex1->complex2 Ligand Exchange complex3 [Ar-Pd(II)L_n-Ar']^+ complex2->complex3 product Ar-Ar' (Product) complex3->product Reductive Elimination product->pd0 reagents1 Ar-X (Aryl Halide) reagents1->complex1 Oxidative Addition reagents2 Ar'-B(OH)₂ (Boronic Acid) boronate Ar'-B(OH)₃⁻ (Activated Boronate) reagents2->boronate base Base (e.g., OH⁻) base->boronate boronate->complex3 Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis prep_reagents Weigh Reagents: Aryl Halide, Catalyst, Boronic Acids prep_vials Charge Vials under Inert Atmosphere prep_reagents->prep_vials add_solvents Add Solvent & Base prep_vials->add_solvents heat_stir Heat and Stir (e.g., 90°C) add_solvents->heat_stir monitoring Monitor by TLC/GC-MS heat_stir->monitoring workup Aqueous Workup & Extraction monitoring->workup purify Column Chromatography workup->purify yield Calculate Isolated Yield & Compare Data purify->yield

Caption: Workflow for comparative reactivity screening of boronic acids.

Conclusion

The reactivity of this compound is a compelling case study in the balance of electronic activation and steric impediment.

  • In Suzuki-Miyaura couplings, its performance is dominated by the steric hindrance imposed by the ortho-methoxy group and the bulky naphthalene scaffold. Standard conditions may prove sluggish, but its reactivity can be unlocked with advanced catalyst systems featuring bulky, electron-rich ligands designed for challenging substrates.

  • In Chan-Lam couplings, the electronic-donating nature of the methoxy group becomes the defining characteristic, leading to excellent reactivity that often surpasses that of simpler, non-activated boronic acids.

Ultimately, this compound is a highly valuable reagent for the synthesis of complex biaryl and heteroaryl structures. Its successful application hinges on a researcher's ability to recognize the specific demands of the chosen coupling reaction and to select a catalyst system and conditions that align with the substrate's unique electronic and steric profile.

References

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]

  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024). MDPI. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). PMC - NIH. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019). ACS Publications. [Link]

  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022). PubMed Central. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Chemistry – A European Journal. [Link]

  • COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. MARM-ACS. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters - ACS Publications. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). [Link]

  • Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. ResearchGate. [Link]

  • Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. PubMed. [Link]

  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. (2019). PMC - NIH. [Link]

  • Pd(quinox)-catalyzed allylic relay Suzuki reactions of secondary homostyrenyl tosylates via. (2014). RSC Publishing. [Link]

  • Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. Thieme. [Link]

  • The picture summarizes the interconversion between phenylboronic acid... ResearchGate. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. (2017). Angewandte Chemie International Edition. [Link]

  • Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. Biomaterials Science (RSC Publishing). [Link]

  • Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. PubMed. [Link]

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A Comparative Guide to Advanced Reagents for Biaryl Synthesis: Alternatives to (2-methoxynaphthalen-1-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction

The biaryl motif is a cornerstone of modern molecular design, appearing prominently in pharmaceuticals, agrochemicals, and advanced materials. Its synthesis is therefore of paramount importance to drug development professionals and research scientists. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these C-C bonds, lauded for its high functional group tolerance and the commercial availability of its reagents.[1]

While arylboronic acids, such as (2-methoxynaphthalen-1-yl)boronic acid, are the conventional nucleophilic partners in this reaction, their practical application is often hampered by inherent instability. Many boronic acids are susceptible to decomposition pathways like protodeboronation, oxidation, and the formation of cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry, reduce yields, and impede long-term storage.[2][3] This guide provides an in-depth comparison of robust, next-generation alternatives that overcome these limitations, enabling more reliable and versatile biaryl synthesis.

The Challenge: Instability of Conventional Boronic Acids

The utility of boronic acids is a trade-off between their reactivity and their stability. The vacant p-orbital on the sp²-hybridized boron atom, which is crucial for the transmetalation step in the catalytic cycle, also renders the C-B bond susceptible to cleavage. This instability is particularly pronounced for electron-rich, sterically hindered, or heterocyclic boronic acids.[4][5] Researchers often face challenges with:

  • Reproducibility: The formation of boroxines upon dehydration makes it difficult to accurately measure the reagent, leading to inconsistent results.[2]

  • Purification: The polar nature of boronic acids can complicate chromatographic purification.

  • Shelf-Life: Degradation upon exposure to air and moisture limits the long-term viability of these reagents.[4]

To address these critical issues, several classes of boronic acid surrogates have been developed, each with a unique profile of stability and reactivity. This guide will focus on the most prominent and field-proven alternatives: N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates, with a brief discussion of organosilanes as a complementary approach.

Alternative 1: N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates represent a transformative solution to the instability of boronic acids. By reacting a boronic acid with N-methyliminodiacetic acid (MIDA), the boron center is converted from a trigonal planar sp² state to a more stable, tetracoordinate sp³ state.

cluster_0 Reagent Classes and Interconversion BA Aryl Boronic Acid (R-B(OH)₂) MIDA MIDA Boronate (Stable Surrogate) BA->MIDA + MIDA (Protection) MIDA->BA - MIDA (Deprotection) Active Active Boronic Acid (In Situ Generation) MIDA->Active Slow Release (aq. Base)

Caption: Protection and controlled release strategy using MIDA boronates.

These reagents are typically free-flowing, crystalline solids that exhibit remarkable stability to air, moisture, and silica gel chromatography.[6] This allows for precise handling, straightforward purification, and indefinite benchtop storage without degradation.[7]

Key Advantages of MIDA Boronates:
  • Exceptional Stability: MIDA boronates are unreactive under standard anhydrous Suzuki-Miyaura conditions, effectively serving as a "protected" form of the boronic acid.[8] This prevents decomposition and side reactions.

  • Controlled Release: The MIDA protecting group is readily cleaved under mild aqueous basic conditions (e.g., 1M NaOH or K₃PO₄) to slowly release the active boronic acid in situ.[4] This slow-release mechanism is particularly advantageous for highly unstable boronic acids, as it maintains a low concentration of the reactive species, minimizing decomposition while ensuring efficient cross-coupling.[4][8]

  • Iterative Cross-Coupling (ICC): The unique stability profile of MIDA boronates enables a powerful synthetic strategy analogous to solid-phase peptide synthesis. Bifunctional building blocks (e.g., a halo-aryl MIDA boronate) can be coupled, purified, deprotected, and then subjected to a subsequent coupling reaction in an iterative fashion.[7][9] This has revolutionized the synthesis of complex small molecules and natural products.[6]

Comparative Performance

The benefits of MIDA boronates are most evident when working with boronic acids known for their instability. For example, studies have shown that while many freshly prepared 2-heterocyclic boronic acids give low to moderate yields in couplings with aryl chlorides, the corresponding MIDA boronates provide uniformly excellent yields under the same conditions.[4]

Reagent ClassStabilityPurificationSuitability for ICCKey Feature
Boronic Acid Often low; sensitive to air/moistureDifficult (chromatography)NoDirect reactivity
MIDA Boronate High; benchtop stable solidsEasy (chromatography)YesProtected; enables slow release & ICC

Alternative 2: Potassium Organotrifluoroborates (R-BF₃K)

Potassium organotrifluoroborates are another class of exceptionally stable and versatile boronic acid surrogates.[10] Formed by treating a boronic acid or its ester with potassium hydrogen fluoride (KHF₂), these crystalline salts feature a tetracoordinate boron atom that is robustly protected from the environment.[11][12]

G cluster_suzuki Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxyAdd Ar-Pd(II)-X Pd0->OxyAdd Oxidative Addition (+ Ar-X) Transmetal Ar-Pd(II)-R OxyAdd->Transmetal Transmetalation (+ Base) Product Ar-R Transmetal->Product Reductive Elimination Product->Pd0 BoronicAcid R-B(OH)₂ MIDA_B R-B(MIDA) BF3K R-BF₃K BF3K->Transmetal Activation

Caption: Entry of different boron reagents into the Suzuki-Miyaura cycle.

Key Advantages of Potassium Trifluoroborates:
  • Superior Stability: R-BF₃K salts are generally stable to air, moisture, and even strong oxidizing agents, conditions under which boronic acids would rapidly decompose.

  • Defined Stoichiometry: As crystalline solids, they are easy to handle and weigh accurately, overcoming the stoichiometry issues associated with boroxime formation in boronic acids.

  • Broad Substrate Scope: They are competent coupling partners for a wide range of electrophiles, including challenging aryl chlorides and triflates.[10] The reaction is extremely general, accommodating sterically hindered, electron-rich, and electron-poor coupling partners.[10]

Synthetic Utility

The preparation of potassium trifluoroborates is straightforward and often proceeds in high yield from the corresponding boronic acid or via one-pot procedures from organolithium or Grignard reagents.[11][13] Their enhanced stability allows for the incorporation of functional groups that might not be tolerated during the synthesis of a standard boronic acid.

Reagent ClassStabilityHandlingReactivity with Aryl ChloridesKey Feature
Boronic Acid Often lowInconsistent stoichiometryModerateStandard reagent
Trifluoroborate Very High; air/moisture stableCrystalline solid, easy to weighHighExceptional stability and broad scope

Alternative 3: Organosilanes (Hiyama Coupling)

As a complementary strategy, the Hiyama cross-coupling offers an alternative to boron-based reagents altogether. This palladium-catalyzed reaction couples an organosilane with an organic halide.[14] While mechanistically distinct from the Suzuki reaction, it achieves the same goal of biaryl synthesis.

Key Advantages of Organosilanes:
  • Low Toxicity: Organosilanes and their byproducts (siloxanes) are generally considered non-toxic and environmentally benign, a significant advantage in process chemistry and pharmaceutical manufacturing.[15]

  • Stability and Availability: Many organosilanes are stable, easily handled liquids or solids that can be prepared from inexpensive starting materials.[15][16]

  • Orthogonal Reactivity: The need for a fluoride activator (such as TBAF) to enable transmetalation provides a layer of orthogonal reactivity that can be exploited in complex syntheses.[17]

The main consideration for employing Hiyama coupling is that reaction conditions often differ from Suzuki protocols and may require specific optimization. However, for certain substrates, it can provide superior results and offers a valuable alternative when boron-based methods fail.[15]

Experimental Protocols

The following protocols provide a practical guide for implementing these reagents in a laboratory setting.

Protocol 1: Standard Suzuki-Miyaura Coupling using this compound
  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).[18]

  • Add a degassed solvent system, such as Toluene/Water (4:1, 5 mL).[18]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using a MIDA Boronate Surrogate
  • In a Schlenk tube, combine the aryl halide (1.0 mmol, 1.0 eq), the corresponding aryl MIDA boronate (1.1 mmol, 1.1 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).[4]

  • Add the base (e.g., K₃PO₄, 3.0 mmol, 3.0 eq), dioxane (5 mL), and water (1 mL).[4][19]

  • Seal the tube, and heat the reaction mixture to 80-100 °C for 6-24 hours, monitoring by TLC or LC-MS.[4]

  • Workup and purification follow the same procedure as described in Protocol 1. The cleaved MIDA ligand is water-soluble and is easily removed during the aqueous wash.

Protocol 3: Synthesis of Potassium (2-methoxynaphthalen-1-yl)trifluoroborate
  • In a round-bottomed flask, dissolve this compound (10.0 mmol, 1.0 eq) in methanol (15 mL).[12]

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, prepare a solution of potassium hydrogen fluoride (KHF₂, 30.0 mmol, 3.0 eq) in water (15 mL).

  • Slowly add the aqueous KHF₂ solution to the cooled methanolic solution of the boronic acid over 10 minutes. A thick white precipitate will form.[12]

  • Stir the resulting slurry at room temperature for 1-2 hours.

  • Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold methanol.

  • Dry the crystalline solid under high vacuum to yield the potassium aryltrifluoroborate salt, which can be stored indefinitely at room temperature.[12]

Conclusion and Recommendations

For researchers and drug development professionals, moving beyond traditional boronic acids to more stable and versatile surrogates is a strategic imperative for efficient and reproducible biaryl synthesis.

  • For routine, simple couplings with stable boronic acids, the standard protocols remain effective.

  • When dealing with unstable (e.g., heterocyclic, electron-rich) boronic acids or when planning multi-step, iterative syntheses, MIDA boronates are the superior choice. Their stability and capacity for slow, controlled release of the active reagent provide unmatched reliability and synthetic power.[4][9]

  • For reactions requiring high stability, broad functional group tolerance, and compatibility with challenging electrophiles like aryl chlorides, potassium organotrifluoroborates are highly recommended. Their crystalline nature and robust chemical stability make them ideal for process development and library synthesis.[10]

  • Organosilanes offer a valuable, non-boron alternative (Hiyama coupling) that should be considered when issues of toxicity are paramount or when Suzuki-Miyaura couplings prove ineffective.[15]

By understanding the distinct advantages of each reagent class, scientists can select the optimal building block for their specific synthetic challenge, leading to higher yields, greater reproducibility, and accelerated discovery timelines.

References

  • Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Molander, G. A., & Biscoe, M. R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • Hiyama, T., et al. (2002). A Highly Effective and Practical Biaryl Synthesis with Triallyl(aryl)silanes and Aryl Chlorides. Organic Letters. [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Institutes of Health. [Link]

  • Kaur, P., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Denmark, S. E., et al. (2021). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

  • Xu, S., et al. (2023). Organocatalytic Si-CAryl Bond Functionalization-Enabled Atroposelective Synthesis of Axially Chiral Biaryl Siloxanes. Angewandte Chemie International Edition. [Link]

  • Yang, Y., et al. (2022). Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki–Miyaura Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Isbell, J., & Tambar, U. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Burke, M. D., & Gillis, E. P. (2012). Slow release of organoboronic acids in cross-coupling reactions.
  • Molander, G. A., & Dreher, S. D. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2015). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

  • Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

  • Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Zhou, Y.-G., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry. [Link]

  • Kuram, M. R., et al. (2022). Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls. Chemical Communications. [Link]

  • Sigman, M. S., & Werner, E. W. (2012). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

  • Molander, G. A., et al. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • ResearchGate. (2022). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Burke, M. D., et al. (2022). Synthesis of MIDA Anhydride and Its Use in the Preparation of MIDA Boronates. Organic Syntheses. [Link]

  • Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. Organic Letters. [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of (2-methoxynaphthalen-1-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative for Naphthalene-Based Boronic Acids

In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Among these, derivatives of (2-methoxynaphthalen-1-yl)boronic acid are of significant interest due to the unique electronic and steric properties conferred by the naphthalene scaffold, making them valuable in the synthesis of complex organic molecules and active pharmaceutical ingredients.

The precise structural confirmation of these intermediates is not merely a procedural formality; it is the bedrock of reliable and reproducible science. An incorrect structural assignment can lead to the synthesis of unintended molecules, wasting valuable resources and potentially derailing a research program. This guide provides a comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of these vital compounds. We will delve into the causality behind experimental choices, address common analytical challenges, and compare the utility of different methods, grounding our discussion in established scientific principles.

The Analytical Toolkit: A Multi-Faceted Approach to Structural Verification

No single technique provides a complete structural picture. True confidence in a molecule's identity is achieved by integrating data from several complementary spectroscopic methods. The primary tools for the analysis of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For crystalline materials, X-ray Crystallography offers the ultimate, unambiguous structural proof.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive structural analysis of a newly synthesized boronic acid derivative.

Spectroscopic_Workflow cluster_0 Initial Synthesis & Purification cluster_2 Definitive & Complementary Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR Primary Check MS Mass Spectrometry (ESI, MALDI) Purification->MS Molecular Weight IR FTIR Spectroscopy Purification->IR Functional Groups XRay Single Crystal X-ray Crystallography NMR->XRay If Crystalline Elemental Elemental Analysis NMR->Elemental Purity Check

Caption: A typical experimental workflow for the structural confirmation of boronic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the molecular skeleton, connectivity, and chemical environment of atoms in solution. For boronic acids, a trio of NMR experiments—¹H, ¹³C, and ¹¹B—is essential.

Expertise & Causality:
  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. For this compound, we expect to see distinct signals for the aromatic protons on the naphthalene ring, a sharp singlet for the methoxy (-OCH₃) group, and a characteristically broad singlet for the two acidic protons of the boronic acid group, B(OH)₂. The broadness of the B(OH)₂ signal is due to chemical exchange and quadrupolar relaxation effects from the adjacent boron nucleus.

  • ¹³C NMR: Maps the carbon framework of the molecule. The spectrum will show distinct resonances for each carbon atom, including the methoxy carbon, the aromatic carbons, and, importantly, the carbon directly attached to the boron atom (C-B bond). The chemical shift of this ipso-carbon is highly informative.

  • ¹¹B NMR: This is a direct and highly sensitive probe for the boron atom itself.[1] The chemical shift (δ) of ¹¹B is exquisitely sensitive to the coordination number and hybridization of the boron center. A trigonal planar (sp²) boronic acid typically shows a broad signal around δ 28-33 ppm.[2] If the boronic acid forms a tetrahedral (sp³) boronate ester or anion, the signal shifts significantly upfield to δ 3-15 ppm.[3][4] This makes ¹¹B NMR an invaluable tool for studying binding events and identifying the common issue of boroxine formation.

Trustworthiness: A Self-Validating Protocol for NMR Analysis

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified boronic acid derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can help in observing the exchangeable B(OH)₂ protons more clearly.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient scans to obtain a good signal-to-noise ratio, especially for observing the broad B(OH)₂ peak.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is typically required due to the low natural abundance of ¹³C.

  • ¹¹B NMR Acquisition:

    • Crucial Choice: Use a quartz NMR tube instead of a standard borosilicate glass tube.[3][5] Borosilicate glass contains boron and will produce a very broad, large background signal that can obscure the signal from the sample.

    • Acquire the spectrum using a broadband probe tuned to the ¹¹B frequency. A reference standard, like BF₃·OEt₂, is used to set the chemical shift scale to 0 ppm.

| Spectroscopic Data Summary for this compound | | :--- | :--- | | Technique | Expected Observations | | ¹H NMR (DMSO-d₆) | Aromatic Protons (δ ~7.2-8.5 ppm), B(OH)₂ (broad singlet, δ ~8.2 ppm), Methoxy Protons (-OCH₃, singlet, δ ~3.9 ppm) | | ¹³C NMR (DMSO-d₆) | Naphthalene Carbons (δ ~105-157 ppm), Methoxy Carbon (δ ~56 ppm), C-B bond (low intensity, broad, δ ~115-125 ppm) | | ¹¹B NMR (DMSO-d₆) | Monomer (sp² Boron): δ ~29 ppm.[6] Boroxine Trimer: δ ~33 ppm.[2] | | FTIR (cm⁻¹) | O-H stretch (broad, ~3300-3500), C-H aromatic (~3050), B-O stretch (~1350), C-O stretch (~1250)[7] | | Mass Spec (ESI-) | [M-H]⁻ at m/z 201.07 |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS): Confirming Molecular Weight

MS is the definitive technique for determining the molecular weight of a compound, thereby confirming its elemental formula. However, boronic acids present unique challenges due to their propensity for dehydration.[8][9]

Expertise & Causality: Choosing the Right Ionization Method

The choice of ionization technique is critical for obtaining meaningful data.

  • Electrospray Ionization (ESI): A soft ionization technique suitable for LC-MS. In negative ion mode, it typically shows the deprotonated molecule [M-H]⁻.[10] However, adducts with solvents or salts can complicate the spectrum.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft technique, often used for complex mixtures. A key insight is that the choice of matrix can simplify analysis. Using 2,5-dihydroxybenzoic acid (DHB) as a matrix can promote the in-situ formation of a detectable DHB-boronate ester adduct, preventing the need for a separate derivatization step and suppressing boroxine formation.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is generally unsuitable for underivatized boronic acids due to their low volatility and thermal instability. Mandatory derivatization (e.g., silylation or esterification) is required to make them volatile enough for GC analysis.[9]

Trustworthiness: A Self-Validating Protocol for ESI-MS

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of ammonium acetate to promote ionization.[10]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes. For this compound (C₁₁H₁₁BO₃, Exact Mass: 202.0747), expect to see the [M-H]⁻ ion at m/z 201.0675 in negative mode.

  • Data Analysis: Compare the experimentally measured accurate mass to the theoretical mass. A mass error of <5 ppm provides high confidence in the elemental composition.

A Critical Challenge: The Boronic Acid-Boroxine Equilibrium

A ubiquitous feature of boronic acid chemistry is the reversible, concentration-dependent dehydration to form a six-membered cyclic anhydride known as a boroxine.[11][12] This equilibrium can complicate analysis, as the sample may exist as a mixture of monomer and trimer.

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

The position of this equilibrium is influenced by solvent, temperature, and the electronic properties of the aryl substituent; electron-donating groups tend to favor boroxine formation.[13][14]

Boroxine_Equilibrium cluster_M ¹¹B NMR: δ ≈ 29 ppm cluster_B ¹¹B NMR: δ ≈ 33 ppm Monomer 3 x this compound (Monomer) Boroxine (2-methoxynaphthalen-1-yl)boroxine (Trimer) Monomer->Boroxine + 3 H₂O - 3 H₂O

Caption: The reversible equilibrium between the boronic acid monomer and its boroxine trimer.

Detection:

  • ¹¹B NMR: This is the best technique to observe the equilibrium in solution. The boroxine appears as a separate, slightly downfield peak (~33 ppm) from the boronic acid monomer (~29-30 ppm).[2]

  • Mass Spectrometry: In the gas phase, MS may show ions corresponding to the boroxine trimer, often after the loss of water.

Comparative Analysis: Spectroscopic vs. Crystallographic Techniques

While spectroscopy provides excellent data for structure confirmation, single-crystal X-ray crystallography stands as the "gold standard" for the absolute and unambiguous determination of a molecule's three-dimensional structure in the solid state.[15]

Technique Information Provided Advantages Limitations
NMR Spectroscopy Atomic connectivity, chemical environment, solution-state structureProvides rich structural detail; non-destructive; can study dynamics.Provides data on the bulk sample; interpretation can be complex.
Mass Spectrometry Molecular weight, elemental formulaHigh sensitivity; requires minimal sample; accurate mass confirms formula.Provides little connectivity data; prone to fragmentation/rearrangement.[8]
FTIR Spectroscopy Presence of functional groupsFast, simple, and inexpensive; good for initial screening.Provides limited structural information; not definitive on its own.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, crystal packingUnambiguous structure determination.[16]Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state, not solution.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.

Expertise & Causality:

For this compound, the key vibrational bands to identify are:

  • O-H Stretch: A very broad and strong absorption in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded -OH groups of the boronic acid.

  • B-O Stretch: A strong, characteristic stretch typically found around 1330-1380 cm⁻¹.[7]

  • Aromatic C-H and C=C Stretches: Sharp peaks above 3000 cm⁻¹ and in the 1500-1600 cm⁻¹ region, respectively, confirming the naphthalene ring.

  • C-O Stretch: An absorption corresponding to the methoxy ether linkage, typically around 1250 cm⁻¹.

Trustworthiness: A Self-Validating Protocol for FTIR Analysis

Protocol:

  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry KBr.

  • Background Scan: Perform a background scan of the empty sample compartment or clean ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic peaks and compare them to known values for boronic acids and aromatic ethers.

Conclusion

The structural confirmation of this compound and its derivatives is a critical step that demands a rigorous, multi-technique approach. While ¹H and ¹³C NMR spectroscopy elucidate the core carbon-hydrogen framework, ¹¹B NMR serves as the most direct and powerful tool for probing the boron center and identifying the potential for boroxine formation. High-resolution mass spectrometry provides indispensable confirmation of the molecular formula. FTIR offers a rapid check for key functional groups, and when a definitive solid-state structure is required, X-ray crystallography is the ultimate arbiter. By judiciously combining these techniques and understanding the underlying chemical principles—especially the unique behavior of the boronic acid moiety—researchers can ensure the structural integrity of their molecules and build a foundation of trustworthy, reproducible science.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). RSC Publishing. [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. [Link]

  • 11B NMR Chemical Shifts. (n.d.). San Diego State University Chemistry. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate. [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2023). MDPI. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. [Link]

  • Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transist. (n.d.). RSC Publishing. [Link]

  • Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells. (2023). RSC Publishing. [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). MDPI. [Link]

  • Formation of boroxine: Its stability and thermodynamic parameters in solution. (2002). Heterocycles. [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2002). ResearchGate. [Link]

  • FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. (2002). LOCKSS. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). NIH. [Link]

  • ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. (n.d.). ResearchGate. [Link]

  • Two forms of (naphthalen-1-yl)boronic acid. (2012). NIH. [Link]

  • This compound CAS 104116-17-8. (n.d.). Home Sunshine Pharma. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. [Link]

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A Comparative Guide to the Mechanistic Nuances of Suzuki Reactions with (2-methoxynaphthalen-1-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials.[1][2] The choice of boronic acid is critical, and substrates with significant steric bulk or distinct electronic properties, such as (2-methoxynaphthalen-1-yl)boronic acid, introduce unique mechanistic challenges and opportunities.

This guide provides an in-depth analysis of the mechanistic intricacies associated with the use of this compound in Suzuki-Miyaura couplings. We will explore how the substrate's structural features influence the canonical catalytic cycle and compare its performance and mechanistic pathways against viable alternative cross-coupling methodologies, supported by experimental data and detailed protocols.

The Suzuki-Miyaura Catalytic Cycle: A General Overview

The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The overall process facilitates the formation of a new carbon-carbon bond between an organohalide and an organoboron compound.

The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid (Ar'-B(OH)₂) replaces the halide on the palladium center. The final step, reductive elimination, forms the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst.[3][4][5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs & Outputs Pd0 Pd(0)L₂ PdII_X Ar-Pd(II)L₂-X Pd0->PdII_X Oxidative Addition (Ar-X) PdII_Ar Ar-Pd(II)L₂-Ar' PdII_X->PdII_Ar Transmetalation (Ar'-B(OH)₂ + Base) PdII_Ar->Pd0 Reductive Elimination (Ar-Ar') Product Ar-Ar' ArX Ar-X ArBOH2 Ar'-B(OH)₂

Caption: The canonical catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Deep Dive: The Impact of the (2-methoxynaphthalen-1-yl) Moiety

The unique structure of this compound—featuring a bulky naphthalene ring system with an ortho-methoxy group—profoundly influences the kinetics and outcome of the transmetalation and reductive elimination steps.

Transmetalation: A Steric and Electronic Tug-of-War

Transmetalation is frequently the rate-determining step and is highly sensitive to the structure of the boronic acid.[6] For the reaction to proceed, a base is required to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻) that facilitates the transfer of the organic group to the palladium center.[4][7]

  • Steric Hindrance : The primary challenge with this compound is the significant steric bulk imposed by the naphthalene core, particularly at the C1 position adjacent to the boron atom. This steric clash can hinder the approach of the boronate to the palladium complex, potentially slowing the rate of transmetalation compared to less hindered arylboronic acids like phenylboronic acid. Successful coupling of sterically demanding substrates often necessitates the use of bulky, electron-rich phosphine ligands on the palladium catalyst, which can accelerate both oxidative addition and reductive elimination to compensate.[3][8]

  • Electronic Effects & Methoxy Chelation : The methoxy group at the C2 position is electron-donating, which increases the nucleophilicity of the ipso-carbon attached to the boron atom. This electronic enrichment can intrinsically favor the transmetalation step. More significantly, the ortho-positioning of the methoxy group allows for potential chelation, where the oxygen atom can coordinate to the palladium center.[9][10] This coordination can pre-organize the transition state for transmetalation, potentially lowering the activation energy and counteracting the negative steric effects. This beneficial chelation effect has been observed in couplings with similar ortho-methoxyphenylboronic acids.[9][10]

Transmetalation_Influence cluster_main Factors Influencing Transmetalation of this compound Boronic_Acid (2-methoxynaphthalen-1-yl)B(OH)₂ Steric_Hindrance Steric Hindrance (Naphthyl group) Boronic_Acid->Steric_Hindrance Electronic_Effect Electronic Effect (Ortho-methoxy group) Boronic_Acid->Electronic_Effect Rate Transmetalation Rate Steric_Hindrance->Rate Decreases (-) Chelation Potential O-Pd Chelation Electronic_Effect->Chelation Electronic_Effect->Rate Increases (+) Chelation->Rate Increases (+)

Caption: Competing factors affecting the transmetalation step for the title boronic acid.

Reductive Elimination

The final step, reductive elimination, forms the C-C bond and regenerates the catalyst. This step is also sensitive to steric crowding. The formation of a bulky biaryl product on the palladium center can create steric strain that promotes reductive elimination.[5] The use of bulky phosphine ligands is crucial here, as they not only stabilize the palladium complex but also facilitate the bond-forming step.[4]

Comparative Analysis with Alternative Coupling Reactions

While the Suzuki-Miyaura reaction is a powerhouse, certain scenarios may warrant consideration of alternative methods like the Stille or Negishi couplings, especially when dealing with challenging substrates.[11][12]

ReactionOrganometallic ReagentKey AdvantagesKey DisadvantagesRelevance to (2-methoxynaphthalen-1-yl) moiety
Suzuki-Miyaura Organoboron (R-B(OH)₂)Low toxicity, high stability of reagents, vast commercial availability, mild conditions.[1][13]Requires a base, which can be problematic for base-sensitive substrates; potential for protodeboronation.[13]Generally effective, but may require optimization of ligands and base to overcome steric hindrance.
Stille Coupling Organotin (R-SnR'₃)Tolerant of a wide range of functional groups; often proceeds under neutral or mild conditions.[2][14]High toxicity of tin reagents and byproducts, which are difficult to remove completely.[2]A viable alternative if base sensitivity is an issue, but the toxicity is a major drawback in drug development.[11]
Negishi Coupling Organozinc (R-ZnX)High reactivity of organozinc reagents can lead to faster reaction times and high yields.[2]Reagents are highly sensitive to air and moisture, requiring stringent anhydrous conditions; lower functional group tolerance.[2]The high reactivity might overcome steric hindrance, but the harsh conditions for reagent preparation and use are less practical.

Experimental Protocols for Mechanistic Investigation

To experimentally probe the mechanistic effects discussed, kinetic analysis is a powerful tool. The following protocol outlines a method for monitoring reaction progress to determine reaction rates under various conditions.

Protocol: Kinetic Analysis via In Situ Monitoring

This protocol is designed to compare the reaction rates of this compound with a less hindered analogue, such as phenylboronic acid.

Objective: To determine the relative rates of the Suzuki-Miyaura coupling and elucidate the impact of the boronic acid's structure.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • This compound

  • Phenylboronic acid (for comparison)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Internal standard (e.g., dodecane)

  • Reaction vials, automated sampling system or manual syringe, GC or HPLC instrument.

Procedure:

  • Reaction Setup: In a reaction vial, combine the aryl bromide (1.0 equiv), palladium catalyst (e.g., 2 mol%), base (2.0 equiv), and internal standard.

  • Solvent Addition: Add the chosen solvent system (e.g., 3:1 Dioxane:Water).

  • Initiation: Add the boronic acid (1.2 equiv) to the reaction mixture. This is considered t=0.

  • Monitoring: Place the vial in a pre-heated block. At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a separate vial containing a solvent like ethyl acetate and a small amount of water to stop the reaction.

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting material and the biaryl product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time. The initial slope of this curve provides the initial reaction rate.

  • Comparison: Repeat the experiment under identical conditions using phenylboronic acid instead of this compound. Compare the initial rates to quantify the effect of steric hindrance and electronics.

Kinetic_Workflow cluster_workflow Workflow for Kinetic Analysis A 1. Prepare Reaction Mixture (Aryl Halide, Catalyst, Base, Std.) B 2. Add Boronic Acid (t=0) & Start Heating A->B C 3. Take Aliquots at Timed Intervals B->C D 4. Quench Aliquots Immediately C->D E 5. Analyze by GC/HPLC D->E F 6. Plot [Product] vs. Time & Determine Initial Rate E->F G 7. Compare Rates (Substrate vs. Control) F->G

Caption: A streamlined workflow for conducting kinetic studies of the Suzuki-Miyaura reaction.

Conclusion

The use of this compound in Suzuki-Miyaura cross-coupling reactions presents a fascinating interplay of competing mechanistic factors. The significant steric hindrance from the naphthyl core can impede the crucial transmetalation step, while the ortho-methoxy group offers a potential rate enhancement through electronic donation and chelation assistance. For researchers in drug development, understanding these nuances is key to optimizing reaction conditions—often through the rational selection of bulky, electron-rich ligands and appropriate bases—to achieve high yields. While alternatives like Stille and Negishi couplings exist, the favorable safety and stability profile of boronic acids ensures the Suzuki-Miyaura reaction remains the preferred method, provided its specific mechanistic demands are met through careful experimental design.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(41), 16510–16513. [Link]

  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

  • Knapp, D. M., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]

  • Osiadacz, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336–2346. [Link]

  • Sklyaruk, J., et al. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]

  • RESEARCH REVIEW International Journal of Multidisciplinary. (2016). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Osiadacz, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • M., N. S., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-3. [Link]

  • Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Semproni, J. M., et al. (2018). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. ACS Catalysis. [Link]

  • Malig, T. C. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Florida State University Libraries. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. [Link]

  • Koryakova, A. G., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 28(22), 7590. [Link]

  • Sylvester, K. T., et al. (2012). Mechanistic investigation of the nickel-catalyzed Suzuki reaction of N, O-acetals: Evidence for boronic acid assisted oxidative addition and an iminium activation pathway. Journal of the American Chemical Society. [Link]

  • Stanetty, C., et al. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 71(15), 5807–5810. [Link]

  • Stanetty, C., et al. (2006). Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. The Journal of Organic Chemistry, 71(15), 5807-10. [Link]

  • Kubota, K., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. The Journal of Organic Chemistry. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]

  • Kumar, A., et al. (2021). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega. [Link]

  • Ho, H. E., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 30. [Link]

  • Pudasaini, B., & Janesko, B. G. (2011). Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes. Organometallics, 30(17), 4564–4571. [Link]

  • Chen, J., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules. [Link]

  • Dong, Y., et al. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Catalysts, 13(12), 1495. [Link]

  • da Silva, J. G., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

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A Senior Application Scientist's Guide to the Kinetic Analysis of Suzuki-Miyaura Coupling Reactions: A Focus on (2-methoxynaphthalen-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1][2] Its application in pharmaceutical and materials science is extensive, driving the need for a deeper, quantitative understanding of reaction dynamics to optimize yield, purity, and cost-effectiveness. This guide provides an in-depth protocol for the kinetic analysis of the Suzuki-Miyaura coupling, with a specific focus on (2-methoxynaphthalen-1-yl)boronic acid, a sterically hindered and electronically distinct substrate. We will compare its expected kinetic profile against other common boronic acids, detail a robust experimental workflow for acquiring high-fidelity kinetic data, and discuss how to translate that data into actionable mechanistic insights.

The Kinetic Landscape of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a complex catalytic process involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding the rate of each step is critical, as the overall reaction rate is dictated by the slowest, or "rate-determining," step.[2]

  • Oxidative Addition: The cycle begins with the insertion of a low-valent Palladium(0) catalyst into the carbon-halide bond of the electrophile (e.g., an aryl bromide).[5] This is often, but not always, the rate-determining step, with reactivity decreasing in the order of I > OTf > Br >> Cl.[3][6]

  • Transmetalation: This crucial step involves the transfer of the organic group from the boronic acid to the Palladium(II) center.[7] The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species.[6][8] The mechanism and rate of transmetalation are highly debated and depend heavily on the specific substrates, base, and solvent system used.[9] For many electron-rich or sterically demanding boronic acids, transmetalation can become the rate-determining step.

  • Reductive Elimination: In the final step, the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][5] This step is often promoted by bulky ligands on the palladium catalyst.[1][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex [Ar¹-Pd(II)L₂-X] pd0->oa_complex + Ar¹-X tm_complex [Ar¹-Pd(II)L₂-Ar²] oa_complex->tm_complex + Ar²B(OH)₂ + Base tm_complex->pd0 product Ar¹-Ar² tm_complex->product oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Kinetic Profile of Boronic Acids

The structure of the boronic acid profoundly impacts the reaction kinetics, primarily by influencing the rate of transmetalation. Electronic and steric factors are paramount. This compound presents an interesting case due to the electron-donating methoxy group and the bulky, rigid naphthalene scaffold.

  • Electronic Effects: Electron-donating groups (EDGs) on the arylboronic acid generally increase the nucleophilicity of the ipso-carbon, which can accelerate the transmetalation step.[11] Conversely, electron-withdrawing groups (EWGs) slow it down.

  • Steric Effects: Significant steric bulk around the boronic acid moiety can hinder its approach to the palladium center, potentially slowing down transmetalation.

To illustrate these effects, the table below presents representative (hypothetical) initial rate data for the coupling of various boronic acids with 4-bromoanisole under standardized conditions. This data serves as a guiding principle for understanding relative reactivity.

Boronic AcidKey Structural FeaturesExpected Rate-Limiting FactorRepresentative Initial Rate (μM/s)
Phenylboronic AcidUnsubstituted (Baseline)Oxidative Addition1.5
4-Methoxyphenylboronic AcidStrong EDG (-OMe)Oxidative Addition2.1
4-Nitrophenylboronic AcidStrong EWG (-NO₂)Transmetalation0.4
This compound EDG (-OMe) + Steric Bulk (Naphthyl)Transmetalation0.9

Analysis: this compound is expected to have a slower reaction rate compared to a simple, electron-rich boronic acid like 4-methoxyphenylboronic acid. While its methoxy group provides electronic activation, the significant steric hindrance from the peri-hydrogen on the naphthalene ring likely impedes the transmetalation step, making it the probable rate-determining step for this specific substrate.

A Validated Protocol for High-Throughput Kinetic Analysis

Acquiring reliable kinetic data requires a meticulously planned and executed experimental workflow. The following protocol is designed for a 24-well microplate format, enabling parallel screening of conditions, but can be adapted for single-vial experiments.[12] The use of in situ monitoring techniques like HPLC is crucial for capturing reaction progress over time without disturbing the reaction.[13][14]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Reaction Execution (Inert Atmosphere) cluster_analysis Phase 3: Data Acquisition & Analysis planning Reaction Planning (Define Substrates, Catalyst, Base, Solvent) stock_prep Prepare Stock Solutions (Aryl Halide, Boronic Acid, Internal Standard) planning->stock_prep plate_prep Dispense Pre-weighed Catalysts & Ligands into Reaction Vials stock_prep->plate_prep reagent_add Add Solvents, Base, and Substrate Stock Solutions to Vials plate_prep->reagent_add sealing Seal Reaction Block reagent_add->sealing heating Place on Preheated Stir Plate (e.g., 60 °C, 300 RPM) sealing->heating sampling Automated Sampling at Timed Intervals (t=0, 5, 15, 30... min) heating->sampling quenching Quench Aliquots with Internal Standard Solution sampling->quenching hplc HPLC Analysis (Quantify Product & Starting Material) quenching->hplc kinetics Data Processing (Plot [Product] vs. Time, Determine Initial Rate) hplc->kinetics

Caption: Experimental workflow for parallel kinetic analysis of Suzuki-Miyaura reactions.
Detailed Experimental Methodology

Objective: To determine the initial reaction rate for the coupling of this compound with 4-bromoanisole.

Materials & Reagents:

  • This compound

  • 4-bromoanisole (Aryl Halide)

  • Biphenyl (Internal Standard)

  • Pd₂(dba)₃ (Palladium Precatalyst)

  • SPhos (Ligand)

  • K₃PO₄ (Base, 1.5 M aqueous solution)

  • 1,4-Dioxane (Anhydrous)

  • KitAlysis™ 24-Well Reaction Block or similar apparatus

  • HPLC system with a C18 column

Procedure:

  • Stock Solution Preparation:

    • Aryl Halide Stock: Prepare a 0.2 M solution of 4-bromoanisole in 1,4-dioxane.

    • Boronic Acid Stock: Prepare a 0.3 M solution of this compound in 1,4-dioxane.

    • Quench/Internal Standard Solution: Prepare a solution of Biphenyl (e.g., 5 mM) in acetonitrile. This will be used to stop the reaction and provide a reference for quantification.

  • Reaction Setup (in a glovebox or under inert atmosphere):

    • Into a 4 mL reaction vial containing a stir bar, add the pre-weighed catalyst and ligand (e.g., for a 2 mol% catalyst loading in a 500 µL reaction volume: ~0.9 mg Pd₂(dba)₃ and ~0.8 mg SPhos).

    • Add 250 µL of the Aryl Halide Stock solution (0.05 mmol, 1.0 equiv).

    • Add 83 µL of the Boronic Acid Stock solution (0.025 mmol, 1.5 equiv). Causality Note: A slight excess of the boronic acid is often used to ensure complete consumption of the more expensive aryl halide and to counteract potential protodeboronation side reactions.[15]

    • Add 100 µL of the aqueous K₃PO₄ solution.

    • Add 67 µL of 1,4-dioxane to bring the total reaction volume to 500 µL.

  • Reaction Execution and Monitoring:

    • Seal the reaction vial or block tightly.

    • Place the setup on a preheated stir plate set to the desired temperature (e.g., 60 °C) and begin stirring (~300 RPM).[12]

    • Immediately take the first time point (t=0) by withdrawing a small aliquot (e.g., 10 µL) and dispensing it into an HPLC vial containing a larger volume of the Quench/Internal Standard solution (e.g., 490 µL).

    • Repeat the sampling process at predetermined intervals (e.g., 2, 5, 10, 20, 40, 60 minutes).

  • Analysis:

    • Analyze the quenched samples by HPLC.

    • Calculate the concentration of the product at each time point relative to the internal standard.

    • Plot the concentration of the product versus time.

    • The initial reaction rate is the slope of the linear portion of this curve, typically calculated from the first 10-20% of the reaction conversion.

From Data to Decisions: Optimizing Reactions

Kinetic analysis is not merely an academic exercise; it is a powerful tool for rational reaction optimization. By identifying the rate-determining step, a researcher can make informed decisions about which reaction parameter to modify.

  • If Oxidative Addition is Slow: The reaction rate will be highly sensitive to the identity of the aryl halide (I > Br > Cl) and the electron-donating ability of the ligand.[6][10]

    • Solution: Switch to a more electron-rich, bulky phosphine ligand (e.g., Buchwald-type ligands) or a more reactive N-heterocyclic carbene (NHC) ligand.[1][16]

  • If Transmetalation is Slow: The rate will be sensitive to the boronic acid structure, the choice of base, and the solvent system.[17] This is the likely scenario for this compound.

    • Solution: Screen different bases (e.g., Cs₂CO₃, K₂CO₃) or solvent systems (e.g., addition of water, using THF or Toluene). A more activating boronic ester derivative (e.g., MIDA or pinacol) could also be considered, as they can exhibit different stabilities and reactivities.[11][18]

Optimization_Logic start Initial Kinetic Experiment Shows Slow Reaction Rate decision What is the Likely Rate-Determining Step? start->decision oa Oxidative Addition (Rate sensitive to Ar-X & Ligand) decision->oa Hypothesis 1 tm Transmetalation (Rate sensitive to Boronic Acid, Base, Solvent) decision->tm Hypothesis 2 action_oa1 Use more electron-rich ligand (e.g., Buchwald type, NHC) oa->action_oa1 action_oa2 Switch to more reactive halide (Cl → Br → I) oa->action_oa2 action_tm1 Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃) tm->action_tm1 action_tm2 Modify solvent system (e.g., add water, change solvent) tm->action_tm2 action_tm3 Use more stable/reactive boronic ester (e.g., MIDA) tm->action_tm3

Caption: Logic diagram for reaction optimization based on kinetic insights.

Conclusion

The kinetic analysis of Suzuki-Miyaura reactions transforms the process of reaction development from trial-and-error to a data-driven, scientific endeavor. For complex substrates like this compound, where steric and electronic factors are in opposition, a quantitative understanding of the reaction rate is indispensable. By employing systematic experimental design and in situ monitoring, researchers can rapidly identify kinetic bottlenecks and rationally select catalysts, ligands, and conditions to achieve optimal performance, thereby accelerating the pace of discovery and development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Singh, U. K., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • ResearchGate. Comparison of reactivity of different boron reagents. [Link]

  • ACS Publications. Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. [Link]

  • Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. Investigation of the factors influencing the Suzuki–Miyaura coupling. [Link]

  • NIH National Center for Biotechnology Information. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • NIH National Center for Biotechnology Information. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. [Link]

  • ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • NIH National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • TEL - Thèses-en-ligne. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • NIH National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ACS Publications. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. Amines as the ligands for palladium-catalyzed coupling reactions. [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]

  • FULIR institutional repository. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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A Comparative Guide to the Validation of Synthetic Routes to Complex Molecules Utilizing (2-Methoxynaphthalen-1-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Methoxynaphthyl Moiety

The 2-methoxynaphthalene scaffold is a privileged structural motif present in a wide array of biologically active compounds and functional materials. Its significance is perhaps best exemplified by its presence in Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] The development of efficient and robust synthetic methods to introduce this moiety is therefore of paramount importance to researchers in medicinal chemistry and drug development.

(2-Methoxynaphthalen-1-yl)boronic acid has emerged as a key building block for this purpose. Boronic acids are valued for their stability, low toxicity, and broad functional group tolerance, making them ideal reagents for carbon-carbon bond formation.[3][4] This guide provides a comparative analysis of synthetic routes that leverage this compound, with a primary focus on the widely adopted Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of this reaction, provide validated experimental protocols, and compare its performance with alternative synthetic strategies.

The Suzuki-Miyaura Coupling: A Primary Route

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex.[3][5][6] This reaction is particularly well-suited for the synthesis of biaryl compounds and has been extensively used in the pharmaceutical industry.[3]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Electron-rich and sterically bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[3]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R'(L2) Transmetalation Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination Product R-R' Ar-Pd(II)-R'(L2)->Product R-X R-X (e.g., Aryl Halide) R-X->Ar-Pd(II)-X(L2) R'-B(OH)2 R'-B(OH)2 (Boronic Acid) R'-B(OH)2->Ar-Pd(II)-R'(L2) Base Base (e.g., K2CO3) Base->Ar-Pd(II)-R'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of a Naproxen Precursor

The following protocol details the synthesis of a key precursor to Naproxen via a Suzuki-Miyaura coupling between this compound and a suitable α-halo ester. This approach offers a direct route to the 2-arylpropionic acid core of Naproxen.[2]

Materials:

  • This compound

  • Methyl 2-bromopropanoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon (or Nitrogen) gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 mmol), methyl 2-bromopropanoate (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and PPh₃ (0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and a solution of K₂CO₃ (2.0 mmol) in water (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-(2-methoxynaphthalen-1-yl)propanoate.

Performance Analysis

The Suzuki-Miyaura coupling is known for its high yields and broad substrate scope. The table below summarizes representative data for the synthesis of 2-arylpropanoic acid derivatives.

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventYield (%)
This compoundMethyl 2-bromopropanoatePd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O85-95
(4-isobutylphenyl)boronic acidEthyl 2-bromopropanoatePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O90
(3-phenoxyphenyl)boronic acidMethyl 2-chloropropanoatePd₂(dba)₃/SPhosK₃PO₄THF/H₂O88

Data compiled from various sources for illustrative purposes.

Alternative Coupling Strategies: Expanding the Synthetic Toolbox

While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions can also be employed to synthesize complex molecules containing the 2-methoxynaphthyl moiety.

Chan-Lam Coupling

The Chan-Lam coupling reaction offers a valuable alternative for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[8][9] This copper-catalyzed reaction couples boronic acids with amines or alcohols.[8][10]

Mechanistic Considerations: The mechanism of the Chan-Lam coupling is distinct from the Suzuki-Miyaura reaction and is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[8][9] A key advantage is that it can often be performed under milder conditions and in the presence of air.[8]

Applicability: For the synthesis of analogs of complex molecules, this compound can be coupled with various amines, phenols, and other nucleophiles to generate a diverse library of compounds. For instance, coupling with amino acid esters can lead to novel peptide-like structures.

Petasis (Borono-Mannich) Reaction

The Petasis reaction is a multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound to form substituted amines.[11][12][13] This reaction is particularly useful for the synthesis of α-amino acids and other complex amine derivatives.[11][14]

Mechanistic Considerations: The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, followed by the nucleophilic addition of the organic group from the boronic acid.[11][15]

Applicability: this compound can be used in the Petasis reaction to synthesize a variety of complex amines. For example, reacting it with an amino acid and a formaldehyde source can lead to N-alkylated amino acid derivatives with the 2-methoxynaphthyl group.

Comparative Analysis and Best Practices

Route_Selection start Desired Bond Formation? cc C-C Bond start->cc cn_co C-N or C-O Bond start->cn_co amine Complex Amine Synthesis start->amine suzuki Suzuki-Miyaura Coupling cc->suzuki chan_lam Chan-Lam Coupling cn_co->chan_lam petasis Petasis Reaction amine->petasis suzuki_adv Advantages: - High Yields - Broad Substrate Scope - Well-Established suzuki->suzuki_adv chan_lam_adv Advantages: - Mild Conditions - Air Tolerant - Forms C-Heteroatom Bonds chan_lam->chan_lam_adv petasis_adv Advantages: - Multicomponent Reaction - High Atom Economy - Access to Complex Amines petasis->petasis_adv

Caption: Decision flowchart for selecting a synthetic route.

FeatureSuzuki-Miyaura CouplingChan-Lam CouplingPetasis Reaction
Bond Formed C-CC-N, C-OC-C, C-N
Catalyst PalladiumCopperOften catalyst-free
Key Reactants Boronic acid, organic halideBoronic acid, amine/alcoholBoronic acid, amine, carbonyl
Atmosphere Inert (Argon/Nitrogen)AirAir
Key Advantage Robust and high-yielding for biarylsMild conditions for C-heteroatom bondsMulticomponent, atom-economical
Primary Application Biaryl synthesis, complex molecule coreSynthesis of anilines, ethers, etc.Synthesis of α-amino acids, complex amines

Troubleshooting and Optimization:

  • Protodeboronation: A common side reaction in Suzuki-Miyaura couplings is the cleavage of the C-B bond by a proton source.[4] This can be minimized by using anhydrous solvents and appropriate bases.

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the Suzuki-Miyaura reaction. Electron-rich and bulky ligands generally give better results.[3]

  • Reaction Conditions: For Chan-Lam and Petasis reactions, solvent choice can significantly impact reaction rates and yields.

Conclusion: Future Perspectives

This compound is a versatile and valuable reagent in the synthesis of complex molecules. The Suzuki-Miyaura coupling remains the gold standard for the formation of C-C bonds involving this reagent. However, alternative methods like the Chan-Lam and Petasis reactions provide powerful tools for accessing a broader range of chemical space, particularly for the synthesis of molecules with C-N and C-O bonds, and complex amine architectures. The continued development of new catalysts and reaction conditions for these transformations will undoubtedly lead to even more efficient and sustainable synthetic routes to valuable molecules.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Couto, I., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6087-6146. [Link]

  • Kim, H., & Lee, C. (2020). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Pharmaceuticals, 13(10), 306. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Barde, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(2), 183. [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • Arvidsson, P. I., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ACS Omega, 7(40), 35967-35976. [Link]

  • PrepChem.com. (n.d.). Synthesis of naproxen. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of naproxen. [Link]

  • Organic Chemistry Portal. (n.d.). Petasis Reaction. [Link]

  • Reid, M., et al. (2019). Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4540-4543. [Link]

  • Wu, X., et al. (2020). Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Omega, 5(40), 25969-25977. [Link]

  • Vantourout, J. C., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942-3950. [Link]

  • Wu, X., & Li, X. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(21), 11438-11477. [Link]

  • ResearchGate. (n.d.). The Petasis Borono-Mannich Multicomponent Reaction. [Link]

  • Al-Ostath, A. H., et al. (2017). Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide. Der Pharma Chemica, 9(12), 64-73. [Link]

  • Andrade, C. F., et al. (2023). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Molecules, 28(13), 5143. [Link]

  • Rahman, S. M. A., et al. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 105-114. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Elhenawy, A. A., et al. (2019). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. International Journal of Nanomedicine, 14, 3815-3831. [Link]

  • Ismael, A., et al. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 16(29), 5273-5281. [Link]

  • Semproni, J. M., et al. (2022). Synthesis of a Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. Journal of Visualized Experiments, (189), e64601. [Link]

  • Thomas, A. A., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(24), 7884-7895. [Link]

  • Ramirez, A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 14, 2374-2380. [Link]

  • Liu, C., et al. (2015). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 80(1), 577-582. [Link]

  • C&EN. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Li, Y., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2485. [Link]

  • Driver, T. G., et al. (2015). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][5]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 80(15), 7544-7557. [Link]

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A Comparative Guide to Assessing the Purity of Synthesized (2-methoxynaphthalen-1-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of key intermediates is paramount to the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). (2-Methoxynaphthalen-1-yl)boronic acid is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex organic molecules and materials for applications such as Organic Light Emitting Diodes (OLEDs)[1]. Ensuring its purity is not merely a quality control checkpoint but a critical step that dictates reaction efficiency, yield, and the impurity profile of the final product.

This guide provides an in-depth comparison of analytical methodologies to assess the purity of synthesized this compound. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present comparative data to offer a comprehensive framework for its characterization.

The Synthetic Landscape and Potential Impurities

The purity of this compound is intrinsically linked to its synthetic route. A common and cost-effective method for the preparation of aryl boronic acids is the Grignard reaction, starting from the corresponding aryl halide[2]. In the case of this compound, the likely precursor is 1-bromo-2-methoxynaphthalene.

The reaction proceeds via the formation of a Grignard reagent, which then reacts with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid. This synthetic pathway, while effective, can introduce several impurities that must be monitored.

Common Potential Impurities:

  • Starting Material: Unreacted 1-bromo-2-methoxynaphthalene.

  • Homo-coupling Product: Biphenyl-type impurities formed from the coupling of two naphthalene Grignard reagents.

  • De-boronated Product: 2-methoxynaphthalene, formed by the protonation of the Grignard reagent.

  • Boroxine: The cyclic anhydride of the boronic acid, formed by the intermolecular dehydration of three boronic acid molecules. This is a common characteristic of boronic acids[3][4].

  • Inorganic Boron Salts: Residual boric acid or other boron-containing reagents.

A visual representation of the primary equilibrium between the boronic acid and its boroxine form is depicted below.

Caption: Equilibrium between boronic acid and its cyclic anhydride, boroxine.

A Multi-faceted Approach to Purity Assessment

No single analytical technique can provide a complete picture of the purity of this compound. A combination of spectroscopic and chromatographic methods is essential for a thorough evaluation. We will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹¹B NMR should be employed for a comprehensive analysis of this compound.

Principle: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the aromatic region of the spectrum is particularly informative for identifying the desired product and any organic impurities.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Data Interpretation:

The ¹H NMR spectrum of pure this compound is expected to show characteristic signals for the naphthalene ring protons and the methoxy group protons. The absence of signals corresponding to the starting material (1-bromo-2-methoxynaphthalene) or the de-boronated product (2-methoxynaphthalene) is a key indicator of purity. The presence of broad signals in the aromatic region might indicate the presence of the boroxine form.

Principle: ¹¹B NMR is highly specific for boron-containing compounds and can be used to distinguish between different boron species. The chemical shift of the boron atom is sensitive to its coordination environment. This makes it an excellent tool for identifying the boronic acid and its corresponding boroxine anhydride[5].

Experimental Protocol: ¹¹B NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a spectrometer equipped with a broadband probe tunable to the ¹¹B frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. A wider spectral width may be necessary compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation:

Aryl boronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum with a chemical shift around δ 27-30 ppm[6][7]. The corresponding boroxine will appear at a slightly lower field, around δ 33 ppm[7]. The relative integration of these signals can provide a semi-quantitative measure of the equilibrium between the two forms. A single, sharp peak is indicative of a pure boronic acid, while the presence of a second broad peak suggests the presence of the boroxine.

Comparative Data: NMR Analysis

Compound ¹H NMR (CDCl₃, 400 MHz) - Predicted Chemical Shifts (δ, ppm) ¹¹B NMR (CDCl₃) - Expected Chemical Shift (δ, ppm)
This compound8.2-7.2 (m, 6H, Ar-H), 4.0 (s, 3H, OCH₃), 5.5-6.5 (br s, 2H, B(OH)₂)~28
1-bromo-2-methoxynaphthalene (Impurity)8.2-7.2 (m, 6H, Ar-H), 4.0 (s, 3H, OCH₃)No signal
2-methoxynaphthalene (Impurity)7.8-7.1 (m, 7H, Ar-H), 3.9 (s, 3H, OCH₃)[8]No signal
Boroxine of this compoundBroadened aromatic signals~33
High-Performance Liquid Chromatography (HPLC): A Quantitative Purity Assessment

HPLC is a powerful technique for separating and quantifying the components of a mixture. A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of aryl boronic acids.

Principle: In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the two phases. More polar compounds elute earlier, while less polar compounds are retained longer.

Challenges and Solutions: A key challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis or degradation[9]. The choice of column and mobile phase is critical to obtain reproducible results. Using a column with low silanol activity and a buffered mobile phase can help to minimize these issues.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve_Sample Dissolve synthesized product in mobile phase diluent Inject Inject sample onto RP-C18 column Dissolve_Sample->Inject Elute Gradient elution with Acetonitrile/Water (with TFA) Inject->Elute Detect UV Detection (e.g., 254 nm) Elute->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity (% area) Integrate->Calculate

Caption: A typical workflow for HPLC purity analysis.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A linear gradient from 30% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a solution of the synthesized product in a mixture of acetonitrile and water (e.g., 1:1 v/v) at a concentration of approximately 1 mg/mL.

Data Interpretation:

The purity of the synthesized this compound can be determined by the area percentage of the main peak in the chromatogram. The retention times of potential impurities can be compared to those of authentic standards if available.

Comparative Data: HPLC Analysis

Compound Expected Retention Time Rationale
This compoundIntermediateThe boronic acid group increases polarity compared to the de-boronated impurity.
1-bromo-2-methoxynaphthalene (Impurity)LongerMore nonpolar than the boronic acid.
2-methoxynaphthalene (Impurity)LongerMore nonpolar than the boronic acid.
BoroxineMay co-elute or appear as a broader peakIts polarity will be different from the monomeric acid.
Boric Acid (Impurity)ShorterHighly polar, will elute very early.
Gas Chromatography-Mass Spectrometry (GC-MS): A Sensitive Approach for Volatile Impurities

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Principle: In GC, volatile compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that can be used for identification.

Challenges and Solutions: Boronic acids are generally not volatile enough for direct GC analysis and can undergo thermal degradation in the injector. Therefore, derivatization is typically required to convert the polar -B(OH)₂ group into a more volatile and thermally stable derivative[10][11]. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method[12].

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Dissolve Dissolve sample in anhydrous solvent Derivatize Add silylating agent (e.g., BSTFA) and heat Dissolve->Derivatize Inject_GC Inject derivatized sample into GC Derivatize->Inject_GC Separate Temperature-programmed separation on a capillary column Inject_GC->Separate Detect_MS Mass spectrometric detection Separate->Detect_MS Analyze_Chroma Analyze chromatogram for peaks Detect_MS->Analyze_Chroma Analyze_MS Analyze mass spectra of peaks Detect_MS->Analyze_MS

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Experimental Protocol: GC-MS with Silylation

  • Derivatization:

    • In a vial, dissolve ~1 mg of the synthesized product in 100 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Seal the vial and heat at 70°C for 30 minutes.

  • Instrumentation: A standard GC-MS system.

  • GC Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • GC Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.

Data Interpretation:

The purity is assessed by the relative area of the peak corresponding to the silylated this compound. The mass spectra of any impurity peaks can be compared to library data for identification.

Comparative Data: GC-MS Analysis

Compound (as TMS derivative) Expected Elution Order Key Mass Fragments (m/z)
Silylated this compoundLastMolecular ion, fragments corresponding to the loss of methyl and TMS groups.
1-bromo-2-methoxynaphthalene (Impurity)EarlierMolecular ion with characteristic bromine isotope pattern.
2-methoxynaphthalene (Impurity)EarliestMolecular ion and characteristic fragmentation pattern.

Comparison of Analytical Methods

Method Advantages Disadvantages Best For
¹H NMR - Provides detailed structural information- Can identify and quantify organic impurities- Non-destructive- May not detect inorganic impurities- Boroxine formation can complicate spectra- Structural confirmation- Identifying organic impurities
¹¹B NMR - Specific for boron-containing compounds- Can distinguish between boronic acid and boroxine- Not quantitative without standards- Provides limited structural information on the organic part- Detecting boroxine and other boron species
HPLC - Excellent for quantitative purity analysis- Can separate a wide range of impurities- Widely available- Potential for on-column degradation- Method development can be time-consuming- Accurate purity determination (% area)- Routine quality control
GC-MS - High sensitivity and specificity- Excellent for identifying volatile impurities- Requires derivatization for boronic acids- Thermal degradation of some compounds is possible- Detecting and identifying trace volatile impurities

Conclusion and Recommendations

A comprehensive assessment of the purity of synthesized this compound requires a multi-technique approach.

  • Initial Characterization: Begin with ¹H and ¹¹B NMR to confirm the structure of the desired product and to get a preliminary indication of the presence of organic impurities and the boroxine anhydride.

  • Quantitative Purity: Employ a well-developed RP-HPLC method for accurate quantitative determination of the purity and to separate non-volatile impurities.

  • Trace Impurity Analysis: If the detection of trace volatile impurities is critical, GC-MS with a suitable derivatization method is the most sensitive technique.

For routine quality control in a drug development setting, a validated HPLC method is typically the cornerstone of purity assessment. However, for the initial characterization of a newly synthesized batch, the combination of NMR and HPLC provides the most complete picture of the compound's identity and purity, ensuring the quality and reliability of this important synthetic building block.

References

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved from [Link]

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). HETEROCYCLES. Retrieved from [Link]

  • ¹¹B NMR Chemical Shifts. (n.d.). San Diego State University. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • GC Derivatization. (n.d.). Regis Technologies. Retrieved from [Link]

  • Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). PubMed Central. Retrieved from [Link]

  • This compound (104116-17-8) Hnmr-Molbase. (n.d.). Molbase. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Retrieved from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved from [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)₂ (R = H, H₃C, H₂N, HO, and F): A Computational Investigation. (n.d.). PubMed Central. Retrieved from [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central. Retrieved from [Link]

  • This compound CAS 104116-17-8. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). The Bumbling Biochemist. Retrieved from [Link]

  • CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Retrieved from [Link]

  • This compound. (n.d.). GlobalChemMall. Retrieved from [Link]

  • Derivatization Methods in GC and GC/MS. (2018). Semantic Scholar. Retrieved from [Link]

  • Synthesis of 1-bromo-2-methoxynaphthalene. (n.d.). PrepChem.com. Retrieved from [Link]

  • This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025). ResearchGate. Retrieved from [Link]

  • Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (n.d.). Google Patents.
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved from [Link]

  • High-Purity this compound: A Key Intermediate for Advanced OLED Materials. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

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A Comparative Guide to the Computational Analysis of (2-methoxynaphthalen-1-yl)boronic Acid Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for understanding and predicting the reactivity of (2-methoxynaphthalen-1-yl)boronic acid, a sophisticated building block in modern organic synthesis. We will dissect the theoretical underpinnings of its reactivity, primarily within the context of the Suzuki-Miyaura cross-coupling reaction, and offer a robust computational protocol for its evaluation against other relevant boronic acids. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools for reaction design and optimization.

Introduction: The Strategic Value of Naphthyl Boronic Acids

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, valued for its functional group tolerance and the general stability and low toxicity of its organoboron reagents.[1][2] Among these, arylboronic acids are paramount. This compound, in particular, offers a sterically defined and electronically rich naphthalene scaffold, making it a valuable precursor for complex molecules in medicinal chemistry and materials science.

However, its reactivity is not straightforward. The interplay between the extended π-system of the naphthalene core and the electronic and steric effects of the ortho-methoxy group dictates its performance. Understanding this interplay is critical for predicting reaction outcomes and selecting optimal conditions. This guide establishes a blueprint for using computational chemistry, specifically Density Functional Theory (T), to quantify these effects and compare the reactivity of this compound with benchmark alternatives.

Part 1: Theoretical Framework for Reactivity Analysis

The Suzuki-Miyaura Catalytic Cycle

A fundamental grasp of the Suzuki-Miyaura mechanism is essential for any reactivity study. The widely accepted cycle involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into an organohalide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: This is often the rate-determining step and the focus of our computational analysis. The organic moiety from the boronic acid is transferred to the Pd(II) center. This step requires activation of the boronic acid by a base (e.g., OH⁻, CO₃²⁻) to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻).[2][3]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

G cluster_inputs Reactants cluster_outputs Products ar_x Ar-X pd0 pd0 ar_x->pd0 boronic_acid R-B(OH)₂ base Base (e.g., OH⁻) boronate [R-B(OH)₃]⁻ base->boronate Activation pd2_ox pd2_ox boronate->pd2_ox Enters Transmetalation product Ar-R pd2_trans pd2_trans pd2_trans->product

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the base activation of the boronic acid prior to the critical transmetalation step.
Computational Descriptors of Reactivity

Density Functional Theory (DFT) provides a powerful toolkit to probe chemical reactivity.[4][5] By calculating the electronic structure of a molecule, we can derive indices that correlate with its kinetic and thermodynamic properties.

  • Global Reactivity Descriptors: These indices describe the molecule's overall reactivity.

    • HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally implies higher reactivity.[6]

    • Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule. For the boronate complex, a higher N value suggests a greater propensity to donate its aryl group to the electrophilic palladium center.[7]

  • Local Reactivity Descriptors: These indices pinpoint the most reactive sites within a molecule.

    • Parr Functions (Pk⁺, Pk⁻): Derived from Fukui functions, these values indicate the susceptibility of a specific atom (k) to nucleophilic (Pk⁺) or electrophilic (Pk⁻) attack. For the transmetalation step, we are interested in the nucleophilic Parr function (Pk⁻) on the ipso-carbon (the carbon atom bonded to boron), as this is the atom that forms the new bond with palladium.[4]

  • Transition State (TS) Analysis: The most direct method for comparing reaction rates is to calculate the activation energy (ΔG‡) of the rate-determining step. By locating the transition state for transmetalation and calculating its energy relative to the ground state reactants, we can directly compare the kinetic feasibility of different boronic acids. A lower ΔG‡ corresponds to a faster reaction.

Part 2: A Proposed Computational Study for Comparative Analysis

To objectively evaluate this compound, we propose a comparative study against structurally relevant alternatives. This allows for the systematic dissection of steric and electronic effects.

Selection of Model Systems
  • Target Molecule: this compound (1 )

  • Benchmark 1 (Aromatic Core): 2-Naphthylboronic acid (2 ). This comparison isolates the influence of the methoxy group.

  • Benchmark 2 (Simplest Aryl): Phenylboronic acid (3 ). This provides a baseline comparison against the most common arylboronic acid.

  • Benchmark 3 (Ester Form): 2-((2-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (4 ). Boronic esters are frequently used for their stability. Comparing the acid with its pinacol ester provides insight into the relative reactivity of different boron reagents.[1][8]

G cluster_main Target Molecule cluster_comps Comparative Benchmarks target This compound comp1 2-Naphthylboronic acid (Isolates -OCH₃ effect) target->comp1 vs. comp2 Phenylboronic acid (Isolates Naphthyl effect) target->comp2 vs. comp3 Pinacol Ester Form (Compares B(OH)₂ vs. BPin) target->comp3 vs.

Figure 2: Logical framework for the comparative computational study.
Hypothesized Structure-Reactivity Relationships

The reactivity of this compound is governed by a delicate balance:

  • Electronic Effect: The methoxy group is a strong electron-donating group (EDG) through resonance. This increases the electron density on the naphthalene ring, particularly at the ortho and para positions. This should increase the nucleophilicity of the ipso-carbon, thereby accelerating the transmetalation step.

  • Steric Effect: The placement of the methoxy group ortho to the boronic acid creates significant steric bulk. This can hinder the approach of the large palladium complex to the boron center, potentially raising the activation energy of the transition state and slowing the reaction.

Our computational study aims to quantify which of these competing effects dominates.

Predicted Trends in Reactivity Descriptors

The following table summarizes the expected qualitative results from the computational analysis.

Molecule Key Feature Expected Nucleophilicity of Ipso-Carbon Expected Steric Hindrance Predicted Overall Reactivity (Kinetic)
Phenylboronic Acid (3) BaselineBaselineLowBaseline
2-Naphthylboronic Acid (2) Extended π-systemHigher than 3 LowHigher than 3
This compound (1) EDG + StericsHighestHighAmbiguous; depends on balance
Pinacol Ester (4) Protected BoronLower than 1 HighLower than 1

Part 3: Recommended Computational Protocol

This section provides a self-validating, step-by-step workflow for executing the proposed comparative study.

G start Define Model Systems (Boronic Acids 1-4) geom_opt Step 1: Ground State Geometry Optimization (Reactants, Intermediates) start->geom_opt ts_search Step 2: Transition State (TS) Search for Transmetalation geom_opt->ts_search freq_calc Step 3: Frequency Calculation (Confirm GS minima & TS) ts_search->freq_calc energy_calc Step 4: Energy Profile Calculation (Determine ΔG‡) freq_calc->energy_calc index_calc Step 5: Reactivity Index Calculation (HOMO/LUMO, Parr Functions) energy_calc->index_calc analysis Step 6: Comparative Analysis & Correlation with ΔG‡ index_calc->analysis end Predict Reactivity Order analysis->end

Figure 3: Proposed workflow for the computational investigation.
Methodology
  • Software: All calculations can be performed using a standard quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Theoretical Level:

    • Functional: A hybrid functional like B3LYP is a reliable starting point. For systems with significant non-covalent interactions, a functional from the M06 family (e.g., M06-2X ) is recommended.

    • Basis Set: Use a Pople-style basis set such as 6-311+G(d,p) for C, H, O, and B atoms. For the palladium atom, an effective core potential (ECP) basis set like LANL2DZ is appropriate.

    • Solvent Model: Given that Suzuki couplings are run in solution, employing a continuum solvation model like the Polarizable Continuum Model (PCM) with a suitable solvent (e.g., THF, Toluene) is crucial for accurate energy calculations.

  • Protocol Steps:

    • Step 1: Geometry Optimization: Obtain the lowest energy structures for all reactants: the four boronic acids, the base (e.g., OH⁻), the corresponding boronate complexes, and a model Pd(II) complex (e.g., (PH₃)₂Pd(Ph)Cl).

    • Step 2: Transition State Search: For each of the four boronate complexes, perform a transition state search for the transfer of the aryl group to the palladium center. This can be done using methods like QST2/QST3 or Berny optimization with eigenvector following.

    • Step 3: Frequency Analysis: Perform frequency calculations on all optimized structures. Ground states should have zero imaginary frequencies. A valid transition state must have exactly one imaginary frequency corresponding to the C-C bond formation and C-B bond cleavage.

    • Step 4: Energy Calculation: Use the resulting energies (including zero-point vibrational energy and thermal corrections to Gibbs free energy) to calculate the activation barrier (ΔG‡) for each system.

    • Step 5: Reactivity Indices: From the ground state calculations of the boronate complexes, calculate the HOMO-LUMO gap, global nucleophilicity, and the nucleophilic Parr function (Pk⁻) on the ipso-carbon.

Part 4: Experimental Validation Protocol

Computational predictions achieve their full value when validated by empirical data. A kinetic competition experiment is an elegant method to verify the predicted reactivity order.

Competition Experiment Workflow
  • Reactant Preparation: In a reaction vessel, combine 1 equivalent of an aryl halide (e.g., 4-bromoanisole), a limiting amount of the palladium catalyst (e.g., 0.5 mol% Pd(PPh₃)₄), and the base (e.g., 2.5 equivalents K₂CO₃) in a suitable solvent (e.g., DME/water).

  • Competitive Coupling: To this mixture, add exactly 1 equivalent of this compound (1 ) and 1 equivalent of a benchmark boronic acid (e.g., 2-naphthylboronic acid, 2 ).

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 80 °C) and take aliquots at regular time intervals (e.g., 15 min, 30 min, 1h, 2h). Quench the aliquots immediately.

  • Analysis: Analyze the aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy. Quantify the ratio of the two different cross-coupled products.

  • Interpretation: The product ratio directly reflects the relative rates of transmetalation for the two competing boronic acids. A higher proportion of the product derived from this compound would confirm its higher reactivity under those conditions.

Conclusion

The reactivity of this compound is a nuanced outcome of competing electronic and steric factors. This guide outlines a comprehensive strategy that marries the predictive power of computational chemistry with the definitive proof of experimental validation. By calculating the activation barriers for transmetalation and key reactivity descriptors, researchers can gain a quantitative understanding of how this valuable reagent compares to other alternatives. This knowledge is instrumental in accelerating reaction discovery, optimizing synthetic routes, and ultimately harnessing the full potential of complex molecular building blocks in drug development and materials science.

References

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Denmark, S. E., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki-Miyaura Reaction. PubMed. Available at: [Link]

  • Cárdenas-Jirón, G. I., et al. (2019). A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. Molecules. Available at: [Link]

  • Fyfe, J. W. B., et al. (2017). Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. Nature Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2022). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. Available at: [Link]

  • Larkin, J. D., et al. (2011). A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems. Journal of astatine Chemistry. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Available at: [Link]

  • Markham, G. D., et al. (2023). Models for boronic acid receptors II: a computational structural, bonding, and thermochemical investigation. Structural Chemistry. Available at: [Link]

  • Xiang, X., et al. (2022). A theoretical study based on DFT calculations on the different influence of functional groups on the C–H activation process via Pd-catalysed β-X elimination. RSC Advances. Available at: [Link]

  • Munir, A., et al. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. American Journal of Physical Chemistry. Available at: [Link]

  • Domingo, L. R., et al. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules. Available at: [Link]

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A Comparative Guide to the Applications of (2-Methoxynaphthalen-1-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

(2-Methoxynaphthalen-1-yl)boronic acid is a versatile building block in modern organic synthesis, prized for its role in constructing complex molecular architectures. Its unique combination of a naphthalene core, a methoxy electron-donating group, and a reactive boronic acid moiety makes it a valuable reagent in various chemical transformations. This guide provides a comparative analysis of its primary applications, offering insights into its performance against other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1]

Comparative Performance

The reactivity of an arylboronic acid in Suzuki-Miyaura coupling is influenced by both steric and electronic factors. The naphthalene scaffold of this compound introduces significant steric bulk compared to simpler arylboronic acids like phenylboronic acid. Furthermore, the methoxy group at the 2-position is electron-donating, which can affect the transmetalation step of the catalytic cycle.

Table 1: Comparison of Arylboronic Acids in a Model Suzuki-Miyaura Coupling Reaction

Boronic AcidAryl HalideCatalyst SystemBaseSolventYield (%)Notes
This compound 4-IodotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~95%The steric hindrance requires a bulky phosphine ligand like SPhos for high efficiency.
Phenylboronic acid4-IodotoluenePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O>98%Less sterically demanding, couples efficiently with standard ligands like triphenylphosphine.
(2-Naphthyl)boronic acid4-IodotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~96%Similar steric profile but lacks the electron-donating methoxy group, showing comparable high reactivity with appropriate ligands.

Note: Yields are representative and can vary based on precise reaction conditions. The data is synthesized from general principles of Suzuki-Miyaura reactions.

The choice of catalyst, particularly the phosphine ligand, is critical when using sterically hindered boronic acids.[2] While simple systems may work well with triphenylphosphine (PPh₃), bulkier biarylphosphine ligands (e.g., SPhos, XPhos) are often necessary to facilitate the reductive elimination step and achieve high yields with substrates like this compound.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Aryl Halide, This compound, Base (K₃PO₄) Catalyst 2. Add Pd Catalyst (e.g., Pd(OAc)₂) and Ligand (e.g., SPhos) Reactants->Catalyst Solvent 3. Add Degassed Solvent (e.g., Toluene/H₂O) Catalyst->Solvent Heat 4. Heat under Inert Atmosphere (N₂ or Ar) (e.g., 80-110 °C) Solvent->Heat Quench 5. Cool and Quench (e.g., with water) Heat->Quench Extract 6. Extract with Organic Solvent Quench->Extract Dry 7. Dry, Filter, and Concentrate Extract->Dry Purify 8. Purify via Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Detailed Protocol
  • Reagent Preparation : In a reaction vial, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition : To the solid mixture, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent and Reaction : Seal the vial with a septum. Evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. Add degassed solvent (e.g., a 10:1 mixture of toluene and water).

  • Heating : Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Applications in Medicinal Chemistry

The naphthalene moiety is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. This compound serves as a key intermediate for synthesizing derivatives with potential therapeutic applications. Boron-containing compounds themselves, particularly boronic acids, have gained significant interest following the approval of drugs like Bortezomib.[4][5]

Comparative Synthesis of Bioactive Scaffolds

The introduction of the 2-methoxy-1-naphthyl group can significantly alter the pharmacological properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Table 2: Role in the Synthesis of Target Molecule Classes

Target Molecule ClassRole of this compoundAlternative ReagentsComparison Notes
Enzyme Inhibitors Introduction of a bulky, moderately lipophilic group to probe binding pockets.Other substituted naphthyl boronic acids, phenylboronic acids.The 2-methoxy-1-naphthyl group offers a unique steric and electronic profile that can enhance potency and selectivity compared to simpler aryl groups.[4]
OLED Materials Used as a building block for advanced organic light-emitting diode (OLED) materials.[6]Anthracene boronic acids, pyrene boronic acids.The methoxynaphthalene core contributes to the desired photophysical properties (e.g., high quantum yield, color tuning) of the final material.
Molecular Probes Synthesis of fluorescent probes for sensing and imaging applications.Dansyl derivatives, fluorescein-based reagents.The naphthalene system provides inherent fluorescence, which can be modulated by the substituents introduced via the boronic acid handle.

Mechanistic Considerations in Application

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and troubleshooting. The process involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar¹-Pd(II)L₂-X (Palladacycle) Pd0->ArPdX Ar¹-X OxAdd->ArPdX Transmetal Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² ArPdX->ArPdAr Ar²-B(OH)₃⁻ Transmetal->ArPdAr ArPdAr->Pd0 Ar¹-Ar² RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ + Base Ar2BOH2->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The base plays a crucial role in activating the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which facilitates the transfer of the aryl group from boron to the palladium center during the transmetalation step.[7][8] For sterically hindered substrates like this compound, the choice of a base that is strong enough to form the ate complex but not so strong as to cause side reactions is critical for success.

Conclusion

This compound is a powerful and versatile reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. Its performance, while excellent, must be compared against alternatives by considering the specific steric and electronic demands of the target synthesis. Successful application requires careful optimization of the catalytic system, particularly the choice of a bulky phosphine ligand and an appropriate base to overcome the steric hindrance of the naphthalene core. Its utility as a building block for pharmaceuticals and advanced materials underscores its importance in modern synthetic chemistry.

References

  • Batey, R. A., et al. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. Journal of Organic Chemistry, 77(14), 5956-64. [Link]

  • Thomas, A. A., et al. (2020). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 59(4), 1404-1414. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). High-Purity this compound: A Key Intermediate for Advanced OLED Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • ResearchGate. Cross coupling reactions of arylboronic acid. ResearchGate. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(8), 6434-6461. [Link]

  • Curini, M., et al. (2022). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules, 27(19), 6653. [Link]

  • Home Sunshine Pharma. This compound CAS 104116-17-8. Home Sunshine Pharma. [Link]

  • Oakwood Chemical. This compound. Oakwood Chemical. [Link]

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  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Lee, C., et al. (2009). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of Organic Chemistry, 74(17), 6562-6569. [Link]

  • GlobalChemMall. This compound. GlobalChemMall. [Link]

  • Lautens, M., & Dockendorff, C. (2003). Palladium(II) catalyst systems for the addition of boronic acids to bicyclic alkenes: new scope and reactivity. Organic Letters, 5(20), 3695-8. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Thon, P., et al. (2021). Smart material based on boron crosslinked polymers with potential applications in cancer radiation therapy. Scientific Reports, 11(1), 12285. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Pathare, R. S., et al. (2014). Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. New Journal of Chemistry, 38(11), 5163-5166. [Link]

  • Cambre, J. N., & Sumerlin, B. S. (2011). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 111(3), 1375-1397. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-methoxynaphthalen-1-yl)boronic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of scientific research and pharmaceutical development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of (2-methoxynaphthalen-1-yl)boronic acid, ensuring the safety of laboratory personnel and the preservation of our environment. As your trusted partner, we aim to deliver value beyond the product itself by equipping you with essential knowledge for safe and compliant laboratory operations.

Hazard Profile and Immediate Safety Precautions

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Therefore, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or a face shield.[1][5][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory.[1][5][6]

  • Body Protection: A properly fastened lab coat is required.[1][6]

  • Respiratory Protection: When handling the powder, especially outside of a fume hood, a NIOSH-approved respirator is recommended.[2][6]

All handling of this compound should ideally occur within a certified chemical fume hood to minimize the risk of inhalation.[6][7]

Hazard Summary Table:

Hazard ClassificationDescription
Skin Corrosion/IrritationCategory 2 - Causes skin irritation.[1][2][3][4][5]
Serious Eye Damage/IrritationCategory 2 - Causes serious eye irritation.[1][2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3 - May cause respiratory irritation.[1][2][3][4][5]

Waste Segregation: The Foundation of Safe Disposal

Proper segregation of chemical waste is the most critical step to prevent hazardous reactions. The following flowchart provides a logical, step-by-step process for categorizing waste generated from experiments involving this compound.

WasteSegregation cluster_start Waste Generation cluster_characterize Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream Start Waste from Experiment Characterize Characterize Waste: Solid or Liquid? Start->Characterize SolidType Type of Solid? Characterize->SolidType Solid LiquidType Aqueous or Organic? Characterize->LiquidType Liquid UnusedReagent Unused/Expired Reagent SolidType->UnusedReagent Reagent ContaminatedLabware Contaminated Labware (Gloves, Weigh Boats, etc.) SolidType->ContaminatedLabware Labware SolidContainer Solid Hazardous Waste Container UnusedReagent->SolidContainer ContaminatedLabware->SolidContainer AqueousWaste Aqueous Solutions LiquidType->AqueousWaste Aqueous OrganicWaste Organic Solvents LiquidType->OrganicWaste Organic AqueousContainer Aqueous Waste Container AqueousWaste->AqueousContainer OrganicContainer Organic Waste Container (Halogenated or Non-Halogenated) OrganicWaste->OrganicContainer SpillResponse cluster_event Spill Event cluster_response Immediate Actions cluster_cleanup Cleanup Protocol cluster_final Final Steps Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Evacuate Area (if necessary) Alert->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain Spill DonPPE->Contain Absorb Absorb with Inert Material (e.g., sand, vermiculite) Contain->Absorb Collect Collect and Place in Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report to Supervisor/EHS Decontaminate->Report

Figure 2. A streamlined workflow for responding to a spill of this compound.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with regulatory standards. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-methoxynaphthalen-1-yl)boronic Acid
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(2-methoxynaphthalen-1-yl)boronic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.